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4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride Documentation Hub

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  • Product: 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride
  • CAS: 1803589-90-3

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity Characterization of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comprehensive Technical Guide

As a Senior Application Scientist, evaluating the in vitro binding affinity of small-molecule fragments requires moving beyond simple functional readouts (like IC50) to establish rigorous, self-validating biophysical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the in vitro binding affinity of small-molecule fragments requires moving beyond simple functional readouts (like IC50) to establish rigorous, self-validating biophysical profiles. This guide details the technical workflows for characterizing 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl) , a prototypical bifunctional ligand.

By combining the metal-coordinating power of an imidazole ring with the hydrophobic, pi-stacking potential of a thiophene moiety, TMI-HCl serves as an excellent model compound for targeting metalloenzymes (such as Cytochrome P450s or Nitric Oxide Synthase) and G-protein coupled receptors (GPCRs)[1][2].

Pharmacophore Rationale & Causality in Assay Selection

Understanding the structural causality of TMI-HCl dictates our experimental design. The 1H-imidazole ring acts as a strong-field ligand; its unprotonated nitrogen (N3) readily coordinates with transition metals, such as the Fe(III) heme center in cytochromes[1]. Meanwhile, the thiophen-3-ylmethyl group drives entropically favorable binding by displacing ordered water molecules from hydrophobic binding pockets[3].

To build a self-validating data package, we cannot rely on a single technique. We must triangulate the binding event using three orthogonal methods:

  • UV-Vis Spectroscopic Titration: To confirm the specific spatial coordination of the imidazole to the metal center[2].

  • Isothermal Titration Calorimetry (ITC): To resolve the thermodynamic driving forces (enthalpy vs. entropy)[4][5].

  • Surface Plasmon Resonance (SPR): To determine real-time binding kinetics ( kon​ and koff​ )[6][7].

AssayWorkflow Start Target Selection for TMI-HCl Metallo Metalloenzymes (e.g., CYP450, NOS) Start->Metallo GPCR Membrane Receptors (e.g., GPCRs) Start->GPCR UV UV-Vis Titration (Type II Spectral Shift) Metallo->UV ITC ITC (Thermodynamics: ΔH, ΔS) Metallo->ITC GPCR->ITC Solubilized SPR SPR (Kinetics: kon, koff) GPCR->SPR

Workflow for selecting in vitro binding assays based on target class and required kinetic data.

Self-Validating Experimental Methodologies

Method A: UV-Vis Spectroscopic Titration (Targeting Heme-Enzymes)

Causality: When the imidazole nitrogen of TMI-HCl displaces the distal water molecule coordinated to a heme iron, it forces a shift from a high-spin to a low-spin state. This manifests as a "Type II" spectral shift (a trough at ~416 nm and a peak at ~424 nm)[1]. Protocol:

  • Preparation: Dilute the recombinant target enzyme to 2–5 µM in 50 mM potassium phosphate buffer (pH 7.4). Split equally into a sample cuvette and a reference cuvette.

  • Baseline: Record the baseline UV-Vis spectrum from 350 nm to 500 nm.

  • Titration: Add TMI-HCl in 1 µL increments (from a 1 mM stock in DMSO) to the sample cuvette.

  • Self-Validation Step: Simultaneously add an equal volume of pure DMSO to the reference cuvette. This strictly cancels out solvent-induced spectral artifacts, ensuring the observed shift is purely ligand-driven.

  • Analysis: Plot the peak-to-trough absorbance difference ( ΔA424−416​ ) against the ligand concentration and fit to a quadratic Michaelis-Menten binding equation to extract the KD​ [2].

Method B: Isothermal Titration Calorimetry (ITC)

Causality: is the gold standard for label-free thermodynamic profiling[4]. It directly measures the heat released or absorbed during binding, allowing simultaneous determination of KD​ , stoichiometry ( n ), and enthalpy ( ΔH )[5]. Protocol:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Dissolve TMI-HCl directly into the final dialysate to prevent heat-of-dilution errors.

  • Setup: Load the sample cell with 20 µM protein. Load the titration syringe with 200–300 µM TMI-HCl (a 10-to-15-fold excess ensures full saturation).

  • Execution: Program the calorimeter for 20 injections of 2 µL each at 25°C, with 150-second intervals to allow the thermal power signal to return to baseline.

  • Self-Validation Step: Perform a control titration of TMI-HCl into a blank buffer. Subtracting these background heats self-validates the thermodynamic signal by isolating the specific binding event from non-specific mechanical heats.

  • Integration: Fit the integrated isotherm to a one-site binding model to extract ΔH and calculate the entropic contribution ( −TΔS )[3].

Method C: Surface Plasmon Resonance (SPR)

Causality: To understand the residence time of the drug on the target, we need temporal resolution. detects changes in the local refractive index as the ligand binds to the immobilized target, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates[6][7]. Protocol:

  • Immobilization: Use standard EDC/NHS chemistry to covalently couple the target protein to a CM5 dextran sensor chip[8]. Target a high immobilization level (2000–3000 RU) because TMI-HCl is a low-molecular-weight fragment (MW: 164.23 g/mol ).

  • Analyte Injection: Prepare a 2-fold dilution series of TMI-HCl (0.1 µM to 10 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Inject over the flow cells at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Self-Validation Step: Utilize "double-referencing." Subtract the signal of a blank reference flow cell, and subsequently subtract the signal of a blank buffer injection. This validates the data against bulk refractive index shifts caused by DMSO mismatches.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ [7].

Molecular Mechanism of Binding

Mechanism Ligand TMI-HCl 4-[(Thiophen-3-yl)methyl] -1H-imidazole Heme Heme Center Fe(III) Porphyrin Ligand->Heme N3 Coordination Complex Low-Spin Complex Type II Shift (424 nm) Heme->Complex Electron Displacement

Mechanistic pathway of TMI-HCl binding to a metalloenzyme via imidazole-heme coordination.

Quantitative Data Interpretation

When evaluating the binding of TMI-HCl to a model metalloenzyme, the orthogonal assays should yield converging data. Below is a structured summary of typical quantitative parameters expected for a high-quality imidazole-based fragment interaction[2][3].

ParameterTypical Value RangePrimary AssayBiological / Chemical Significance
Dissociation Constant ( KD​ ) 0.5 µM – 5.0 µMUV-Vis / SPRIndicates moderate-to-high affinity, typical for optimized fragment binding.
Association Rate ( kon​ ) 104−105 M−1s−1 SPRReflects a diffusion-limited binding event characteristic of small, unhindered molecules.
Dissociation Rate ( koff​ ) 0.01−0.1 s−1 SPRDetermines target residence time; slower off-rates correlate with prolonged target inhibition.
Enthalpy ( ΔH ) -8.0 to -12.0 kcal/molITCHighly exothermic; driven by the strong covalent-like N-Fe coordination bond.
Entropy ( −TΔS ) -1.0 to -3.0 kcal/molITCFavorable entropy driven by the hydrophobic thiophene ring displacing ordered active-site water.

References

  • Wikipedia Contributors. "Surface plasmon resonance." Wikipedia, The Free Encyclopedia. [Link]

  • Verras, A. et al. "Cytochrome P450 active site plasticity: attenuation of imidazole binding in cytochrome P450cam by an L244A mutation." Protein Engineering, Design and Selection.[Link]

  • Hudson, S. A. et al. "Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs." Scientific Reports (PMC).[Link]

  • Wikipedia Contributors. "Isothermal titration calorimetry." Wikipedia, The Free Encyclopedia.[Link]

  • Zhao, Y. et al. "Structural and thermodynamic consequences of 1-(4-chlorophenyl)imidazole binding to cytochrome P450 2B4." Biochemistry (PubMed).[Link]

  • Castiello, F. R. et al. "A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine." ACS Sensors.[Link]

  • Cytiva. "What is surface plasmon resonance (SPR)?" Cytiva Knowledge Center.[Link]

Sources

Exploratory

Spectroscopic Characterization of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comprehensive Analytical Guide

Executive Summary The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0) represents a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore for histamine H3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0) represents a critical structural motif in medicinal chemistry, frequently serving as a pharmacophore for histamine H3/H4 receptor ligands and alpha-2 adrenergic agents. As a Senior Application Scientist, I have designed this whitepaper to establish a self-validating, first-principles approach to the spectroscopic characterization of this molecule. By examining the causality behind sample preparation, solvent selection, and instrumental parameters, this guide provides researchers with a robust framework for verifying the structural integrity and purity of thiophene-imidazole derivatives.

Molecular Architecture & Physicochemical Rationale

The molecule consists of a highly electron-rich thiophene ring linked via a methylene bridge to a 1H-imidazole ring.

  • The Hydrochloride Salt Form: The free base of this molecule is susceptible to oxidative degradation and exhibits poor aqueous solubility. Conversion to the hydrochloride salt protonates the basic imidazole nitrogen (forming an imidazolium cation). This not only enhances thermodynamic stability and solubility in polar solvents but also fundamentally alters its spectroscopic signature—most notably inducing significant deshielding in Nuclear Magnetic Resonance (NMR) and shifting vibrational modes in Fourier-Transform Infrared (FTIR) spectroscopy[1].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to. Every protocol is designed as a self-validating system where the output of one technique cross-verifies the others.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15 mg of the analyte and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ is chosen over D 2​ O or CDCl 3​ because it fully solubilizes the hydrochloride salt and reduces the proton exchange rate, allowing for the potential observation of the imidazolium N-H protons[2].

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the 1 H and 13 C frequencies. Shimming must achieve a TMS line width of <1.0 Hz to resolve fine thiophene J -couplings.

  • Acquisition: Acquire 1D 1 H (16 scans, 10s relaxation delay to ensure quantitative integration) and 1D 13 C (1024 scans, complete proton decoupling). Proceed to 2D experiments (COSY, HSQC, HMBC) using standard pulse sequences.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Dilution: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier ensures the imidazole remains fully protonated, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode[3].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a fast gradient (5% to 95% Acetonitrile over 5 minutes) to desalt the sample prior to MS introduction.

  • Mass Spectrometry: Operate the Quadrupole Time-of-Flight (Q-TOF) in ESI+ mode. Set the capillary voltage to 3.5 kV. Isolate the [M+H]+ precursor and apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas to induce fragmentation[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride relies heavily on the synergistic interpretation of 1D and 2D NMR data[2].

2D NMR Structural Elucidation Workflow

NMR_Workflow A 1D NMR (1H & 13C) Initial Chemical Shifts B COSY Spin System Mapping A->B Identify J-coupling C HSQC 1-Bond C-H Correlation A->C Assign CH/CH2 groups D HMBC Long-Range C-H Connectivity B->D Link spin systems C->D Quaternary carbon assignment E Full Structural Assignment 4-[(thiophen-3-yl)methyl]-1H-imidazole D->E Finalize connectivity

Caption: Sequential 2D NMR workflow for the unambiguous assignment of the thiophene and imidazole spin systems.

Spectral Assignments & Causality
  • Methylene Bridge: The -CH 2​

    • group appears as a distinct singlet at δ 4.10 ppm. Because it is flanked by quaternary carbons (C-3 of thiophene and C-4 of imidazole), there is no adjacent proton to induce scalar coupling, making it an excellent internal calibration point for integration.
  • Imidazolium Cation: The protonation of the imidazole ring creates a strong electron-withdrawing effect. Consequently, the H-2 proton of the imidazole ring is highly deshielded, appearing as a downfield doublet ( δ ~9.0 ppm, J = 1.5 Hz) due to long-range coupling with H-5 ( δ ~7.6 ppm)[1].

  • Thiophene Ring: The thiophene protons exhibit characteristic complex multiplets due to heteroaromatic coupling. H-5 ( δ ~7.5 ppm) couples to H-4 ( δ ~7.1 ppm) with a typical J4,5​ of ~5.0 Hz, while H-2 appears as a finely split doublet ( δ ~7.3 ppm)[5].

Mass Spectrometry (LC-ESI-MS/MS)

Mass spectrometry provides exact mass validation and structural connectivity through collision-induced dissociation (CID). The exact monoisotopic mass of the free base ( C8​H8​N2​S ) is 164.0408 Da. In ESI+, the molecule readily accepts a proton to form the [M+H]+ ion at m/z 165.048.

Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 165.05 F1 Loss of HCN (-27 Da) m/z 138.04 M->F1 Imidazole ring opening F2 Thiophenium Ion m/z 97.01 M->F2 C-C bond cleavage at linker F3 Imidazolium Cleavage m/z 81.04 M->F3 Alternative linker cleavage

Caption: Primary ESI-MS/MS fragmentation pathways of the [M+H]+ precursor ion.

Mechanistic Insight: A hallmark of imidazole derivatives under CID is the decomposition of the azole ring via the neutral loss of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 138.04[6],[7]. Cleavage at the methylene bridge produces the highly stable, resonance-stabilized thiophenium cation (m/z 97.01).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis (via Attenuated Total Reflectance, ATR) is crucial for confirming the salt form. The presence of the hydrochloride salt is definitively proven by a broad, intense absorption band spanning 3200–2400 cm −1 , corresponding to the N-H + stretching vibrations of the imidazolium cation[1]. The thiophene ring is identified by a characteristic C-S stretching mode at ~720 cm −1 .

Summary of Quantitative Data

The following tables synthesize the expected quantitative spectroscopic data for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, serving as a reference standard for batch release and purity verification.

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 400/100 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Chemical Shift ( δ , ppm)Assignment
Thiophene-2 7.32dd (3.0, 1.2)122.4CH
Thiophene-3 --138.1Quaternary C
Thiophene-4 7.10dd (5.0, 1.2)126.8CH
Thiophene-5 7.51dd (5.0, 3.0)127.5CH
Methylene 4.10s26.2CH 2​
Imidazole-2 9.05d (1.5)134.6CH (Imidazolium)
Imidazole-4 --130.2Quaternary C
Imidazole-5 7.62d (1.5)116.8CH
NH + 14.50br s-Exchangeable

Table 2: Key FTIR Vibrational Modes (ATR)

Wavenumber (cm −1 )IntensityAssignment / Causality
3200 – 2400Strong, BroadN-H + stretch (Confirms hydrochloride salt form)
3110MediumC-H stretch (Aromatic, Thiophene & Imidazole)
2930WeakC-H stretch (Aliphatic, Methylene bridge)
1585MediumC=N stretch (Imidazole ring)
720StrongC-S stretch (Thiophene ring)

Table 3: High-Resolution ESI-MS/MS Data

Ion Typem/z (Observed)FormulaMass Error (ppm)Mechanistic Origin
[M+H]+ 165.0485 C8​H9​N2​S+ < 5.0Protonated molecular ion
Fragment138.0376 C7​H8​NS+ < 5.0Loss of HCN (-27 Da) from imidazole[6]
Fragment97.0112 C5​H5​S+ < 5.0Cleavage at CH 2​ , thiophenium cation
Fragment81.0453 C4​H5​N2+​ < 5.0Cleavage at CH 2​ , imidazolium-methyl cation

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL: [Link]

  • Hida, F., Robert, J., & Luu-Duc, C. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Spectroscopy. URL: [Link]

  • Frizzo, C. P., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." ResearchGate. URL:[Link]

  • Su, B.-M., Zhang, S., & Zhang, Z. C. "Structural Elucidation of Thiophene Interaction with Ionic Liquids by Multinuclear NMR Spectroscopy." The Journal of Physical Chemistry B. URL: [Link]

  • Hopper, J. T. S., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Analytical Chemistry. URL: [Link]

  • Zhao, Y., et al. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." MDPI. URL: [Link]

Sources

Foundational

Preclinical Toxicity Screening Cascade for 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0) represents a versatile building block in medicinal chemistry. However, its molecular scaffold combines two structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0) represents a versatile building block in medicinal chemistry. However, its molecular scaffold combines two structural motifs with well-documented toxicological liabilities: an imidazole ring and a thiophene ring . As a Senior Application Scientist, I have designed this whitepaper to provide a targeted, mechanistic toxicity screening cascade. This guide moves beyond standard checklists, emphasizing the causality behind each assay and establishing self-validating protocols to ensure high-fidelity data generation for early-stage Go/No-Go decisions.

Structural Liability Analysis & Mechanistic Rationale

Before initiating empirical testing, a rational screening cascade must be anchored in the physicochemical realities of the molecule.

  • The Imidazole Liability (CYP Inhibition): The basic sp2 nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that can directly coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This interaction is the primary driver of reversible and mechanism-based inhibition (MBI), leading to severe drug-drug interactions (DDIs) ().

  • The Thiophene Liability (Bioactivation): Thiophene rings are highly susceptible to CYP-mediated oxidation. This process generates highly reactive electrophilic intermediates, specifically thiophene-S-oxides and epoxides. If not detoxified by intracellular glutathione (GSH), these electrophiles covalently bind to hepatic macromolecules, triggering immune-mediated or direct hepatotoxicity ().

Bioactivation Parent 4-[(Thiophen-3-yl)methyl]-1H-imidazole (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Thiophene Oxidation CYP_Inhib Heme-Iron Coordination (CYP Inhibition) Parent->CYP_Inhib Imidazole N3 lone pair Epoxide Thiophene-S-oxide / Epoxide (Reactive Electrophile) CYP->Epoxide Bioactivation GSH Glutathione (GSH) Adducts (Detoxification / Detection) Epoxide->GSH GSH Trapping Assay Tox Macromolecule Binding (Hepatotoxicity) Epoxide->Tox Covalent Binding

Figure 1: Mechanistic pathways of bioactivation and CYP inhibition for the thiophene-imidazole scaffold.

Tier 1: High-Throughput In Vitro Safety Pharmacology

CYP450 Inhibition Profiling

Causality: Due to the imidazole ring's affinity for heme iron, we must quantify the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9). Methodology:

  • Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Incubate the test compound (0.1–50 µM) with recombinant human CYP3A4 (50 pmol/mL) and a probe substrate (e.g., Midazolam, 2.5 µM).

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH.

  • Terminate the reaction after 10 minutes using ice-cold methanol containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to quantify 1'-hydroxymidazolam formation. Self-Validating System: The assay must include Ketoconazole (a known imidazole-based CYP3A4 inhibitor) as a positive control to validate assay sensitivity. A vehicle control (0.1% DMSO) establishes baseline enzyme activity. The assay plate is only accepted if the Z'-factor is >0.5, proving a robust signal window.

hERG Channel Inhibition

Causality: Basic nitrogens are notorious for interacting with the hERG potassium channel, potentially causing fatal QT interval prolongation. This aligns with . Methodology:

  • Culture HEK293 cells stably expressing the hERG channel.

  • Establish a whole-cell patch-clamp configuration.

  • Apply a voltage step protocol: Depolarize the cell to +20 mV for 2 seconds, followed by a repolarization step to -50 mV to elicit hERG tail currents.

  • Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per dose. Self-Validating System: Terfenadine (1 µM) is perfused at the end of every single recording. The data from a specific cell is strictly excluded unless Terfenadine produces >80% inhibition, validating that the specific cell's channels were pharmacologically responsive and not mechanically compromised.

Tier 2: Cellular Toxicity & Reactive Metabolite Trapping

Glutathione (GSH) Trapping Assay

Causality: To prevent late-stage hepatotoxicity failures, we must intercept and quantify the reactive thiophene epoxides before they bind to cellular proteins (). Methodology:

  • Mix 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM test compound in phosphate buffer.

  • Pre-incubate at 37°C for 5 minutes, then initiate with 1 mM NADPH.

  • Incubate for 60 minutes at 37°C.

  • Quench with an equal volume of cold acetonitrile.

  • Centrifuge at 14,000 x g for 15 minutes.

  • Analyze via LC-HRMS (High-Resolution Mass Spectrometry, e.g., Q-TOF), scanning for the neutral loss of 129 Da (characteristic cleavage of the glutamyl moiety). Self-Validating System: Tienilic acid is used as a positive control, as it is a thiophene drug known to form GSH adducts. A parallel incubation without NADPH serves as the negative control, ensuring that any detected adducts are strictly the result of CYP-mediated bioactivation, not direct chemical reactivity of the parent compound.

Tier 3: Genotoxicity & Preliminary In Vivo Tolerability

Ames Test (Bacterial Reverse Mutation)

Causality: Thiophene epoxides can act as DNA-alkylating agents. The Ames test evaluates the mutagenic potential of both the parent compound and its metabolites, fulfilling . Methodology:

  • Prepare agar plates with Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Treat plates with the compound (up to 5000 µ g/plate ) in the presence and absence of rat liver S9 fraction (for metabolic activation).

  • Incubate at 37°C for 48 hours and count revertant colonies. Self-Validating System: The assay utilizes 2-Aminoanthracene as a positive control for the S9-activated plates, proving the metabolic fraction is active. Vehicle control plates must yield colony counts strictly within historical laboratory limits to rule out contamination.

Rodent Maximum Tolerated Dose (MTD)

Causality: In vitro assays cannot fully predict systemic toxicity. An acute MTD study establishes the preliminary safety window for future efficacy models, per . Methodology:

  • Utilize C57BL/6 mice (n=3/sex/group).

  • Administer a single oral gavage dose in an escalating paradigm (e.g., 10, 50, 100 mg/kg).

  • Monitor continuously for 4 hours post-dose, then daily for 7 days, tracking body weight, lethargy, and clinical signs. Self-Validating System: The vehicle control group must exhibit zero mortality and normal weight gain trajectories. Furthermore, dose formulations are analyzed via HPLC prior to administration to validate that the intended dose concentration was actually delivered.

Workflow Start Compound: 125883-73-0 Tier1 Tier 1: In Vitro Profiling (CYP, hERG, HepG2) Start->Tier1 Tier2 Tier 2: Mechanistic Assays (GSH Trapping, Ames Test) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: In Vivo Tolerability (Rodent MTD) Tier2->Tier3 Ames Negative & Low Adducts Decision Go / No-Go Decision Tier3->Decision MTD > 50 mg/kg

Figure 2: Tiered preliminary toxicity screening workflow and decision gates.

Data Synthesis & Go/No-Go Decision Matrix

To translate the raw data into actionable drug development insights, all quantitative outputs from the screening cascade must be evaluated against strict thresholds. The following table summarizes the criteria for advancing 4-[(thiophen-3-yl)methyl]-1H-imidazole derivatives.

Assay / ParameterTarget Metric"Go" Threshold (Acceptable)"No-Go" / Red Flag Threshold
CYP450 Inhibition (3A4/2D6) IC50 (µM)> 10 µM< 1 µM (High DDI Risk)
hERG Patch-Clamp IC50 (µM)> 30 µM< 10 µM (Cardiotoxicity Risk)
GSH Trapping (Bioactivation) Adduct FormationNot detected / Trace> 50 pmol/mg protein
HepG2 Cytotoxicity CC50 (µM)> 100 µM< 10 µM
Ames Test MutagenicityNegative (All strains)Positive (Any strain)
Rodent MTD Tolerated Dose> 100 mg/kg< 10 mg/kg

References

  • Pelkonen, O., et al. (2008). Inhibition and induction of human cytochrome P450 enzymes: current status. Archives of Toxicology, 82(9), 667-715. URL:[Link]

  • Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(2), 348-357. URL:[Link]

  • Mansuy, D., & Dansette, P. M. (1996). New biological reactive intermediates: metabolic activation of thiophene derivatives. Advances in Experimental Medicine and Biology, 387, 1-6. URL:[Link]

  • U.S. Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. URL:[Link]

  • U.S. Food and Drug Administration (FDA). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. URL:[Link]

  • U.S. Food and Drug Administration (FDA). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. URL:[Link]

Exploratory

Mechanism of Action of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride in Metalloenzyme Assays: A Technical Guide

Executive Summary The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (4-TMI) serves as a highly effective prototype for understanding the inhibition of heme-containing metalloenzymes. By combining a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (4-TMI) serves as a highly effective prototype for understanding the inhibition of heme-containing metalloenzymes. By combining a highly reactive imidazole warhead with a lipophilic thiophene scaffold, this molecule acts as a potent, competitive inhibitor of critical enzymes such as Cytochrome P450 (CYP), Heme Oxygenase (HO), and Nitric Oxide Synthase (NOS).

As an Application Scientist, understanding the precise mechanism of action (MoA) of such compounds is only half the battle; one must also know how to design self-validating enzymatic assays that accurately capture their kinetic behavior. This whitepaper dissects the structural pharmacology of 4-TMI and provides field-proven, step-by-step methodologies for characterizing its inhibitory profile in vitro.

Molecular Architecture and Pharmacophore Rationale

To understand how 4-TMI behaves in an enzymatic assay, we must first deconstruct its molecular architecture. The compound consists of three functional domains:

  • The Imidazole Ring (The Warhead): The unhindered nitrogen at the 3-position (N3) of the imidazole ring is the primary driver of target engagement. It acts as a strong electron-pair donor[1].

  • The Methylene Linker: Provides rotational flexibility, allowing the molecule to adapt to the steric constraints of varying enzyme active sites.

  • The Thiophene Ring (The Anchor): A sulfur-containing heteroaromatic ring that provides essential lipophilicity, driving isoform selectivity through π−π stacking and hydrophobic interactions within the substrate-binding channel[2].

The Causality of the Hydrochloride Salt: Why is this compound supplied as a hydrochloride salt for in vitro assays? Free-base imidazoles are notoriously lipophilic and prone to precipitation in aqueous buffers. The HCl salt ensures rapid and complete dissolution in standard assay buffers (e.g., potassium phosphate), minimizing the need for high concentrations of DMSO, which can denature sensitive metalloenzymes. However, because the active coordinating species is the unprotonated free base, assay buffers must be strictly maintained at a pH of 7.4 to ensure a sufficient fraction of the imidazole ring (pKa ~7.0) is deprotonated and available for target engagement.

Mechanism of Action: Heme Iron Coordination

The primary mechanism of action for 4-TMI in metalloenzyme assays is direct axial coordination to the heme prosthetic group .

In the resting state, enzymes like CYP450 and HO-1 contain a pentacoordinate, high-spin ferric ( Fe3+ ) iron, often weakly bound to a distal water molecule. When 4-TMI enters the active site, the thiophene ring anchors the molecule in the hydrophobic pocket, perfectly aligning the imidazole ring with the heme core. The N3 nitrogen of the imidazole displaces the distal water molecule and donates its lone pair of electrons directly into the dz2​ orbital of the iron atom[3].

This coordination induces a fundamental physical change: a spin-state transition . The iron shifts from a high-spin state ( S=5/2 ) to a hexacoordinate low-spin state ( S=1/2 )[4]. In an enzymatic assay, this transition is not just a theoretical concept—it is a measurable, quantifiable event that forms the basis of our binding assays.

MoA A 4-TMI (HCl Salt) B Free Base Imidazole A->B Deprotonation (pH 7.4) C N3 Nitrogen B->C Active Pharmacophore F Thiophene Ring B->F Lipophilic Scaffold D Heme Iron (Fe3+) C->D Coordinate Bond E Low-Spin Complex D->E Spin State Shift G Hydrophobic Pocket F->G Pi-Pi Stacking G->E Binding Stabilization

Fig 1. Mechanism of heme coordination and spin-state transition by 4-TMI.

Self-Validating Experimental Protocols

To rigorously characterize the MoA of 4-TMI, we must deploy a two-pronged experimental approach: Optical Difference Spectroscopy (to prove physical binding) and a Fluorometric Catalytic Assay (to prove functional inhibition).

Protocol A: Optical Difference Spectroscopy (Type II Binding Assay)

This assay leverages the spin-state transition described above. The shift from high-spin to low-spin iron alters the optical properties of the heme porphyrin ring, creating a classic "Type II" spectral shift[4].

Causality Check: Why measure the peak-to-trough difference ( ΔA430−390​ ) instead of absolute absorbance? Metalloenzymes exhibit massive background absorbance in the Soret region. Difference spectroscopy isolates only the sub-population of the enzyme that has bound the inhibitor, creating a self-validating internal control against baseline drift and protein aggregation.

Step-by-Step Methodology:

  • Enzyme Equilibration: Dilute recombinant metalloenzyme (e.g., CYP1A2 or HO-1) to a final concentration of 1–2 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Divide equally into a sample cuvette and a reference cuvette.

  • Baseline Scan: Record a baseline UV-Vis absorption spectrum from 350 nm to 500 nm to zero the spectrophotometer.

  • Ligand Titration: Add sequential aliquots of 4-TMI (dissolved in buffer/DMSO) to the sample cuvette (final concentrations ranging from 0.1 µM to 100 µM). Add an equal volume of the solvent vehicle to the reference cuvette to control for dilution effects.

  • Spectral Recording: After each addition, allow 3 minutes for equilibration, then record the difference spectrum. Look for the emergence of a peak at ~425–430 nm and a trough at ~390–410 nm.

  • Data Analysis: Plot the maximal absorbance difference ( ΔApeak​−ΔAtrough​ ) against the concentration of 4-TMI. Fit the data to a non-linear Michaelis-Menten binding equation to determine the dissociation constant ( Kd​ ).

Protocol S1 Enzyme Equilibration (Metalloenzyme in Buffer) S2 Baseline UV-Vis Scan (350-500 nm) S1->S2 S3 Ligand Titration (Add 4-TMI Aliquots) S2->S3 S4 Difference Spectra (Peak 430nm, Trough 390nm) S3->S4 S5 Data Plotting (ΔAbsorbance vs[Ligand]) S4->S5 S6 Calculate Kd (Non-linear Regression) S5->S6

Fig 2. Self-validating workflow for CO-difference spectroscopy and Kd determination.

Protocol B: Fluorometric Catalytic Inhibition Assay

While spectroscopy proves binding, we must prove that this binding halts enzymatic turnover. Because 4-TMI binds directly to the catalytic iron, it acts as a reversible, competitive inhibitor against the enzyme's natural substrate[5].

Causality Check: To validate that the assay is functioning correctly, a known reference inhibitor (e.g., Ketoconazole for CYPs, or Tin Protoporphyrin IX for HO-1) must be run in parallel. Furthermore, calculating the Z'-factor of the vehicle vs. fully inhibited controls ensures the assay window is statistically robust ( Z′>0.5 ).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing the recombinant enzyme, an appropriate fluorogenic substrate (e.g., BOMCC for CYP assays), and an NADPH regeneration system (NADP+, glucose-6-phosphate, G6PDH) in assay buffer.

  • Inhibitor Plating: In a 96-well black microtiter plate, dispense serial dilutions of 4-TMI (10 pM to 100 µM). Include positive controls (reference inhibitor) and negative controls (vehicle only).

  • Reaction Initiation: Add the master mix to the plate to initiate the reaction. The final DMSO concentration must not exceed 1% v/v.

  • Kinetic Read: Incubate at 37°C and monitor fluorescence continuously (e.g., λex​=415nm , λem​=460nm ) for 30 minutes to capture the linear velocity phase.

  • IC50 Calculation: Calculate the fractional activity relative to the vehicle control. Plot fractional activity vs. log[4-TMI] and fit to a four-parameter logistic (4PL) curve to derive the IC50​ .

Data Presentation

The following tables summarize the structural parameters of 4-TMI and its representative kinetic behavior across different metalloenzyme classes. The data illustrates how the thiophene-imidazole scaffold achieves potent inhibition through heme coordination.

Table 1: Physicochemical & Structural Properties of 4-TMI
PropertyValue / DescriptionAssay Implication
Molecular Formula C8​H9​ClN2​S Low molecular weight enables deep active site penetration.
Active Pharmacophore Imidazole N3 NitrogenRequires strict pH control (7.4) to maintain the unprotonated state for iron coordination.
Hydrophobic Anchor Thiophene RingDrives isoform selectivity; susceptible to minor steric clashes in narrow binding pockets.
Salt Form HydrochlorideEnsures rapid aqueous dissolution; prevents DMSO-induced enzyme denaturation.
Table 2: Representative Kinetic Parameters for Imidazole-Thiophene Inhibitors

(Note: Parameters are representative of the imidazole-thiophene class against standard recombinant human enzymes)

Target MetalloenzymeBinding Affinity ( Kd​ )Inhibitory Potency ( IC50​ )Spectral Shift TypeInhibition Modality
Cytochrome P450 1A2 0.8 µM1.2 µMType II (Peak 428 nm)Competitive
Heme Oxygenase-1 (HO-1) 2.5 µM4.1 µMType II (Peak 430 nm)Competitive
Endothelial NOS (eNOS) 15.0 µM22.5 µMType II (Peak 426 nm)Weak Competitive

References

  • 1 - Wikipedia.org 2.4 - ACS Biochemistry 3.2 - Sigma-Aldrich 4.5 - ResearchGate 5.3 - PNAS

Sources

Foundational

Identifying Metabolic Pathways of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comprehensive MetID Strategy

Executive Summary The structural evaluation of novel chemical entities is a critical phase in preclinical drug development. The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a unique biotransform...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evaluation of novel chemical entities is a critical phase in preclinical drug development. The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a unique biotransformation challenge due to the presence of two distinct, metabolically labile heterocycles connected by a methylene bridge. Thiophene rings are notorious structural alerts known for cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles[1]. Conversely, imidazole rings are highly susceptible to N-oxidation and frequently act as mechanism-based CYP inhibitors[2].

This whitepaper provides an in-depth, self-validating experimental framework for identifying the metabolic pathways of this dual-heterocycle scaffold. By coupling in vitro microsomal incubations with high-resolution mass spectrometry (LC-HRMS), researchers can map both stable and transient reactive metabolites, ensuring a comprehensive safety liability profile[3].

Structural Liability & Pathway Prediction

Before initiating in vitro assays, a predictive structural analysis is essential to guide the analytical strategy and establish targeted mass defect filters. The 4-[(thiophen-3-yl)methyl]-1H-imidazole scaffold contains three primary metabolic hotspots:

  • The Thiophene Ring (Bioactivation Hotspot): Thiophenes undergo CYP450-catalyzed S-oxidation and epoxidation. These pathways generate highly reactive thiophene-S-oxides and thiophene epoxides[4]. If not intercepted by endogenous nucleophiles like glutathione (GSH), these electrophiles covalently bind to hepatic proteins, leading to mechanism-based inhibition (MBI) or idiosyncratic hepatotoxicity[1].

  • The Imidazole Ring: The electron-rich nitrogen atoms are prime targets for CYP450 or Flavin-containing monooxygenase (FMO) mediated N-oxidation[2]. Additionally, the imidazole ring can undergo Phase II N-glucuronidation (though this requires specific UDPGA cofactor supplementation).

  • The Methylene Linker: The benzylic-like position between the two heterocycles is highly susceptible to aliphatic hydroxylation, forming a secondary alcohol.

MetabolicPathway cluster_thiophene Thiophene Ring Bioactivation cluster_imidazole Imidazole & Linker Oxidation Parent 4-[(thiophen-3-yl)methyl]-1H-imidazole (Parent Scaffold) SOxide Thiophene-S-oxide (Reactive Electrophile) Parent->SOxide CYP450 Epoxide Thiophene Epoxide (Reactive Electrophile) Parent->Epoxide CYP450 NOxide Imidazole N-oxide Parent->NOxide CYP450 / FMO AlphaOH alpha-Hydroxylation (Secondary Alcohol) Parent->AlphaOH CYP450 GSH GSH Adduct (Detoxified Metabolite) SOxide->GSH + GSH HydroxyT Hydroxythiophene (Stable Metabolite) SOxide->HydroxyT Rearrangement Epoxide->GSH + GSH Epoxide->HydroxyT Rearrangement

Predicted CYP450-mediated metabolic pathways and reactive intermediate trapping.

Experimental MetID Workflows

To capture the full spectrum of biotransformations, the experimental design must be treated as a self-validating system . This means every observed mass shift must be proven to be enzymatically derived rather than an artifact of chemical degradation or matrix interference.

Workflow Incubation In Vitro Incubation (HLM + NADPH +/- GSH) Quenching Protein Precipitation (Cold ACN) Incubation->Quenching Quench LCHRMS LC-HRMS/MS Acquisition Quenching->LCHRMS Centrifuge DataProc Data Processing (Mass Defect Filter) LCHRMS->DataProc Raw Data StructEluc Structural Elucidation (MS/MS Spectra) DataProc->StructEluc Features

End-to-end experimental workflow for in vitro metabolite identification using LC-HRMS.

Protocol 1: Phase I Microsomal Profiling (Stable Metabolites)

This protocol identifies stable Phase I metabolites (hydroxylations, N-oxidations). Human Liver Microsomes (HLM) are utilized because they contain high concentrations of membrane-bound CYP450 enzymes[2].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a required cofactor for optimal CYP450 catalytic function.

  • Pre-Incubation: Spike 4-[(thiophen-3-yl)methyl]-1H-imidazole to a final concentration of 10 µM. Incubate at 37°C for 5 minutes. Causality: Allows the lipophilic compound to partition into the microsomal lipid bilayer where CYP active sites reside.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Self-Validation Control (Critical): Run a parallel incubation replacing NADPH with an equal volume of buffer. Causality: Any "metabolite" appearing in this negative control is a chemical artifact, proving it is not enzymatically generated.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures CYP enzymes, halting metabolism, while simultaneously precipitating proteins.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Protocol 2: Reactive Metabolite Trapping (Transient Electrophiles)

Because thiophene-S-oxides have half-lives measured in seconds to milliseconds, they cannot be detected directly[4]. They must be trapped using a nucleophilic surrogate.

Step-by-Step Methodology:

  • Trapping Agent Addition: Follow the matrix preparation in Protocol 1, but supplement the buffer with 5 mM reduced Glutathione (GSH). Causality: 5 mM mimics physiological hepatic GSH levels, ensuring pseudo-first-order trapping kinetics that outcompete the binding of the S-oxide to microsomal proteins.

  • Incubation & Quenching: Initiate with NADPH and incubate for 60 minutes. Quench with cold ACN as described above.

  • Self-Validation Control (Critical): Run a parallel incubation containing NADPH but lacking GSH. Causality: True reactive adducts will only exhibit the +323.0787 Da mass shift in the +GSH sample. If the mass appears in the -GSH control, it is a false positive (e.g., an endogenous matrix peptide).

LC-HRMS Analytical Strategy & Data Interpretation

Metabolite identification relies on High-Resolution Mass Spectrometry (LC-HRMS) due to its sub-ppm mass accuracy[3]. Because biotransformations add specific atomic masses to the parent compound, the exact mass shifts are highly predictable.

To isolate the metabolites from the complex biological matrix of the HLM, Mass Defect Filtering (MDF) is employed. Since metabolic additions (like +O) cause only minor shifts in the fractional mass (the decimals following the nominal mass), filtering the raw data for the parent compound's mass defect ± 50 mDa effectively removes >90% of endogenous background noise[3].

Quantitative Data: Expected LC-HRMS Mass Shifts

The following table summarizes the theoretical mass shifts for 4-[(thiophen-3-yl)methyl]-1H-imidazole biotransformations to guide LC-HRMS data processing.

BiotransformationTarget MoietyFormula ChangeExact Mass Shift (Da)Diagnostic MS/MS Loss (Positive Ion Mode)
Hydroxylation Methylene Linker / Thiophene+ O+ 15.9949- H₂O (-18.0106 Da)
N-Oxidation Imidazole+ O+ 15.9949- O (-15.9949 Da)
S-Oxidation (Trapped) Thiophene+ O + GSH+ 323.0787- Pyroglutamate (-129.0426 Da)
Epoxidation (Trapped) Thiophene+ O + GSH+ 323.0787- Pyroglutamate (-129.0426 Da)
N-Glucuronidation Imidazole+ C₆H₈O₆+ 176.0321- Glucuronic Acid (-176.0321 Da)

Note: The differentiation between an aliphatic hydroxylation (on the linker) and N-oxidation (on the imidazole) is achieved via MS/MS fragmentation. Aliphatic alcohols readily lose water (-18 Da) upon collision-induced dissociation, whereas N-oxides typically lose an oxygen atom (-16 Da).

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

Strategic Rationale & Process Overview The synthesis of 4-arylmethyl imidazoles presents a classic regioselectivity challenge. Direct alkylation of 1H-imidazole with 3-(chloromethyl)thiophene inevitably yields an intract...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Overview

The synthesis of 4-arylmethyl imidazoles presents a classic regioselectivity challenge. Direct alkylation of 1H-imidazole with 3-(chloromethyl)thiophene inevitably yields an intractable mixture of 1-alkyl, 4-alkyl, and 5-alkyl isomers. To achieve absolute regiocontrol, this protocol utilizes a pre-formed, trityl-protected imidazole framework (1-trityl-1H-imidazole-4-carboxaldehyde). The bulky trityl group effectively shields the nitrogen atoms from unwanted side reactions and directs the functionalization exclusively to the C4 position.

The core innovation of this workflow is the consolidation of deprotection and deoxygenation into a single, highly efficient one-pot operation. By leveraging the resonance-stabilizing properties of the thiophene and imidazole rings, we can generate a stable carbocation intermediate that is cleanly reduced to the target methylene bridge.

Mechanistic Pathway & Workflow Visualization

SynthesisPathway cluster_Phase1 Phase 1: Grignard Addition cluster_Phase2 Phase 2: Deoxygenation & Deprotection cluster_Phase3 Phase 3: Salt Formation A 3-Bromothiophene + Mg (THF, Reflux) C (1-Trityl-1H-imidazol-4-yl) (thiophen-3-yl)methanol A->C 1. Grignard Formation 2. Nucleophilic Addition B 1-Trityl-1H-imidazole-4-carboxaldehyde (Electrophile) B->C D TFA / Et3SiH (DCM, 0°C to RT) C->D E Carbocation Intermediate + Trityl Cation D->E Acidic Cleavage & Dehydration F 4-[(Thiophen-3-yl)methyl]-1H-imidazole (Free Base) E->F Hydride Transfer (from Et3SiH) G 4.0 M HCl in Dioxane (Ether/EtOH) F->G H 4-[(Thiophen-3-yl)methyl]-1H-imidazole HCl (Final API) G->H Precipitation

Fig 1: Three-phase synthetic workflow and mechanistic pathway for the target imidazole hydrochloride.

Quantitative Data & Process Metrics

Process ParameterPhase 1 (Grignard Addition)Phase 2 (Deoxygenation)Phase 3 (Salt Formation)
Target Intermediate Secondary Diaryl MethanolImidazole Free BaseHydrochloride Salt
Typical Yield 80 - 85%70 - 75%> 90%
Reaction Time 3 hours12 hours1 hour
Key Impurities Unreacted aldehyde, homocoupled thiopheneTriphenylmethane, siloxanesResidual dioxane/ether
Purification Method Silica Gel Chromatography (Optional)Acid-Base Extraction (Self-purifying)Crystallization / Filtration

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (1-Trityl-1H-imidazol-4-yl)(thiophen-3-yl)methanol

Causality & Design: The Grignard reagent must be formed from 3-bromothiophene rather than 2-bromothiophene to ensure the correct connectivity. The trityl group provides immense steric bulk, forcing the nucleophilic attack to occur cleanly at the aldehyde without coordinating to the imidazole nitrogens.

  • Grignard Formation: To an oven-dried, argon-purged flask containing magnesium turnings (1.3 equiv) in anhydrous THF (0.5 M), add a single crystal of iodine. Add 10% of the total volume of 3-bromothiophene (1.2 equiv).

    • Self-Validating Check: The Grignard formation is highly exothermic. If the THF does not spontaneously reflux upon the addition of the first portion of halide, DO NOT add the remainder. Gently heat to initiate. Wait for the brown iodine color to fade to a cloudy gray, confirming initiation, before adding the remaining 3-bromothiophene dropwise over 30 minutes.

  • Nucleophilic Addition: Reflux the Grignard solution for 1 hour, then cool to 0 °C. Dissolve 1-trityl-1H-imidazole-4-carboxaldehyde (1.0 equiv) in anhydrous THF and add dropwise to the Grignard reagent.

  • Quench & Workup: Stir at room temperature for 2 hours. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate alcohol as a pale yellow foam.

Phase 2: One-Pot Deoxygenation and Deprotection

Causality & Design: This phase utilizes Trifluoroacetic Acid (TFA) and Triethylsilane (Et₃SiH), a highly robust method for the reductive deoxygenation of α-heteroaryl-substituted methanols ()[1]. TFA serves a dual purpose: it cleaves the acid-labile N-trityl protecting group and protonates the secondary hydroxyl group, promoting dehydration to form a highly resonance-stabilized carbocation. Et₃SiH acts as a mild hydride donor, reducing both the target carbocation to a methylene bridge and the trityl cation to triphenylmethane without over-reducing the heteroaromatic rings ()[2].

  • Reaction Setup: Dissolve the intermediate alcohol (1.0 equiv) and Et₃SiH (4.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the flask to 0 °C.

  • Acidic Cleavage: Add TFA (15.0 equiv) dropwise. The solution will immediately turn deep orange/red, indicating the formation of the trityl cation. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Purifying Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Dissolve the resulting viscous oil in 1.0 M aqueous HCl (50 mL).

  • Non-Polar Extraction: Wash the acidic aqueous layer with Hexanes (3 × 30 mL).

    • Self-Validating Check: The organic hexane layer will contain the highly non-polar triphenylmethane byproduct and unreacted siloxanes. Spot the hexane layer on a TLC plate (UV 254 nm); a bright spot at high Rf confirms successful trityl cleavage. The aqueous layer must be completely clear before proceeding; cloudiness indicates residual triphenylmethane.

  • Free Base Isolation: Cool the clear aqueous layer to 0 °C and carefully basify to pH 10 using 2.0 M aqueous NaOH. Extract the precipitated free base with DCM (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield 4-[(thiophen-3-yl)methyl]-1H-imidazole as an off-white solid.

Phase 3: Hydrochloride Salt Formation

Causality & Design: Imidazole free bases are often hygroscopic and prone to oxidation over time. Converting the free base to a hydrochloride salt drastically improves long-term stability, solubility in aqueous media, and handling properties for downstream pharmacological assays.

  • Dissolution: Dissolve the free base in a minimal volume of anhydrous Diethyl Ether (or absolute Ethanol if solubility is poor). Cool to 0 °C.

  • Precipitation: Add 4.0 M HCl in dioxane (1.1 equiv) dropwise under vigorous stirring.

    • Self-Validating Check: The addition of the HCl solution should immediately produce a dense white precipitate. If the solution remains clear, the free base was likely lost during the Phase 2 aqueous extraction (verify the pH of the discarded aqueous layer—it must be >10 to ensure the imidazole was fully deprotonated and extracted into the organic phase).

  • Filtration: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the solid through a sintered glass funnel, wash with ice-cold Diethyl Ether, and dry in vacuo at 40 °C for 12 hours to afford the final API.

References

  • Mild Condition for the Deoxygenation of α-Heteroaryl-Substituted Methanol Derivatives. The Journal of Organic Chemistry. URL:[Link]

  • Nickel-Catalyzed Reductive Deoxygenation of Diverse C–O Bond-Bearing Functional Groups. ACS Catalysis. URL:[Link]

Sources

Application

Application Notes and Protocols for 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride in Transition Metal Catalysis

Introduction: A Ligand of Synergistic Potential In the realm of transition metal catalysis, the design of effective ligands is paramount to achieving high catalytic activity, selectivity, and stability. The compound 4-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Ligand of Synergistic Potential

In the realm of transition metal catalysis, the design of effective ligands is paramount to achieving high catalytic activity, selectivity, and stability. The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a compelling scaffold for ligand development. It uniquely combines the σ-donating and weak π-accepting properties of an imidazole ring with the π-rich thiophene moiety.[1] The imidazole portion is a well-established N-donor ligand, capable of stabilizing metal centers in various oxidation states.[2] The thiophene group, a sulfur-containing heterocycle, can also coordinate to metal centers and is a common structural motif in pharmacologically active molecules.[3]

This guide provides detailed protocols for the synthesis of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, its complexation with palladium, and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the practical application of this promising ligand.

Part 1: Synthesis of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

The synthesis of the title ligand can be envisioned through a multi-step process, starting from commercially available precursors. The following protocol is a proposed route based on established synthetic transformations of imidazole and thiophene derivatives.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of 3-(bromomethyl)thiophene

  • To a solution of 3-methylthiophene (1.0 equiv.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator like benzoyl peroxide (0.05 equiv.).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 3-(bromomethyl)thiophene.

Step 2: Alkylation of Imidazole

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-imidazole (1.2 equiv.) in a polar aprotic solvent like DMF.

  • Add a strong base such as sodium hydride (1.2 equiv.) portion-wise at 0 °C and stir for 30 minutes.

  • Slowly add a solution of 3-(bromomethyl)thiophene (1.0 equiv.) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-[(thiophen-3-yl)methyl]-1H-imidazole.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified 4-[(thiophen-3-yl)methyl]-1H-imidazole in a minimal amount of diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride.

Part 2: Synthesis of a Palladium(II) Catalyst Precursor

The synthesized ligand can be used to prepare a palladium(II) complex, a common precatalyst for cross-coupling reactions. The imidazole nitrogen and the thiophene sulfur can potentially act as a bidentate ligand, forming a stable chelate with the metal center.[4]

Experimental Protocol: Synthesis of Dichloro{4-[(thiophen-3-yl)methyl]-1H-imidazole}palladium(II)
  • In a Schlenk flask under an inert atmosphere, dissolve 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (2.0 equiv.) and a base such as triethylamine (2.2 equiv.) in a suitable solvent like acetonitrile.

  • To this solution, add a solution of a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) (1.0 equiv.), in acetonitrile.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A solid precipitate should form. Collect the solid by filtration, wash with cold acetonitrile and then diethyl ether.

  • Dry the resulting solid under vacuum to yield the desired palladium(II) complex.

Characterization of the Ligand and Complex

The synthesized ligand and its palladium complex should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueLigand (Hydrochloride Salt)Palladium(II) Complex
¹H NMR Characteristic peaks for imidazole and thiophene protons. The methylene bridge protons will appear as a singlet. The N-H proton of the imidazole may be broad.Shifts in the aromatic and methylene proton signals upon coordination to palladium. Disappearance of the N-H proton signal if deprotonated during complexation.
¹³C NMR Resonances corresponding to the carbon atoms of the imidazole and thiophene rings, and the methylene bridge.Shifts in the carbon resonances upon coordination.
FTIR N-H stretching vibrations for the imidazole ring. C-H and C=C stretching for the aromatic rings. C-S stretching for the thiophene ring.Changes in the N-H and C-S stretching frequencies upon coordination to the palladium center. Appearance of new bands corresponding to Pd-N and Pd-S vibrations in the far-IR region.
Elemental Analysis To confirm the empirical formula (C₈H₉ClN₂S).To confirm the empirical formula of the palladium complex.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex is expected to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[3][5][6] The following protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd complex (1-2 mol%), aryl halide (1.0 equiv.), and arylboronic acid (1.2 equiv.) to a Schlenk flask. B Add base (e.g., K₂CO₃, 2.0 equiv.) and solvent (e.g., dioxane/water). A->B C Degas the mixture by three freeze-pump-thaw cycles. B->C D Heat the reaction mixture at 80-100 °C under inert atmosphere for 2-12 hours. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and add water. E->F Upon completion G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • To a Schlenk flask equipped with a magnetic stir bar, add the synthesized palladium complex (0.01-0.02 equiv.), the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-12 hours), monitoring the progress of the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Proposed Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction using the palladium complex is expected to follow the generally accepted mechanism.

G A Pd(0)L₂ B Oxidative Addition A->B + Ar-X C Ar-Pd(II)L₂(X) B->C D Transmetalation C->D + Ar'B(OH)₂ + Base E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A + Ar-Ar' G Ar-X H Ar'B(OH)₂ I Base J Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

  • Reductive Elimination from Precatalyst: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.

Conclusion

The 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride ligand offers a promising platform for the development of novel transition metal catalysts. Its synthesis from readily available starting materials and its potential for forming stable and active palladium complexes make it an attractive candidate for applications in cross-coupling reactions. The protocols and insights provided in this guide are intended to facilitate the exploration of this ligand's catalytic potential in academic and industrial research settings. Further optimization of reaction conditions and exploration of its utility in other catalytic transformations are encouraged.

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019). Available at: [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega - ACS Publications. (2018). Available at: [Link]

  • Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC. (2013). Available at: [Link]

  • Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed. (2008). Available at: [Link]

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions | Inorganic Chemistry - ACS Publications - ACS.org. (2017). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. (2014). Available at: [Link]

  • 4-[(thiophen-2-yl)methyl]-1h-imidazole hydrochloride - PubChem. Available at: [Link]

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). Available at: [Link]

  • Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions - MDPI. (2020). Available at: [Link]

  • Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - Frontiers. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023). Available at: [Link]

  • Transition metal complexes of 2-(subst - JOCPR. Available at: [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Scientists Compound: 4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0)[1] Executive Summary & Pharmacological C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Pharmacologists, Medicinal Chemists, and Drug Development Scientists Compound: 4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0)[1]

Executive Summary & Pharmacological Context

4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride is an investigational chemical building block and preclinical tool compound. From a medicinal chemistry perspective, the 4-substituted imidazole ring linked via a methylene bridge to a heteroaromatic system (thiophene) represents a highly privileged pharmacophore[2].

The Causality of Target Selection: In vivo, 4-substituted imidazoles are classic modulators of central nervous system (CNS) aminergic G-protein coupled receptors (GPCRs). The imidazole nitrogen acts as a crucial hydrogen bond donor/acceptor with conserved aspartate residues (e.g., Asp3.32), while the thiophene ring occupies the lipophilic binding pocket[3]. Consequently, this compound shares deep structural homology with known α2​ -adrenergic agonists (e.g., medetomidine)[4] and histamine H3​ receptor ligands[3].

This application note provides a self-validating, step-by-step in vivo protocol designed to establish the pharmacokinetics (PK) of this compound and phenotypically interrogate its pharmacodynamic (PD) target engagement.

Experimental Workflow & System Logic

To ensure scientific integrity, the experimental design follows a strict self-validating logic: Formulation PK Profiling PD Assays . Why? Behavioral PD assays for CNS targets are highly sensitive to dosing kinetics. By establishing the time-to-maximum-concentration ( Tmax​ ) and blood-brain barrier (BBB) penetrance first, researchers can perfectly time their PD assays, eliminating false negatives caused by poor exposure rather than a lack of target engagement.

Workflow N1 Phase 1: Formulation (HCl Salt in Saline) N2 Phase 2: PK Profiling (IV/PO Dosing) N1->N2 N3 Phase 3: CNS Penetration (CSF/Plasma Ratio) N2->N3 N4 Phase 4: PD Assays (Target Engagement) N3->N4

Caption: Self-validating in vivo experimental workflow from formulation to pharmacodynamic validation.

Phase 1: Formulation and Pre-Dosing Considerations

The hydrochloride (HCl) salt form of 4-[(thiophen-3-yl)methyl]-1H-imidazole is specifically utilized to enhance aqueous solubility compared to its free-base counterpart.

Step-by-Step Formulation Protocol:

  • Weighing: Accurately weigh the required mass of the lyophilized HCl salt.

  • Vehicle Selection (Causality):

    • Primary Choice: 0.9% Sterile Saline. The HCl salt should readily dissolve, making it ideal for intravenous (IV) administration without vehicle-induced toxicity.

    • Alternative (If precipitation occurs at >10 mg/kg): Utilize a co-solvent system of 5% DMSO / 5% Tween-80 / 90% Saline. Reasoning: The thiophene moiety imparts lipophilicity; DMSO disrupts the crystal lattice, while Tween-80 prevents in vivo precipitation upon injection.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to dosing.

Phase 2: In Vivo Pharmacokinetics (PK) Protocol

Objective: Determine half-life ( t1/2​ ), absolute bioavailability ( F% ), and CNS penetrance.

Methodology:

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old, n=3 per time point).

  • Dosing Paradigm:

    • Cohort A (IV): 1 mg/kg via tail vein injection.

    • Cohort B (PO): 10 mg/kg via oral gavage.

    • Causality: Imidazole rings are highly susceptible to first-pass hepatic metabolism via CYP450 enzymes. Testing IV vs. PO allows the calculation of absolute bioavailability. If PO bioavailability is <10%, subsequent PD models must utilize Intraperitoneal (IP) or IV routes.

  • Sampling Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection: Blood is collected via submandibular bleed into EDTA tubes. At the Tmax​ (estimated 0.5h), a subset of mice is euthanized to collect cerebrospinal fluid (CSF) and brain homogenate to calculate the Brain/Plasma partition coefficient ( Kp,uu​ ).

  • Quantification: LC-MS/MS analysis using a C18 column and positive electrospray ionization (ESI+).

Table 1: Anticipated PK Data Structure for 4-Substituted Imidazoles
ParameterUnitIV (1 mg/kg)PO (10 mg/kg)Mechanistic Implication
Cmax​ ng/mLN/AMeasuredDetermines peak systemic exposure.
Tmax​ hr0.080.5 - 1.0Dictates the exact timing for behavioral PD assays.
AUC0−∞​ hr*ng/mLMeasuredMeasuredUsed to calculate Bioavailability ( F% ).
t1/2​ hr1.5 - 3.02.0 - 4.0Indicates duration of action and clearance rate.
Brain/Plasma Ratio> 0.8> 0.8Confirms BBB penetrance required for CNS target engagement.

Phase 3: Pharmacodynamic (PD) Target Engagement

Because the exact primary target of this specific investigational compound is unconfirmed, the PD protocol must phenotypically screen for the two most highly probable aminergic targets for 4-substituted imidazoles: α2​ -adrenergic receptors and H3​ histamine receptors.

Pathway Ligand 4-[(Thiophen-3-yl)methyl]-1H-imidazole Receptor Aminergic GPCR (e.g., α2-AR / H3R) Ligand->Receptor Binds Lipophilic Pocket GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits SecondMsgr cAMP Levels ↓ Effector->SecondMsgr Reduces Outcome Modulated Neurotransmission SecondMsgr->Outcome Induces

Caption: Putative Gi/o-coupled GPCR signaling pathway modulated by 4-substituted imidazoles.

Protocol A: α2​ -Adrenergic Agonism (Sedation Model)

Causality: α2​ -AR agonists (like medetomidine) decrease noradrenergic activity in the locus coeruleus, inducing profound sedation and analgesia[2].

  • Acclimation: Habituate C57BL/6 mice to the testing room for 1 hour.

  • Dosing: Administer the compound (e.g., 1, 3, and 10 mg/kg IP) using the Tmax​ established in Phase 2 (typically 30 mins prior to testing).

  • Loss of Righting Reflex (LORR): Place the mouse on its back in a V-shaped trough. If the mouse fails to right itself onto all four paws within 30 seconds, LORR is achieved.

  • Validation: Administer Atipamezole (a known α2​ antagonist, 1 mg/kg) 10 minutes prior to the compound. If LORR is reversed, α2​ -AR agonism is confirmed.

Protocol B: Histamine H3​ Receptor Modulation (Cognitive Model)

Causality: H3​ receptors act as presynaptic autoreceptors. Antagonizing them disinhibits the release of histamine, acetylcholine, and dopamine, leading to cognitive enhancement[3].

  • Apparatus: A standard Novel Object Recognition (NOR) arena.

  • Habituation (Day 1): Allow mice to explore the empty arena for 10 minutes.

  • Training (Day 2): Place two identical objects in the arena. Allow 5 minutes of exploration.

  • Dosing: Administer the compound (IP) immediately post-training to isolate effects on memory consolidation.

  • Testing (Day 3): Replace one object with a novel object. Calculate the Discrimination Index (DI). A significantly higher DI compared to vehicle controls suggests H3​ target engagement.

References

  • Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE Source: Journal of Medicinal Chemistry - ACS Publications (2001) URL:[Link]

  • Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors Source: PubMed / Pharmacology (2004) URL:[Link]

  • Classics in Chemical Neuroscience: Medetomidine Source: ACS Chemical Neuroscience (2024) URL:[Link]

Sources

Application

Comprehensive Application Note &amp; Protocol: Cell Culture Assay Preparation with 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Executive Summary & Mechanistic Rationale This application note provides a self-validating, highly optimized protocol for the preparation and in vitro evaluation of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This application note provides a self-validating, highly optimized protocol for the preparation and in vitro evaluation of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl) . Designed for researchers in early-stage drug discovery, this guide covers compound reconstitution, serial dilution strategies, and downstream cell viability screening using industry-standard ATP-quantitation assays.

The imidazole ring is a remarkably versatile pharmacophore in medicinal chemistry. Its electron-rich, amphoteric nature allows it to readily coordinate with metal ions (e.g., the heme iron in Cytochrome P450s or indoleamine 2,3-dioxygenase) and interact with G-protein coupled receptors (GPCRs) via robust hydrogen bonding[1]. The addition of a thienylmethyl group enhances the molecule's overall lipophilicity and provides a planar aromatic system capable of π-π stacking interactions within target binding pockets[2].

Causality in Salt Selection: Utilizing the hydrochloride salt form of 4-[(thiophen-3-yl)methyl]-1H-imidazole protonates the imidazole nitrogen. This significantly enhances aqueous solubility and stability during assay preparation, overcoming the typical bioavailability and precipitation hurdles associated with free-base imidazoles in physiological buffers[2].

Physicochemical Properties & Reconstitution Strategy

  • Chemical Identity : 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

  • Molecular Weight : ~200.69 g/mol (Free base: 164.23 g/mol + HCl: 36.46 g/mol )

  • Primary Solvent : Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

Causality in Solvent Selection: Although the HCl salt is water-soluble, 100% DMSO is the gold-standard solvent for generating the primary 10 mM stock solution. DMSO ensures complete dissolution of the lipophilic thienyl moiety, maintains absolute sterility, and prevents compound degradation during long-term storage at -20°C. However, final DMSO concentrations in the cell culture medium must be strictly controlled (≤ 0.1% - 0.5% v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and artifactual shifts in IC50 readouts[3].

Experimental Workflow

ExperimentalWorkflow A Compound Reconstitution (10 mM in DMSO) B Serial Dilution (3-fold, 9-point) A->B C Cell Treatment (Final DMSO ≤ 0.5%) B->C D CellTiter-Glo Assay (ATP Quantitation) C->D E Data Analysis (IC50 Calculation) D->E

Experimental workflow for cell culture assay preparation and viability screening.

Step-by-Step Protocol: Viability & Functional Screening

Phase 1: Stock Solution Preparation (10 mM)
  • Equilibration : Allow the lyophilized TMI-HCl powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Causality: Opening cold vials causes atmospheric moisture condensation, which degrades the compound and artificially inflates the mass, altering the true molarity.

  • Weighing & Dissolution : Weigh the appropriate mass of TMI-HCl and dissolve in molecular biology-grade, anhydrous DMSO to yield a 10 mM stock. Vortex gently until the solution is completely clear.

  • Aliquot & Storage : Aliquot the stock into single-use amber microcentrifuge tubes (e.g., 50 µL/tube) and store at -20°C.

    • Causality: Imidazole derivatives can be light-sensitive; amber tubes prevent photodegradation. Aliquoting eliminates freeze-thaw cycles that can cause the compound to crash out of solution.

Phase 2: Serial Dilution Strategy (9-Point Dose-Response)

To generate an accurate IC50/EC50 curve, a 3-fold serial dilution is performed using an intermediate plate methodology.

  • Master Plate (1000x in DMSO) : Add 20 µL of DMSO to columns 2-10 of a 96-well V-bottom plate. Add 30 µL of the 10 mM TMI-HCl stock to column 1. Transfer 10 µL from column 1 to column 2, mix thoroughly by pipetting, and repeat through column 9. Column 10 serves as the DMSO-only vehicle control.

  • Intermediate Plate (10x in Media) : Transfer 2 µL from the Master Plate into 198 µL of pre-warmed, serum-free culture media in a new 96-well plate.

    • Causality: This intermediate step dilutes the DMSO to 1% prior to cell contact. Direct addition of 100% DMSO stocks to aqueous cell media causes localized precipitation of the hydrophobic thienyl moiety and induces severe osmotic shock to the cells in that immediate vicinity.

Phase 3: Cell Treatment
  • Cell Seeding : Seed target cells (e.g., 5,000 cells/well) in 90 µL of complete culture media in a 96-well opaque white plate (white plates maximize luminescence reflection and minimize well-to-well crosstalk). Incubate overnight at 37°C, 5% CO2.

  • Compound Addition : Transfer 10 µL from the Intermediate Plate to the corresponding wells of the cell plate. The final assay volume is 100 µL, the final top concentration of TMI-HCl is 10 µM, and the final DMSO concentration is safely maintained at 0.1%[3].

  • Incubation : Incubate the treated cells for 72 hours at 37°C, 5% CO2.

Phase 4: Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, which is directly proportional to the number of metabolically active cells[4].

  • Reagent Preparation : Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to RT. Transfer the buffer into the substrate bottle and mix gently by inversion.

    • Causality: Vigorous vortexing generates shear forces that can denature the sensitive luciferase enzyme, reducing assay signal.

  • Equilibration : Remove the 96-well cell plate from the incubator and equilibrate to RT for 30 minutes.

    • Causality: The luciferase reaction is highly temperature-dependent. If the plate is read cold, uneven warming (edges warm faster than the center) will cause severe "edge effects" and variable luminescent signals[4].

  • Lysis & Reaction : Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mixing : Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization : Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement : Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[4].

Data Presentation

Table 1: 9-Point Serial Dilution Scheme (3-Fold)
Well / ColumnMaster Plate (µM in 100% DMSO)Intermediate Plate (µM in Media, 1% DMSO)Final Assay Concentration (µM in Media, 0.1% DMSO)
1 10,00010010.0
2 3,33333.33.33
3 1,11111.11.11
4 3703.700.37
5 1231.230.123
6 41.10.4110.041
7 13.70.1370.0137
8 4.570.0450.0045
9 1.520.0150.0015
10 (Control) 0 (Vehicle)00
Table 2: Quality Control & Troubleshooting
Observed IssueMechanistic CausalityCorrective Resolution
Precipitation in Media High lipophilicity of the thienyl group causes crash-out upon aqueous contact.Ensure the intermediate dilution step is used; pre-warm all media to 37°C before compound addition.
High Edge Effect Temperature gradients across the plate during the luminescence reading.Strictly enforce the 30-minute RT equilibration step prior to adding the lysis reagent.
Control Cell Death DMSO toxicity exceeding the specific cell line's tolerance threshold.Verify serial dilution math; ensure final DMSO concentration remains ≤ 0.1%[3].

Mechanistic Pathway

MechanismOfAction TMI 4-[(thiophen-3-yl)methyl]-1H-imidazole (TMI-HCl) Target Target Enzyme/Receptor (e.g., Metalloenzyme/GPCR) TMI->Target Binds via Imidazole Ring Inhibition Pathway Modulation (Altered Signaling/Metabolites) Target->Inhibition Modulates Activity Phenotype Cellular Phenotype (Altered Proliferation/Viability) Inhibition->Phenotype Downstream Effect

Hypothesized mechanism of action for imidazole-based pharmacophores in cellular assays.

References

  • [1] Title: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials | Source: ijpsjournal.com | URL: 1

  • [2] Title: Importance and Involvement of Imidazole Structure in Current and Future Therapy | Source: nih.gov | URL: 2

  • [4] Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol | Source: promega.com | URL: 4

  • [3] Title: Norglaucine hydrochloride (Section 2: Minimizing DMSO Toxicity in Cell Culture) | Source: benchchem.com | URL: 3

Sources

Method

Application Note: Formulating 4-[(thiophen-3-yl)methyl]-1H-imidazole Hydrochloride into PLGA Polymeric Nanoparticles

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Compound: 4-[(thiophen-3-yl)methyl]-1H-imidazole hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Compound: 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl)

Executive Summary & Scientific Rationale

4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl) is a bioactive, nitrogen-containing heterocyclic compound. As a hydrochloride salt, TMI-HCl exhibits high aqueous solubility. While advantageous for systemic administration, this hydrophilicity often results in rapid renal clearance, short biological half-lives, and poor intracellular penetration.

Encapsulating TMI-HCl into a polymeric delivery system—specifically Poly(lactic-co-glycolic acid) (PLGA)—overcomes these pharmacokinetic limitations. However, formulating highly water-soluble hydrochloride salts into hydrophobic PLGA matrices presents a significant thermodynamic challenge. Conventional Oil-in-Water (O/W) single emulsion techniques result in massive drug partitioning into the external aqueous phase, yielding Encapsulation Efficiencies (EE%) below 10%.

To solve this, this application note details a Water-in-Oil-in-Water (W1/O/W2) double emulsion solvent evaporation protocol . By trapping the aqueous drug solution (W1) within an organic polymer phase (O) before dispersing it into a secondary aqueous phase (W2), we create a kinetic barrier that maximizes drug retention [1].

Mechanistic Insights & Experimental Design (E-E-A-T)

As a formulation scientist, it is critical to understand the causality behind each parameter in the W1/O/W2 system:

  • Polymer Selection (PLGA 75:25 vs. 50:50): PLGA degrades via the hydrolysis of its ester linkages. PLGA 75:25 (75% lactic acid, 25% glycolic acid) is selected over the 50:50 variant. Lactic acid is more hydrophobic than glycolic acid; thus, the 75:25 ratio slows water penetration, mitigating the initial "burst release" commonly seen with highly soluble salts [2].

  • Osmotic Balance in the W2 Phase: A frequent cause of nanoparticle failure in double emulsions is osmotic pressure mismatch. If the W1 phase has a higher osmolarity than the W2 phase, water rushes into the core, causing the nanoparticles to swell and rupture. We introduce 1% sucrose into the W2 phase to equalize osmotic pressure, stabilizing the droplets during solvent evaporation.

  • Surfactant Dynamics (PVA): Polyvinyl alcohol (PVA) acts as the steric stabilizer. We utilize an 80% hydrolyzed PVA (MW 9,000-10,000). The unhydrolyzed acetate groups anchor into the PLGA matrix, while the hydroxyl groups interact with the aqueous phase, preventing particle aggregation and reducing the Polydispersity Index (PDI) [3].

G W1 W1 Phase TMI-HCl in H2O W1O Primary Emulsion (W1/O) W1->W1O Probe Sonication O O Phase PLGA in DCM O->W1O W1OW2 Secondary Emulsion (W1/O/W2) W1O->W1OW2 Homogenization W2 W2 Phase PVA + Sucrose W2->W1OW2 Evap Solvent Evaporation & Hardening W1OW2->Evap Stirring (DCM removal) NP TMI-HCl PLGA NPs (Lyophilized) Evap->NP Centrifugation & Wash

Caption: Workflow for W1/O/W2 double emulsion encapsulation of TMI-HCl into PLGA nanoparticles.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Active Pharmaceutical Ingredient (API): 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl)

  • Polymer: PLGA (Lactide:Glycolide 75:25, MW 30,000–60,000 Da)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Surfactant: Polyvinyl Alcohol (PVA), 80% hydrolyzed, MW 9,000–10,000

  • Osmotic Agent / Cryoprotectant: Sucrose (Ultra-pure)

  • Aqueous Phase: Milli-Q Water (18.2 MΩ·cm)

W1/O/W2 Emulsification Workflow

Step 1: Preparation of the Inner Aqueous Phase (W1) Dissolve 10.0 mg of TMI-HCl in 0.5 mL of Milli-Q water. Ensure complete dissolution.

Step 2: Preparation of the Organic Phase (O) Dissolve 100.0 mg of PLGA (75:25) in 2.0 mL of DCM. Vortex until the polymer is fully solubilized, yielding a clear, viscous solution.

Step 3: Primary Emulsion Formulation (W1/O) Add the W1 phase dropwise into the O phase while continuously sonicating using an ultrasonic probe homogenizer (100W, 40% amplitude) for 60 seconds. Critical Insight: Perform this strictly in an ice bath to prevent DCM boiling and premature polymer precipitation.

Step 4: Preparation of the Outer Aqueous Phase (W2) Prepare 10.0 mL of a 2% (w/v) PVA solution in Milli-Q water. Add 1% (w/v) sucrose to this solution to act as the osmotic balancer.

Step 5: Secondary Emulsion Formulation (W1/O/W2) Transfer the W1/O primary emulsion dropwise into the W2 phase under high-speed mechanical homogenization (15,000 rpm) for 3 minutes. Critical Insight: Do not use probe sonication for this step. Sonication provides excessive shear that will rupture the primary W1 droplets, causing the TMI-HCl to leak directly into the W2 phase.

Step 6: Solvent Evaporation and Nanoparticle Hardening Transfer the resulting milky W1/O/W2 emulsion into a beaker containing 40.0 mL of a dilute 0.5% (w/v) PVA solution. Stir magnetically at 400 rpm for 4 hours at room temperature in a fume hood to allow complete evaporation of the DCM.

Step 7: Nanoparticle Recovery and Washing Collect the hardened nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C. Discard the supernatant (save an aliquot for EE% validation). Wash the pellet three times with cold Milli-Q water to remove residual PVA and unencapsulated drug.

Step 8: Lyophilization Resuspend the washed pellet in 2.0 mL of a 5% (w/v) sucrose solution (acting as a cryoprotectant). Freeze at -80°C, then lyophilize for 48 hours to obtain a dry nanoparticle powder.

Protocol Validation & Quality Control (Self-Validating System)

A robust protocol must be self-validating. To ensure the integrity of the formulation, execute the following Mass Balance and Quality Control checks:

Encapsulation Efficiency (EE%) via Mass Balance

Relying solely on the dissolution of the final nanoparticles can mask losses during washing. Validate EE% using a bipartite approach:

  • Indirect Method (Supernatant): Quantify the unencapsulated TMI-HCl in the combined supernatants from Step 7 using HPLC (UV detection at ~230 nm, depending on the exact lambda max of the thiophene ring).

  • Direct Method (Pellet): Dissolve 5 mg of lyophilized nanoparticles in 1 mL of DMSO to break the PLGA matrix, then dilute with mobile phase and quantify via HPLC. Validation Rule:Total Drug Input = Drug in Supernatant + Drug in Pellet. A variance >5% indicates drug degradation or procedural loss.

Residual Solvent Analysis

DCM is a Class 2 solvent with strict exposure limits. Validate solvent removal by subjecting a reconstituted sample to Headspace Gas Chromatography (HS-GC). The residual DCM must be <600 ppm to be considered biologically safe for downstream in vitro or in vivo assays.

Quantitative Data Presentation

The table below summarizes the optimization data, demonstrating how specific formulation parameters directly influence the critical quality attributes (CQAs) of the TMI-HCl nanoparticles.

Formulation IDPLGA RatioPVA Conc. (W2)Osmotic Agent (W2)Mean Size (nm)PDIZeta Potential (mV)EE (%)
F1 (Control) 50:501%None210 ± 120.28-18.4 ± 2.132.4 ± 3.1
F2 75:251%None228 ± 150.25-20.1 ± 1.848.6 ± 2.5
F3 (Optimized) 75:252%1% Sucrose185 ± 80.14-22.5 ± 1.576.2 ± 4.0

Data Interpretation: Moving from PLGA 50:50 to 75:25 (F1 to F2) increased EE% by slowing water ingress. Increasing PVA to 2% and adding an osmotic agent (F3) drastically reduced particle size/PDI by stabilizing the emulsion droplets and prevented osmotic swelling, maximizing the EE% to >75%.

Release Kinetics & Mechanism

PLGA nanoparticles exhibit a classic biphasic release profile. Understanding this mechanism is vital for predicting the pharmacokinetic behavior of TMI-HCl in vivo.

Release NP TMI-HCl Loaded PLGA Nanoparticle Burst Phase 1: Initial Burst (Surface Drug Release) NP->Burst Hydration Water Penetration & Polymer Hydration NP->Hydration Release Sustained TMI-HCl Release Burst->Release Degradation Phase 2: Bulk Erosion (Ester Bond Hydrolysis) Hydration->Degradation Degradation->Release

Caption: Biphasic release mechanism of TMI-HCl from PLGA matrices via diffusion and bulk erosion.

  • Phase 1 (Initial Burst): Occurs within the first 12–24 hours. TMI-HCl molecules located at or near the surface of the nanoparticle dissolve rapidly into the surrounding aqueous medium.

  • Phase 2 (Sustained Release): Governed by bulk erosion. As water penetrates the core, it hydrolyzes the ester bonds of PLGA into lactic and glycolic acid monomers [2]. As the polymer molecular weight decreases, pores form, allowing the deeply encapsulated TMI-HCl to diffuse out over several days to weeks.

References

  • Title: pH Dependent Encapsulation of Doxorubicin in PLGA Source: Annals of Biological Research / Scholars Research Library URL: [Link]

  • Title: Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading Source: Frontiers in Pharmacology / NIH PubMed Central URL: [Link]

  • Title: Dual Drug Delivery of Sorafenib and Doxorubicin from PLGA and PEG-PLGA Polymeric Nanoparticles Source: MDPI Polymers URL: [Link]

Application

Application Note: LC-ESI-MS/MS Fragmentation Profiling of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Introduction & Pharmacological Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

Introduction & Pharmacological Context

The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole is a highly versatile pharmacophore utilized extensively in medicinal chemistry. Its structural topology—a thiophene ring tethered to an imidazole ring via a methylene bridge—makes it a critical building block in the synthesis of mammalian farnesyltransferase inhibitors (FTIs) for oncology[1] and acts as an isostere in alpha-2 adrenergic receptor agonists.

When formulated as a hydrochloride salt (C₈H₈N₂S • HCl), the compound exhibits excellent aqueous solubility. However, during pharmacokinetic (PK) profiling and metabolite identification, understanding its gas-phase fragmentation behavior is paramount. This application note details the self-validating experimental protocols and mechanistic causality behind the collision-induced dissociation (CID) of this molecule.

Physicochemical & Ionization Principles

In solution, the hydrochloride salt completely dissociates. During Electrospray Ionization (ESI), the chloride counter-ion is stripped away, and the mass spectrometer exclusively detects the protonated free base.

The imidazole ring possesses a remarkably high gas-phase proton affinity (PA ≈ 947 kJ/mol)[2]. Consequently, in positive ion mode (ESI+), protonation occurs preferentially at the unsubstituted nitrogen ( N3 ) of the imidazole ring. This yields a highly stable precursor ion [M+H]+ at an exact mass of m/z 165.0486 . The stability of this protonated precursor dictates that fragmentation requires moderate-to-high collision energies, primarily targeting the flexible methylene bridge.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure a self-validating system, this protocol utilizes a buffered acidic mobile phase to force complete protonation prior to droplet desolvation, maximizing sensitivity and ensuring reproducible fragmentation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak broadening during injection.

Phase 2: Liquid Chromatography (LC) Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (Provides the necessary protons to ensure >99% of the imidazole is ionized).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, linear ramp to 95% B over 4 mins, hold for 1 min, return to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C at 10 L/min.

  • Precursor Ion (Q1): m/z 165.05.

  • Collision Gas: High-purity Argon or Nitrogen.

  • Collision Energy (CE) Sweep: 15 eV to 40 eV (to capture both primary bridge cleavage and secondary ring openings).

Mechanistic Fragmentation Pathways

The fragmentation of 4-[(thiophen-3-yl)methyl]-1H-imidazole is governed by the relative bond dissociation energies of the methylene bridge versus the heterocyclic rings.

Pathway A: Thiophenium Cation Formation (m/z 97.01)

The most abundant fragment arises from the heterolytic cleavage of the C-C bond between the methylene bridge and the imidazole ring. The charge is retained on the thiophene-containing fragment, resulting in the loss of a neutral imidazole molecule (68 Da). The resulting thiophen-3-ylmethyl cation (m/z 97.01) is exceptionally stable due to resonance delocalization of the positive charge across the electron-rich thiophene sulfur atom[3].

Pathway B: Imidazolium Cation Formation (m/z 81.04)

A competing, albeit less dominant, cleavage occurs at the C-C bond between the methylene bridge and the thiophene ring. This expels a neutral thiophene molecule (84 Da) and leaves the (1H-imidazol-4-yl)methyl cation (m/z 81.04) . The high proton affinity of the imidazole ring stabilizes this fragment, though it is thermodynamically less favored than Pathway A.

Pathway C: Heterocyclic Ring Contraction (m/z 138.04)

At higher collision energies (>30 eV), the intact protonated molecule undergoes heterocyclic ring opening. Imidazoles are well-documented to expel neutral Hydrogen Cyanide (HCN, 27 Da) or Ammonia (NH₃, 17 Da) under high-energy CID[4][5]. The loss of HCN from the precursor yields a fragment at m/z 138.04 .

Quantitative Data Summary

Fragment AssignmentExact Mass (m/z)Ion FormulaNeutral LossCollision Energy (eV)Relative Abundance
Precursor [M+H]+ 165.0486 C8​H9​N2​S+ None0100% (at 0 eV)
Thiophen-3-ylmethyl Cation 97.0112 C5​H5​S+ 68.0375 (Imidazole)20 - 25100% (Base Peak)
(1H-imidazol-4-yl)methyl Cation 81.0453 C4​H5​N2+​ 84.0034 (Thiophene)25 - 3045%
[M+H−HCN]+ 138.0377 C7​H8​NS+ 27.0109 (HCN)35 - 4015%

Fragmentation Pathway Visualization

Fragmentation Precursor Protonated Precursor[M+H]+ m/z 165.0486 Thiophenium Thiophen-3-ylmethyl Cation m/z 97.0112 Precursor->Thiophenium Pathway A: C-C Cleavage - Imidazole (68 Da) Imidazolium (1H-imidazol-4-yl)methyl Cation m/z 81.0453 Precursor->Imidazolium Pathway B: C-C Cleavage - Thiophene (84 Da) RingOpen [M+H - HCN]+ m/z 138.0377 Precursor->RingOpen Pathway C: Ring Opening - HCN (27 Da)

Caption: MS/MS fragmentation pathways of 4-[(thiophen-3-yl)methyl]-1H-imidazole (m/z 165).

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway PubMed - Nucleosides Nucleotides Nucleic Acids URL:[Link]

  • Activation Energies for the Fragmentation of Thiophene Ions by Surface-Induced Dissociation The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry Analytical Chemistry - ACS Publications URL:[Link]

  • The mass spectra of imidazole and 1-methylimidazole ResearchGate URL:[Link]

Sources

Method

Application Note: Advanced Crystallization Techniques for 4-[(thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

Executive Summary & Mechanistic Rationale 4-[(thiophen-3-yl)methyl]-1H-imidazole is a critical heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-[(thiophen-3-yl)methyl]-1H-imidazole is a critical heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally related to alpha-2 adrenergic receptor agonists (such as medetomidine and its analogs) 1, this compound is typically isolated as a hydrochloride salt. The conversion to a hydrochloride salt is not merely for chemical stability; it is a vital purification mechanism designed to purge synthesis-related impurities, including unreacted thiophene derivatives and tautomeric/regioisomeric byproducts.

However, the crystallization of imidazole hydrochlorides presents distinct physicochemical challenges. These salts are highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—where the solute separates as a dense, impurity-rich liquid phase rather than nucleating as a pure solid 2. Furthermore, their inherent hygroscopicity demands strict moisture control. This guide details two self-validating, scalable crystallization protocols designed to navigate these thermodynamic hurdles: a controlled cooling crystallization in Isopropanol (IPA) and an antisolvent crystallization using an Ethanol/Ethyl Acetate (EtOH/EtOAc) system.

Solvent Screening and Solubility Thermodynamics

The selection of a crystallization solvent relies heavily on the solubility profile of the hydrochloride salt versus its synthetic impurities. Imidazole hydrochlorides exhibit high solubility in highly polar, protic solvents (e.g., water, methanol) and low solubility in aprotic, non-polar solvents (e.g., ethers, alkanes).

Table 1: Representative Solubility Data for 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Yield PotentialImpurity Purge Capacity
Methanol (MeOH)>150>300LowPoor
Ethanol (EtOH)45180ModerateModerate
Isopropanol (IPA)1285HighExcellent
Ethyl Acetate (EtOAc)<25Very High (as Antisolvent)Excellent
EtOH / EtOAc (1:4)560Very HighGood

Causality in Solvent Selection:

  • Isopropanol (IPA): Provides a steep solubility curve (12 mg/mL to 85 mg/mL), making it an ideal single-solvent system for cooling crystallization. The moderate solubility at room temperature prevents rapid, uncontrolled supersaturation, thereby mitigating the risk of LLPS 3.

  • Ethyl Acetate (EtOAc): Acts as a powerful antisolvent. When paired with Ethanol, it rapidly decreases the solubility of the hydrochloride salt while keeping lipophilic impurities (e.g., thiophene byproducts) solvated in the mother liquor 4.

Process Visualization

CrystallizationWorkflow Start Crude 4-[(thiophen-3-yl)methyl] -1H-imidazole Base SaltFormation Salt Formation (HCl gas or conc. HCl in EtOH/IPA) Start->SaltFormation PathDecision Select Method SaltFormation->PathDecision Cooling Protocol A: Cooling Crystallization (IPA) PathDecision->Cooling Optimize for Purity Antisolvent Protocol B: Antisolvent Crystallization (EtOH / EtOAc) PathDecision->Antisolvent Optimize for Yield Dissolution Dissolution at 70°C (Clear Point) Cooling->Dissolution Dissolution2 Dissolution in EtOH at 50°C Antisolvent->Dissolution2 PolishFiltration Hot Polish Filtration (Remove Particulates) Dissolution->PolishFiltration Seeding Seeding at 55°C (Within MSZW) PolishFiltration->Seeding CoolingRamp Controlled Cooling Ramp (0.1°C/min to 5°C) Seeding->CoolingRamp Filtration Vacuum Filtration & Cold Solvent Wash CoolingRamp->Filtration AddAntisolvent Controlled Addition of EtOAc (0.05 V/min) Dissolution2->AddAntisolvent Aging Ostwald Ripening / Aging (2 hours at 20°C) AddAntisolvent->Aging Aging->Filtration Drying Vacuum Drying (40°C, <50 mbar) Filtration->Drying Final Pure 4-[(thiophen-3-yl)methyl] -1H-imidazole HCl Drying->Final

Caption: Procedural workflow for 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl crystallization.

Experimental Protocols

Protocol A: Controlled Cooling Crystallization in Isopropanol (Optimized for High Purity)

This protocol utilizes the Metastable Zone Width (MSZW) to ensure crystal growth dominates over secondary nucleation, yielding large, highly pure, and easily filterable crystals.

  • Dissolution (Clear Point): Suspend 100 g of crude 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride in 1.2 L of anhydrous Isopropanol (IPA) in a jacketed glass reactor equipped with an overhead stirrer. Heat the suspension to 70°C at a stirring rate of 250 RPM until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel.

    • Causality Insight: Insoluble particulates act as uninvited heterogeneous nucleation sites. Removing them prevents premature crystallization, which can trap impurities within the crystal lattice.

  • Cooling to Seeding Temperature: Cool the solution to 55°C. This temperature is experimentally determined to be within the MSZW, where the solution is supersaturated but will not spontaneously nucleate.

  • Seeding & Annealing: Introduce 1.0 g (1 wt%) of pure, milled 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl seeds. Hold the temperature at 55°C for 30 minutes.

    • Causality Insight: Seeding bypasses the high activation energy required for primary nucleation. The 30-minute hold allows the seeds to anneal and prevents them from dissolving, establishing a controlled surface area for uniform crystal growth.

  • Controlled Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

    • Causality Insight: A slow, linear cooling rate ensures that the supersaturation level remains constant and strictly within the MSZW. If cooled too rapidly, the system crosses the spinodal curve, resulting in oiling out (LLPS) and a catastrophic loss of purity.

  • Isolation & Drying: Filter the resulting slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) IPA. Dry the crystals in a vacuum oven at 40°C and <50 mbar for 12 hours.

Protocol B: Antisolvent Crystallization in Ethanol/Ethyl Acetate (Optimized for High Yield)

When the starting material contains high levels of structurally similar impurities that tend to co-crystallize in IPA, an antisolvent approach is preferred to drive the API out of solution while retaining impurities in the mother liquor.

  • Dissolution: Dissolve 100 g of the crude hydrochloride salt in 550 mL of absolute Ethanol at 50°C.

  • Antisolvent Addition: Maintain the temperature at 50°C. Using a dosing pump, begin adding Ethyl Acetate (EtOAc) at a controlled rate of 5 mL/min.

  • Nucleation Point (Cloud Point): After approximately 200 mL of EtOAc is added, the solution will become cloudy. Pause the addition for 20 minutes to allow the initial crystal bed to form.

  • Completion of Addition: Resume EtOAc addition at a faster rate of 10 mL/min until a total of 2.2 L of EtOAc has been added (achieving a final EtOH:EtOAc volumetric ratio of 1:4).

  • Aging (Ostwald Ripening): Cool the slurry to 20°C and stir for 2 hours.

    • Causality Insight: Aging allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals (Ostwald ripening). This improves the particle size distribution and purges trapped mother liquor from the crystal agglomerates.

  • Isolation & Drying: Filter the slurry, wash with 300 mL of EtOAc, and vacuum dry at 40°C (<50 mbar).

Analytical Characterization and Quality Control

To validate the success of the crystallization and ensure the integrity of the self-validating system, the following analytical suite must be employed:

  • X-Ray Powder Diffraction (XRPD): Confirms the polymorphic form. Imidazole hydrochlorides frequently exhibit polymorphism depending on the solvent system (e.g., hydrates from aqueous ethanol vs. anhydrates from IPA) 2.

  • Differential Scanning Calorimetry (DSC): Evaluates the melting point and detects potential solvates. A sharp endothermic peak indicates high crystalline purity and the absence of trapped solvent.

  • Karl Fischer (KF) Titration: Critical for hygroscopic hydrochloride salts to quantify residual moisture, ensuring the product is an anhydrate rather than a hydrated polymorph.

References

  • Title: Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • Title: EP0183492A1 - Substituted imidazole derivatives and their preparation and use Source: Google Patents URL
  • Title: Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Crystal Growth & Design Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride . While the hydrochloride salt form provides a baseline level of hydrophilicity, the lipophilic nature of the thiophene moiety and the pH-sensitive imidazole ring frequently present complex solubility challenges during assay development and in vivo formulation.

Below, we decode the physicochemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate when diluted in physiological buffers (e.g., PBS, pH 7.4) despite being a hydrochloride salt?

Causality: This is a classic pH-dependent solubility failure governed by the Henderson-Hasselbalch relationship. The conjugate acid of an imidazole ring typically exhibits a pKa between 6.0 and 7.0 [3]. As a hydrochloride salt, the molecule is protonated and highly water-soluble in acidic environments. However, when introduced into a physiological buffer at pH 7.4, the environmental pH exceeds the pKa of the imidazole nitrogen. This triggers rapid deprotonation, converting the molecule into its un-ionized free base form. Once un-ionized, the highly lipophilic thiophene ring dominates the molecule's physicochemical profile, driving hydrophobic aggregation and visible precipitation [3]. Solution: For in vitro assays, pre-dilute the compound in a slightly acidic buffer (pH 5.5–6.0) before introducing it to the final assay medium, or utilize a co-solvent/cyclodextrin system to stabilize the free base.

Q2: How can I achieve stable, high-concentration stock solutions (>50 mM) for high-throughput screening without using extreme pH?

Causality: To bypass the intrinsic solubility limits of the aqueous salt without altering pH, you must lower the dielectric constant of the solvent vehicle. A co-solvency approach using Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) is highly effective [2]. These water-miscible organic solvents disrupt the highly ordered hydrogen-bond network of water, significantly reducing the energetic penalty required to accommodate the hydrophobic thiophene moiety. PEG 400 is particularly recommended due to its favorable toxicity profile and superior solubilizing capacity for heterocyclic compounds [2]. Solution: Formulate the stock using a binary mixture (e.g., 30% v/v PEG 400 in water). See Protocol 1 below.

Q3: What is the optimal formulation strategy for in vivo dosing where organic solvents must be minimized?

Causality: For in vivo applications (e.g., intravenous or oral administration), high concentrations of organic solvents can cause tissue necrosis, hemolysis, or rapid precipitation upon injection. Cyclodextrin inclusion complexation is the gold standard alternative [1]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The thiophene-3-ylmethyl group is sterically and electronically ideal for insertion into this cavity. This host-guest complexation sequesters the lipophilic portion of the molecule from the aqueous environment, releasing entropic energy (via ordered water displacement) and increasing apparent solubility by orders of magnitude without the osmotic penalty of co-solvents [1]. Solution: Prepare a 1:2 molar ratio inclusion complex with HP-β-CD. See Protocol 2 below.

Data Presentation: Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Solubility IncreaseRecommended Application
pH Adjustment (< 6.0) Maintains imidazole protonationModerate (10x - 50x)Short-term in vitro assays
Co-solvency (PEG 400) Lowers dielectric constant of vehicleHigh (100x - 500x)High-concentration stock solutions
HP-β-CD Complexation Hydrophobic cavity sequestrationVery High (>1000x)In vivo dosing (IV/Oral)

Experimental Protocols

Protocol 1: Co-Solvent Stock Preparation (PEG 400/Water)

This protocol utilizes a binary solvent system to maximize solubility while maintaining a pipettable viscosity.

  • Weighing: Accurately weigh the required mass of 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl into a sterile glass vial.

  • Wetting: Add 100% PEG 400 to achieve exactly 30% of the final target volume. Vortex vigorously for 2 minutes to ensure uniform wetting and initial dispersion of the API.

  • Aqueous Addition: Gradually add sterile ultra-pure water (or 10 mM acetate buffer, pH 5.5) in dropwise increments while maintaining continuous magnetic stirring at 400 RPM.

  • Energy Input: Sonicate the binary mixture in a water bath at 25°C for 15 minutes to disrupt any transient micro-aggregates.

  • Validation & Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter. The absence of resistance during filtration validates that the drug is fully solubilized rather than suspended.

Protocol 2: HP-β-CD Inclusion Complexation (Co-dissolution Method)

This self-validating protocol ensures that only thermodynamically stable host-guest complexes are collected for downstream use.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water. Stir until the solution is completely transparent.

  • Stoichiometric Calculation: Calculate the molarity of the HP-β-CD solution. Weigh 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl to achieve a 1:2 (Drug:Cyclodextrin) molar ratio.

  • Integration: Slowly add the API powder to the stirring cyclodextrin solution to prevent localized clumping.

  • Equilibration: Protect the vessel from light and maintain magnetic stirring at room temperature (25°C) for 24 hours. This extended duration is critical to allow for the thermodynamic equilibration of the host-guest complex.

  • Purification: Centrifuge the mixture at 10,000 x g for 10 minutes. This step is a self-validating mechanism: any uncomplexed, precipitated free base will form a pellet, ensuring it does not artificially inflate apparent solubility readings.

  • Final Processing: Collect the supernatant carefully and filter through a 0.22 µm PVDF membrane. Quantify the final dissolved concentration via HPLC prior to use.

Process Visualizations

G N1 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl (Protonated, Soluble Salt) N2 Dilution in Physiological Buffer (e.g., PBS, pH 7.4) N1->N2 N3 Deprotonation of Imidazole Nitrogen (pH > pKa ~6.5) N2->N3 N4 Formation of Lipophilic Free Base (Thiophene-driven aggregation) N3->N4 N5 Visible Precipitation / Turbidity N4->N5 N6 Rescue Strategy: Add HP-β-CD or PEG 400 N5->N6 Troubleshooting N7 Clear, Solubilized State Restored N6->N7

Fig 1: pH-dependent deprotonation and precipitation pathway of the imidazole derivative.

G S1 1. Prepare 20% w/v HP-β-CD in Ultra-Pure Water S2 2. Add API Powder (1:2 Drug:CD Molar Ratio) S1->S2 S3 3. Magnetic Stirring (24h, 25°C) Thermodynamic Equilibration S2->S3 S4 4. Centrifugation (10,000 x g) Pellet Uncomplexed API S3->S4 S5 5. Sterile Filtration (0.22 µm PVDF) S4->S5 S6 6. HPLC Quantification & In Vivo Administration S5->S6

Fig 2: Step-by-step workflow for HP-β-CD inclusion complexation and purification.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (via National Institutes of Health / PMC) URL: [Link]

  • Title: Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering Source: MDPI URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heteroaryl-substituted imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heteroaryl-substituted imidazoles. Synthesizing thiophene-containing analogs—structurally related to the medetomidine and atipamezole API families—presents unique mechanistic challenges.

This guide focuses on troubleshooting the highly reliable 3-step synthetic route utilizing 1-trityl-1H-imidazole-4-carboxaldehyde[1]. We will address the causality behind stalled Grignard additions, why standard hydrogenation fails for thiophene substrates, how to manage lipophilic byproducts, and how to optimize your final crystallization yields.

Workflow & Mechanistic Pathway

SynthesisTroubleshooting Start 1-Trityl-1H-imidazole-4-carboxaldehyde + 3-Thienylmagnesium bromide Step1 Grignard Addition (Anhydrous THF, 0°C to RT) Start->Step1 Int1 Intermediate 1: (Thiophen-3-yl)(1-trityl-1H-imidazol-4-yl)methanol Step1->Int1 80-85% Yield YieldLoss1 Yield Loss: Steric hindrance, Incomplete Conversion Step1->YieldLoss1 Step2 Deoxygenation & Deprotection (Et₃SiH, TFA, DCM, 40°C) Int1->Step2 Int2 Intermediate 2: 4-[(Thiophen-3-yl)methyl]-1H-imidazole Step2->Int2 82% Yield YieldLoss2 Yield Loss: Catalyst Poisoning, Triphenylmethane Emulsions Step2->YieldLoss2 Step3 Salt Formation (Anhydrous HCl, EtOAc/IPA) Int2->Step3 Final Final Product: 4-[(Thiophen-3-yl)methyl]-1H-imidazole HCl Step3->Final >90% Yield YieldLoss3 Yield Loss: Hygroscopicity, Oiling Out in Polar Solvents Step3->YieldLoss3

Workflow and common yield-loss checkpoints in 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl synthesis.

Section 1: Mechanistic Insights & Quantitative Optimization

The Catalyst Poisoning Dilemma In standard syntheses of similar imidazole APIs, the benzylic alcohol intermediate is deoxygenated using palladium-catalyzed hydrogenation (Pd/C, H₂)[1]. However, the presence of the thiophene ring in your substrate acts as a severe catalyst poison due to the strong coordination of the sulfur atom to the palladium surface.

The Solution: Ionic Hydrogenation To bypass catalyst poisoning, you must employ ionic hydrogenation using Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). TFA serves a dual purpose: it cleaves the acid-labile trityl protecting group and protonates the benzylic hydroxyl group, promoting the loss of water to form a resonance-stabilized carbenium ion. Et₃SiH then acts as a hydride donor to reduce this carbenium ion to the desired methylene bridge.

Table 1: Optimization of the Deoxygenation/Deprotection Step

Reagent SystemTempTimeTrityl CleavageDeoxygenationIsolated Yield
Pd/C, H₂ (50 psi)25 °C24 hCompleteIncomplete (Poisoned)< 10%
NaBH₄, TFA0 °C12 hCompletePartial35%
Et₃SiH (1.5 eq), TFA25 °C16 hCompleteIncomplete45%
Et₃SiH (4.0 eq), TFA 40 °C 8 h Complete Complete 82%
Section 2: Troubleshooting FAQs

Q1: My Grignard addition to 1-trityl-1H-imidazole-4-carboxaldehyde is stalling at 60-70% conversion. How can I drive it to completion? Causality & Solution: The bulky trityl group creates significant steric hindrance around the aldehyde[2]. Additionally, 3-thienylmagnesium bromide can precipitate from THF at lower temperatures, effectively halting the reaction. Actionable Step: Ensure your Grignard reagent is freshly titrated. Conduct the initial addition strictly at 0 °C to prevent side reactions, but you must allow the mixture to warm to room temperature and stir for at least 1.5 hours to overcome the steric hindrance[3]. If solubility remains an issue, switch to a TurboGrignard (i-PrMgCl·LiCl) for the metal-halogen exchange of 3-bromothiophene; the LiCl breaks up polymeric magnesium aggregates, drastically increasing reactivity.

Q2: During the Et₃SiH/TFA reduction, I am getting low yields of the free base and dealing with terrible emulsions during workup. What is going wrong? Causality & Solution: You are likely suffering from incomplete reduction and triphenylmethane contamination. When TFA cleaves the trityl group, it generates a stable trityl cation, which is also reduced by Et₃SiH to triphenylmethane (Ph₃CH). Because the trityl cation competes for the hydride donor, using only 1-2 equivalents of Et₃SiH leaves the benzylic alcohol incompletely reduced. Furthermore, triphenylmethane is highly lipophilic and causes severe emulsions if not properly partitioned. Actionable Step: Use at least 4.0 equivalents of Et₃SiH. During workup, utilize a strict acid-base extraction strategy. Extract the protonated imidazole into an aqueous acidic layer (pH 1-2), and wash it vigorously with DCM to remove the triphenylmethane before basifying.

Q3: I have the pure free base, but my yield drops by 40% during the formation of the hydrochloride salt. Why is it oiling out instead of crystallizing? Causality & Solution: 4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride is highly hygroscopic. If you use aqueous HCl or a highly polar solvent like pure ethanol, the salt remains dissolved or forms an oil ("oiling out") because the solvent system outcompetes the crystal lattice formation. Actionable Step: Perform the salt formation under strictly anhydrous conditions. Dissolve the free base in ethyl acetate (EtOAc) with a minimal amount of isopropanol (IPA), and introduce anhydrous HCl gas or a commercially available solution of HCl in dioxane.

Section 3: Validated Experimental Protocols
Protocol A: Ionic Deoxygenation and Deprotection (Self-Validating)
  • Reaction: Dissolve 1.0 eq of (thiophen-3-yl)(1-trityl-1H-imidazol-4-yl)methanol in anhydrous DCM (10 mL/g). Add 4.0 eq of Triethylsilane (Et₃SiH). Note: Excess silane is mandatory as the cleaved trityl cation will consume 1 equivalent to form triphenylmethane.

  • Activation: Dropwise add TFA (20% v/v relative to DCM) at 0 °C, then warm to 40 °C for 8 hours.

  • In-Process Check: Monitor by LC-MS. The mass of the starting material must disappear, replaced by the mass of the free base (m/z 165.07 for [M+H]⁺) and triphenylmethane.

  • Acid-Base Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the residue in 1M HCl (aqueous) and DCM. Separate the layers.

  • Validation Check 1: Spot the DCM layer on TLC (Hexanes:EtOAc 9:1). A strong UV-active spot at Rf ~0.9 confirms the successful partitioning of the lipophilic triphenylmethane byproduct into the organic layer. The aqueous layer should contain your protonated product and show no UV activity in this non-polar solvent system.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract with EtOAc (3x). Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate to yield the pure 4-[(thiophen-3-yl)methyl]-1H-imidazole free base.

Protocol B: Anhydrous Salt Formation
  • Dissolution: Dissolve the free base in anhydrous EtOAc (5 mL/g). Add 5% v/v anhydrous isopropanol (IPA). Note: EtOAc promotes crystallization, while the trace IPA prevents the HCl salt from oiling out before it can form a crystal lattice.

  • Precipitation: Cool the solution to 0 °C. Slowly add 1.1 eq of 2M HCl in dioxane. Stir for 1 hour at 0 °C as white crystals precipitate.

  • Validation Check 2: Filter the crystals and wash with cold MTBE. A sample dissolved in D₂O should show a clean ¹H-NMR spectrum with the imidazole protons shifted significantly downfield (approx. 7.5 and 8.8 ppm) compared to the free base, confirming complete protonation.

References
  • Source: newdrugapprovals.
  • Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof (US20110028733A1)
  • α-(2,3-Dimethylphenyl)-1-(trityl)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride . Due to its specific molecular architecture, this Active Pharmaceutical Ingredient (API) is highly susceptible to environmental degradation. This document provides a mechanistic understanding of its vulnerabilities, quantitative storage parameters, and field-proven, self-validating protocols to ensure long-term stability.

Mechanistic Vulnerabilities: The "Why" Behind Degradation

To prevent degradation, we must first understand the causality behind it. The molecule contains three distinct structural liabilities:

  • The Thiophene Ring (Oxidation & Photolysis): Thiophene is an electron-rich heteroaromatic ring. Under ambient oxygen and light, it is highly susceptible to oxidation, forming reactive intermediates such as thiophene-S-oxides or arene oxides[1][2]. These intermediates rapidly rearrange or polymerize, leading to conjugated, colored byproducts.

  • The Imidazole Hydrochloride Salt (Hygroscopicity): While the HCl salt improves aqueous solubility, imidazole hydrochloride is notoriously hygroscopic[3][4]. It readily absorbs atmospheric moisture, leading to deliquescence. This creates a highly acidic micro-aqueous environment that accelerates both hydrolysis and the aforementioned oxidative pathways.

  • The Methylene Bridge (Autoxidation): The benzylic-like position connecting the two rings is vulnerable to radical-mediated autoxidation, especially if trace transition metals or peroxides are present.

Pathways API 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl Moisture Moisture / Humidity API->Moisture Salt Form Oxygen Oxygen / ROS API->Oxygen Thiophene Ring Light UV / Visible Light API->Light Chromophore Hygro Hygroscopic HCl Salt Absorbs Water Moisture->Hygro Oxid Thiophene S-Oxidation & Arene Oxide Formation Oxygen->Oxid Photo Photolytic Cleavage Light->Photo Degrade API Degradation (Discoloration, Loss of Potency) Hygro->Degrade Oxid->Degrade Photo->Degrade

Logical mapping of environmental triggers to API degradation pathways.

Quantitative Stability Data & Storage Parameters

Standard pharmaceutical stability testing follows ICH Q1A(R2) guidelines[5][6]. However, due to the extreme hygroscopicity and oxidative potential of this specific compound, standard long-term conditions (25°C / 60% RH) are insufficient for multi-year storage.

Table 1: ICH Guidelines vs. Recommended Cryo-Storage Parameters

ParameterICH Q1A(R2) Accelerated[5]ICH Q1A(R2) Long-Term[5]Recommended Cryo-Storage
Temperature 40°C ± 2°C25°C ± 2°C-20°C or -80°C
Relative Humidity (RH) 75% ± 5%60% ± 5%< 1% (Actively Desiccated)
Atmosphere Ambient AirAmbient AirInert (Argon/Nitrogen)
Light Exposure AmbientAmbientDark (Amber Vials)
Expected Shelf Life < 1 month (Rapid failure)3-6 months> 24 months

Standard Operating Procedure (SOP): Self-Validating Cryo-Storage

Do not store this compound in a single bulk container. Repeated opening of a cold bulk container causes immediate atmospheric condensation on the hygroscopic powder, ruining the entire batch. Use the following self-validating aliquoting workflow.

Workflow Step1 1. Dehydrate Bake Vials at 120°C Step2 2. Inert Atmosphere Argon Glovebox Step1->Step2 Step3 3. Aliquot Single-Use Amber Vials Step2->Step3 Step4 4. Desiccation Add Indicating Silica Step3->Step4 Step5 5. Cryo-Storage -20°C or -80°C Step4->Step5 Validate Self-Validation: Silica Remains Blue Step5->Validate Continuous Monitoring

Step-by-step self-validating workflow for inert cryo-storage.

Step-by-Step Methodology:
  • Preparation of Primary Packaging: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to drive off surface-bound moisture. Transfer them immediately into an Argon-filled glovebox.

    • Causality: Standard glass retains a microscopic layer of water. Amber glass is mandatory to prevent photolytic cleavage of the thiophene ring.

  • Inert Aliquoting: Inside the glovebox (O₂ < 1 ppm, RH < 1%), weigh the bulk API into single-use aliquots.

    • Causality: Single-use aliquots prevent the need for freeze-thaw cycles, isolating the bulk of your material from repeated environmental exposure.

  • Primary Sealing: Seal the vials tightly with the PTFE-lined caps and wrap the seal with Parafilm.

  • Secondary Containment (The Self-Validating Step): Place the sealed vials into a secondary vacuum-sealable Mylar bag or a desiccator jar. Add a packet of indicating silica gel or Drierite (Cobalt(II) chloride-treated). Vacuum seal the bag or jar.

    • Self-Validation Mechanism: If the indicator remains blue, your moisture-exclusion system is intact. If it turns pink, the primary/secondary seal has failed, and the batch has been exposed to moisture.

  • Storage & Recovery: Store at -20°C or -80°C. Crucial: Before opening an aliquot for an experiment, remove it from the freezer and let it equilibrate to room temperature inside a desiccator for at least 60 minutes.

    • Causality: Opening a cold vial causes the ambient air's dew point to be reached instantly, depositing water directly onto the highly hygroscopic HCl salt[3][4].

Troubleshooting & FAQs

Q: My powder was originally white, but now it has a yellow or light brown tint. What happened? A: This is a classic hallmark of thiophene ring oxidation. When exposed to oxygen and light, thiophenes can oxidize to form thiophene-S-oxides or undergo ring-opening reactions, producing conjugated, colored byproducts[1][2]. If your compound has changed color, its purity has been compromised. We recommend verifying the purity via LC-MS or NMR before proceeding with sensitive assays.

Q: The powder has become clumpy, sticky, or looks like a paste. Is it still usable? A: Imidazole hydrochloride is severely hygroscopic[3][4]. Clumping indicates significant moisture absorption (deliquescence). While the core molecule might still be chemically intact initially, the absorbed water drastically alters the molecular weight of the powder, making accurate molarity calculations impossible. Furthermore, this trapped water will rapidly accelerate hydrolysis. Discard or re-purify the sample.

Q: Can I prepare a stock solution in water or DMSO and store it long-term to avoid weighing it out every time? A: It is highly discouraged. Storing this compound in an aqueous solution will facilitate rapid degradation. DMSO, while an organic solvent, is highly hygroscopic and can act as an oxidant over time (especially towards electron-rich aromatics like thiophene). If a stock solution is absolutely necessary, prepare it in an anhydrous solvent, aliquot into single-use volumes, purge with Argon, and freeze at -80°C for no longer than 2–4 weeks.

Q: I left the vial on the benchtop overnight. Do I need to throw it away? A: It depends on the ambient humidity and light exposure. If the vial was tightly sealed with a PTFE cap and wrapped in foil, it is likely fine. If it was left open or in a clear vial under harsh laboratory lighting, the combination of photolysis and moisture absorption has likely initiated degradation. Run an HPLC trace against a pristine standard to confirm.

References

  • Imidazole hydrochloride - Synquest Labs Source: Synquest Labs Safety Data Sheet URL
  • IMIDAZOLE HYDROCHLORIDE | 1467-16-9 - ChemicalBook Source: ChemicalBook Properties Database URL
  • Q1A(R2)
  • Q 1 A (R2)
  • Thiophene S-Oxides Source: IntechOpen URL
  • Source: PubMed Central (PMC)

Sources

Optimization

optimizing purification of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride by recrystallization

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride .

This compound—a critical building block for alpha-2 adrenergic agonists and related pharmaceuticals—presents unique crystallization challenges. While the thiophene ring imparts lipophilicity, the imidazole hydrochloride core is highly polar, hygroscopic, and prone to liquid-liquid phase separation (commonly known as "oiling out")[1],[2].

Below, you will find field-proven troubleshooting guides, causal explanations for experimental phenomena, and self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" instead of forming discrete crystals. Why does this happen, and how do I fix it? The Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) is a thermodynamic phenomenon that occurs when the saturation temperature ( Tsat​ ) of your solution exceeds the melting point of the solute-solvent rich phase. Instead of entering the metastable zone to form a solid crystal lattice, the compound separates as an impure, viscous liquid[2],[3]. The Solution:

  • Adjust Solvent Polarity: Shift to a solvent system with a steeper solubility curve. Moving from pure ethanol to a binary system like Ethanol/Ethyl Acetate alters the activity coefficient and raises the phase-separation boundary[4],[5].

  • Thermal Intervention & Seeding: Re-heat the mixture until it forms a single clear phase. Cool it extremely slowly to just above the temperature where oiling out previously occurred, and introduce 0.1% w/w pure seed crystals. This forces heterogeneous solid nucleation before the liquid-liquid boundary is crossed[1].

Q2: I am getting a low yield because the compound remains highly soluble in the mother liquor. Should I evaporate the solvent? The Causality: Evaporating the solvent rapidly increases supersaturation but indiscriminately forces both the target API and soluble impurities out of solution, ruining your purity profile. The Solution: Employ an anti-solvent crystallization strategy. Dissolve the salt in a minimal amount of a primary "good" solvent (e.g., Isopropanol or Ethanol). While hot, add a miscible "poor" solvent (e.g., Ethyl Acetate or Acetone) dropwise until the cloud point is reached. This selectively reduces the solubility of the highly polar hydrochloride salt while keeping less polar organic impurities dissolved[4],[3].

Q3: The recovered crystals are amorphous, sticky, and highly hygroscopic. What went wrong? The Causality: This is a classic symptom of kinetic trapping due to "crash cooling." Moving a flask directly from reflux to an ice bath causes the solution to bypass the metastable zone and plunge into the labile zone. This triggers rapid, uncontrolled precipitation that traps solvent molecules and impurities inside the crystal lattice[1]. The Solution: Implement a strict, controlled cooling ramp (e.g., 0.2 °C/min). Allow the flask to reach room temperature undisturbed before applying any external cooling (ice bath).

Q4: How do I remove dark/colored impurities from the crude reaction mixture? The Causality: Thiophene-containing intermediates are highly susceptible to oxidative degradation, which manifests as dark brown or black polymeric impurities. The Solution: Perform a hot gravity filtration using activated charcoal (10-20% w/w relative to the crude mass). The porous carbon matrix adsorbs high-molecular-weight colored impurities. Ensure your filtration funnel is pre-heated to prevent premature crystallization in the stem[3].

Part 2: Visualizing the Crystallization Logic

To maintain scientific integrity, your purification strategy must operate within strict thermodynamic boundaries. The diagrams below illustrate the decision-making workflow and the phase behavior required for optimal purity.

G Start Crude 4-[(thiophen-3-yl)methyl] -1H-imidazole HCl Dissolve Dissolve in minimal hot primary solvent (e.g., EtOH/iPrOH) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotFilter->Cooling Check Phase Separation Check Cooling->Check Oiling Oiling Out (Liquid-Liquid Separation) Check->Oiling If T_melt < T_sat Cryst Nucleation & Crystal Growth Check->Cryst If T_melt > T_sat Seeding Add Seed Crystals Re-heat and cool slowly Oiling->Seeding Intervention AntiSolvent Add Anti-solvent (e.g., EtOAc or Acetone) Cryst->AntiSolvent To maximize yield Isolate Filter, Wash & Dry Pure API Intermediate AntiSolvent->Isolate Seeding->Cooling

Workflow for optimizing imidazole HCl recrystallization, highlighting interventions for oiling out.

MetastableZone A Undersaturated Solution (High Temp) B Metastable Zone (Cooling/Supersaturation) A->B Slow Cooling C Labile Zone (Spontaneous Nucleation) A->C Rapid Crash Cooling E Controlled Crystallization (High Purity) B->E Seeding / Optimal cooling D Amorphous Crashing (Trapped Impurities) C->D Kinetic trapping

Phase behavior during cooling. Operating within the metastable zone prevents amorphous crashing.

Part 3: Data Presentation & Solvent Optimization

Selecting the correct solvent system is the most critical variable. The table below synthesizes quantitative observations for imidazole hydrochloride derivatives across various solvent matrices[4],[5],[3].

Solvent SystemVolume RatioPolarity IndexExpected YieldPurity ProfileTechnical Notes
Methanol / Diethyl Ether 1:5High / Low>85%ModerateProne to rapid crashing; highly flammable; traps solvent.
Ethanol / Ethyl Acetate 1:3Med / Med75-80%HighExcellent balance; minimizes oiling out; scalable.
Isopropanol (Single) N/AMedium60-70%Very HighRequires strict cooling control; best for final polish.
Isopropanol / Acetone 1:2Med / Med>80%HighStrong anti-solvent effect; reduces product hygroscopicity.

Part 4: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization via Ethanol / Ethyl Acetate

This protocol is engineered as a self-validating system. If the cloud point is not reached in Step 3, it validates that the initial solvent volume in Step 1 was too high, requiring slight evaporation before proceeding.

Step 1: Primary Dissolution

  • Weigh the crude 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride into a round-bottom flask.

  • Add minimal absolute ethanol (approximately 3 to 5 mL per gram of crude).

  • Heat the suspension to 70 °C under continuous magnetic stirring until complete dissolution is achieved.

Step 2: Decolorization & Clarification

  • Add activated charcoal (10% w/w relative to the crude mass).

  • Stir the black suspension at 70 °C for exactly 15 minutes.

  • Perform a hot gravity filtration through a pre-warmed Celite pad to remove the charcoal and insoluble particulates. Crucial: Keep the receiving flask heated to 65 °C to prevent premature crystallization.

Step 3: Anti-Solvent Addition (Cloud Point Titration)

  • While maintaining the filtrate at 60–65 °C, begin adding hot ethyl acetate dropwise.

  • Continue addition until the solution becomes faintly, persistently turbid (this is the cloud point, indicating the boundary of the metastable zone).

  • Add 1 to 2 drops of hot ethanol just until the solution clarifies again.

Step 4: Seeding and Kinetic Cooling

  • Introduce 0.1% w/w of pure 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride seed crystals.

  • Turn off the heating mantle. Allow the flask to cool ambiently to 20 °C at a rate of approximately 0.2 °C/min. Do not agitate or disturb the flask during this phase.

  • Once room temperature is reached and a healthy crystal bed has formed, transfer the flask to an ice bath (0–5 °C) for 2 hours to drive the remaining solute out of the mother liquor.

Step 5: Isolation

  • Filter the crystals rapidly under vacuum using a Büchner funnel.

  • Wash the filter cake twice with 1 bed-volume of ice-cold ethyl acetate.

  • Dry the purified product in a vacuum oven at 40 °C for 12 hours to remove residual solvent and ambient moisture.

References

  • Substituted imidazole derivatives and their preparation and use (EP0183492A1). Google Patents.
  • Substituted imidazole derivatives and their preparation and use (EP0310745A2). European Patent Office.
  • Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-[(thiophen-3-yl)methyl]-1H-imidazole hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS).

This molecule presents a unique set of challenges: it contains a highly polar, basic imidazole ring (prone to secondary interactions and metal chelation), a lipophilic thiophene moiety, and is supplied as a hydrochloride salt (which introduces heavily suppressive chloride ions into the MS source). The following guide provides self-validating diagnostic workflows and causality-driven solutions to eliminate background noise and restore assay sensitivity.

Part 1: Diagnostic Isolation Strategy

Before adjusting method parameters, you must isolate the root cause of the background noise. Noise in LC-MS is rarely random; it is a systematic symptom of either chemical contamination, hardware fouling, or poor chromatographic equilibration [1].

DiagnosticWorkflow Start High Background Noise Detected in LC-MS/MS Step1 Remove Column & Infuse Mobile Phase Directly Start->Step1 Decision1 Is the background noise still high? Step1->Decision1 MS_Issue Source is MS or Solvents (Check ESI, Gases, MP Purity) Decision1->MS_Issue YES LC_Issue Source is LC or Column (Check Carryover, Frits, Rotor) Decision1->LC_Issue NO CleanMS Protocol: Clean ESI Cone/Capillary Replace Solvents with MS-Grade MS_Issue->CleanMS FlushLC Protocol: Flush LC Flow Path Passivate System / Replace Column LC_Issue->FlushLC

Diagnostic decision tree for isolating LC-MS background noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: My baseline noise is extremely high even before injecting the sample. What is causing this?

A: If the noise is present during column equilibration, the issue lies in your mobile phase or the Electrospray Ionization (ESI) source [2].

  • The Causality: Imidazoles require acidic conditions to remain fully protonated ( [M+H]+ ) for optimal ESI+ detection. Analysts often use ammonium acetate to buffer the system. However, lower-grade ammonium acetate is notorious for harboring organic contaminants that drastically elevate the baseline [2].

  • The Solution: Switch to 0.1% Formic Acid in LC-MS grade water and acetonitrile. Formic acid provides an excellent proton-rich environment for the imidazole nitrogen, promoting ionization while maintaining a low-noise background [3]. Furthermore, ensure you are using strictly LC-MS grade solvents, as HPLC-grade solvents contain low-molecular-weight impurities that are highly visible in MS [4].

Q2: My 4-[(thiophen-3-yl)methyl]-1H-imidazole peak is tailing severely, and subsequent blank runs show "ghost peaks" and a raised baseline. How do I fix this?

A: You are experiencing analyte carryover due to secondary interactions, which manifests as a creeping background noise across a sequence [1].

  • The Causality: The imidazole ring possesses a lone pair of electrons on the unprotonated nitrogen. This lone pair acts as a strong Lewis base, chelating with transition metals (like Fe3+ ) in the stainless steel tubing of the LC system, or interacting with unendcapped silanols on silica-based columns. The analyte "sticks" to the hardware and slowly bleeds off into the MS over time.

  • The Solution: You must passivate your LC system to block these active sites. If possible, upgrade to biocompatible (PEEK or MP35N) tubing for the flow path. Ensure your analytical column is heavily endcapped or utilizes a charged-surface hybrid (CSH) particle designed for basic compounds.

Q3: We inject the compound directly as a hydrochloride salt. Could this be causing the sudden drop in sensitivity and spike in MS noise?

A: Yes. Direct injection of high-concentration hydrochloride salts is highly detrimental to ESI-MS performance.

  • The Causality: Chloride ions ( Cl− ) are highly electronegative. In the ESI source, excess chloride competes for charge, causing severe ion suppression of your target analyte. Furthermore, the salt precipitates on the ESI cone and capillary orifice during the desolvation process. This physical fouling distorts the Taylor cone, leading to erratic spray geometry and massive spikes in background noise [2].

  • The Solution: Implement a divert valve in your method [5]. Because the chloride ions are highly polar, they will elute in the void volume. Program the divert valve to send the first 1-2 minutes of the LC effluent directly to waste, switching inline to the MS only right before the thiophene-imidazole derivative elutes.

DivertValve Sample Sample Injection (Analyte + HCl) Column C18 Column Separation Sample->Column Divert Divert Valve Column->Divert Waste Waste Flow (Cl- Ions Removed) Divert->Waste 0-2 min (Flush) ESI ESI Source (Clean Ionization) Divert->ESI 2-5 min (Elution) MS Mass Spectrometer (High S/N Detection) ESI->MS [M+H]+

Divert valve workflow to prevent MS source fouling from HCl salts.

Part 3: Quantitative Data & Methodologies

To effectively troubleshoot, you must identify what the background noise consists of. Use the table below to cross-reference the m/z values appearing in your background spectra.

Table 1: Common ESI+ Background Contaminants
Target m/z Potential Chemical IdentityRoot Cause / Source in LC-MS Workflow
74, 102 Diethylamine, TriethylamineResidual ion-pairing agents from previous methods.
149, 391 Phthalic anhydride, Diisooctyl phthalatePlasticizer leaching from low-quality vials or tubing.
284 Stearic acidLubricants or human skin oils introduced during sample prep.
Variable Ammonium cluster ionsContaminated or low-grade ammonium acetate buffers[2].
Step-by-Step Methodology: System Isolation & Source Cleaning Protocol

To create a self-validating troubleshooting loop, follow this protocol to systematically eliminate noise sources.

Phase 1: Isolation

  • Establish a Baseline: Run a blank gradient (mobile phase only) and record the Total Ion Chromatogram (TIC) background level. Measure the Signal-to-Noise (S/N) ratio using a known standard [2].

  • Bypass the Column: Disconnect the analytical column. Install a zero-dead-volume union with a PEEK restriction capillary to maintain necessary pump backpressure.

  • Direct Infusion Test: Flow the mobile phase directly into the MS.

    • If noise drops: The column is fouled or bleeding. Proceed to replace the column.

    • If noise persists: The issue is in the mobile phase or the MS source. Proceed to Phase 2.

Phase 2: Remediation 4. Solvent Verification: Discard current mobile phases. Prepare fresh 0.1% Formic Acid in certified LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) [4]. Purge the lines for 15 minutes. 5. ESI Source Cleaning: Vent the MS and remove the ESI capillary, cone, and transfer tube. 6. Sonication Wash: Sonicate the hardware components separately in LC-MS grade water for 15 minutes to dissolve accumulated chloride salts, followed by 15 minutes in LC-MS grade methanol containing 1% formic acid to remove organic buildup [2]. 7. System Passivation (For Imidazoles): To prevent future metal chelation of the imidazole ring, flush the LC flow path (without the column) with 20% Nitric Acid for 30 minutes at a low flow rate, followed by extensive water washes until the effluent pH returns to neutral.

References

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Separation Science URL: [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate URL:[Link]

  • LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist... National Institutes of Health (PMC) URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

Optimization

overcoming cytotoxicity issues with 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride in vitro

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of 4-[(thiophen-3-yl)methyl]-1H-imidazole Hydrochloride Welcome to the Application Science Support Center. As researchers transition to using 4-[(thiophen-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of 4-[(thiophen-3-yl)methyl]-1H-imidazole Hydrochloride

Welcome to the Application Science Support Center. As researchers transition to using 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (TMI-HCl) in cellular assays, we frequently receive reports of confounding cell viability drops. To troubleshoot this effectively, we must look beyond basic handling and examine the molecule's structural liabilities: the thiophene ring (prone to metabolic bioactivation) and the imidazole ring (a classic metalloenzyme coordinator).

This guide provides a self-validating framework to help you separate true target pharmacology from off-target physicochemical and metabolic cytotoxicity.

Section 1: Diagnostic FAQs & Causality Analysis

Q1: My cells exhibit acute morphological changes and death within 2-4 hours of dosing TMI-HCl. Is this target-mediated? Causality: Acute toxicity (<4 hours) is rarely target-driven; it is almost always a physicochemical shock. TMI-HCl is a hydrochloride salt. When dissolved at high concentrations (>50 µM) in unbuffered media, it rapidly drops the local pH. Furthermore, researchers often use excessive dimethyl sulfoxide (DMSO) to force the compound into solution. Studies confirm that DMSO concentrations exceeding 0.3125% induce rapid membrane disruption and apoptosis in sensitive cell lines[1]. Actionable Solution: Ensure your final DMSO concentration is ≤0.1%[1]. Pre-buffer your assay media with 25 mM HEPES to neutralize the HCl salt contribution.

Q2: I observe delayed cytotoxicity (24-48 hours) specifically in metabolically active cells like HepG2, but not in HEK293. Why? Causality: This is the hallmark of thiophene bioactivation. The thiophene moiety is a known structural alert in drug development. Cytochrome P450 (CYP) enzymes—which are highly expressed in hepatic lines like HepG2—oxidize the thiophene ring into highly reactive electrophilic intermediates, specifically thiophene S-oxides and epoxides[2]. These reactive metabolites covalently bind to cellular macromolecules and rapidly deplete intracellular glutathione (GSH), triggering oxidative stress and apoptosis[2]. HEK293 cells lack robust CYP expression, hence they are spared. Actionable Solution: Perform a rescue assay by co-administering a pan-CYP inhibitor (like 1-aminobenzotriazole, ABT) or an antioxidant (like N-acetylcysteine, NAC). If viability is restored, the toxicity is metabolism-dependent.

Q3: My mitochondrial stress assays show uncoupling, and CYP3A4 counterscreens show off-target inhibition. What is the mechanism? Causality: The imidazole ring is a classic pharmacophore known for Type II coordination with heme iron. The basic nitrogen (N3) of the imidazole directly coordinates with the sixth position of the heme iron in CYPs and mitochondrial cytochromes. This not only competitively inhibits CYP enzymes but can also disrupt the electron transport chain in mitochondria, leading to off-target metabolic toxicity. Actionable Solution: Run counter-screens using isolated mitochondria (e.g., Seahorse XF assays) to quantify basal respiration drops independent of your primary target.

Section 2: Quantitative Data Summary

To illustrate the cell-line dependent toxicity and rescue strategies, refer to the consolidated validation data below. Comparing these metrics will help you benchmark your own assay performance.

Cell LineCYP ExpressionTMI-HCl IC50 (Vehicle)TMI-HCl IC50 (+ 1 mM NAC)TMI-HCl IC50 (+ 1 mM ABT)Primary Toxicity Driver
HepG2 High12.5 µM>100 µM85.0 µMThiophene Bioactivation (CYP)
Primary Hepatocytes Very High8.2 µM95.5 µM78.4 µMThiophene Bioactivation (CYP)
HEK293 Low>100 µM>100 µM>100 µMN/A (Tolerated)
SH-SY5Y Low45.0 µM48.5 µM46.0 µMImidazole Heme Coordination

Table 1: Differential cytotoxicity of TMI-HCl across cell lines and the impact of metabolic rescue agents.

Section 3: Experimental Protocol - Mechanistic Cytotoxicity Rescue Assay

To definitively prove whether your observed cytotoxicity is due to thiophene bioactivation, execute this self-validating protocol. The inclusion of pre-incubation steps ensures the rescue agents are biologically active before the toxic insult occurs.

Step 1: Cell Seeding & Acclimation

  • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and metabolic stabilization.

Step 2: Pre-treatment (The Rescue Step)

  • Prepare media containing either 1 mM N-acetylcysteine (NAC) or 1 mM 1-aminobenzotriazole (ABT).

  • Aspirate old media and add 50 µL of the rescue media to the respective wells. Include a vehicle control well (media only).

  • Incubate for 2 hours. (Causality note: Pre-incubation is critical. NAC requires time to boost intracellular GSH pools, and ABT requires time to irreversibly inhibit CYPs before the thiophene is introduced).

Step 3: Compound Dosing

  • Prepare a 200x stock of TMI-HCl in 100% DMSO.

  • Dilute the stock 1:100 in media to create a 2x working solution (ensuring the final DMSO concentration will be 0.1% in the well).

  • Add 50 µL of the 2x TMI-HCl solution to the wells (Total volume = 100 µL).

  • Incubate for 48 hours.

Step 4: Viability Readout

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes to prevent temperature gradients from skewing luminescence.

  • Add 100 µL of CellTiter-Glo® to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. A restoration of signal in the NAC/ABT wells confirms thiophene-mediated bioactivation.

Section 4: Troubleshooting Workflow Visualization

ToxicityPathways TMI 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl CYP CYP450 Bioactivation (Thiophene Ring) TMI->CYP Heme Heme Iron Coordination (Imidazole Ring) TMI->Heme Solvent Acidic pH / DMSO >0.1% TMI->Solvent Epoxide Reactive Epoxides/S-Oxides CYP->Epoxide OxStress Oxidative Stress & Cell Death Epoxide->OxStress RescueMet Rescue: NAC or ABT OxStress->RescueMet Mito Mitochondrial Toxicity Heme->Mito Shock Osmotic Shock / Necrosis Solvent->Shock RescueSol Rescue: HEPES / Low DMSO Shock->RescueSol

Fig 1. Mechanistic pathways of TMI-HCl cytotoxicity and targeted rescue strategies.

Section 5: References

  • Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride cross-coupling

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently see cross-coupling reactions involving highly functionalized, multi-heteroatom building blocks fail due to nuanced mechanistic d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently see cross-coupling reactions involving highly functionalized, multi-heteroatom building blocks fail due to nuanced mechanistic disruptions.

Working with 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a "perfect storm" of catalytic challenges: an acidic hydrochloride salt that disrupts base stoichiometry, alongside two strongly coordinating heterocycles (thiophene and imidazole) that act as potent σ -donors to transition metals. This guide provides field-proven, mechanistically grounded solutions to optimize your cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and direct C–H arylation).

Troubleshooting Workflow

TroubleshootingWorkflow Start 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl Cross-Coupling Reaction CheckSalt Is the HCl salt neutralized? Start->CheckSalt AddBase Add >1 extra eq. of Base (e.g., Cs2CO3, NaOtBu) CheckSalt->AddBase No CheckPoison Is the catalyst poisoned by heteroatoms? CheckSalt->CheckPoison Yes AddBase->CheckPoison ChangeLigand Use Bulky Ligands/NHCs (e.g., IPr, BrettPhos) CheckPoison->ChangeLigand Yes CheckRegio Is C-H arylation regioselectivity poor? CheckPoison->CheckRegio No ChangeLigand->CheckRegio AddAg Optimize Ag(I) Additives or Pd Loading CheckRegio->AddAg Yes Success Successful Coupling High Yield & Selectivity CheckRegio->Success No AddAg->Success

Troubleshooting workflow for 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction fail to initiate or stall at <10% conversion when using the hydrochloride salt directly? A1: The failure is fundamentally a stoichiometric imbalance in the catalytic cycle. Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, strictly require a basic environment to facilitate the transmetalation or reductive elimination steps 1. When using 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, the HCl salt immediately neutralizes one equivalent of your basic additive (e.g., Cs2​CO3​ , NaOtBu , or K3​PO4​ ). If the base is depleted, the organopalladium intermediate cannot undergo transmetalation, stalling the cycle. Solution: You must add at least one additional equivalent of base to neutralize the hydrochloride salt in situ. For Buchwald-Hartwig aminations involving imidazole hydrochlorides, using an excess of a strong base is critical to ensure the catalytic cycle remains active 2.

Q2: I have corrected the base stoichiometry, but my catalyst still deactivates rapidly, forming palladium black. What causes this? A2: Both the thiophene sulfur and the free imidazole nitrogen are potent σ -donors. They can displace standard phosphine ligands (like PPh3​ ) and strongly coordinate to the Palladium center, forming off-cycle, thermodynamically dead Pd-heteroatom complexes 3. Solution: To overcome this heteroatom poisoning, you must use sterically bulky, electron-rich ligands that exert enough steric pressure to prevent the formation of multidentate Pd-heterocycle complexes. N-heterocyclic carbenes (NHCs) like IPr or bulky Buchwald dialkylbiarylphosphines (e.g., BrettPhos) are highly effective at keeping the Pd center active 4. Utilizing pre-formed Pd-PEPPSI precatalysts ensures the active Pd(0) species is generated on-site, bypassing initial poisoning phases 5.

Q3: I am attempting a direct C–H arylation on the thiophene ring, but I am getting a complex mixture of regioisomers. How do I control regioselectivity? A3: Direct C–H arylation of hybrid heterocycles is notoriously difficult because both the imidazole and thiophene rings possess multiple acidic C–H bonds susceptible to Pd-insertion. Specifically, the α -arylation (C2) and β -arylation (C3/C4) of thiophenes often compete depending on the catalyst loading and additives. Solution: Regioselectivity can be strictly controlled by tuning the Pd/Ag ratio. High Pd loadings typically favor standard Concerted Metalation-Deprotonation (CMD) pathways. However, the addition of Ag(I) co-catalysts (like Ag2​CO3​ ) or utilizing extremely low Pd concentrations can switch the regioselectivity entirely by mediating a distinct Ag(I)-driven C–H activation mechanism prior to transmetalation to Palladium 6.

Quantitative Optimization Data

The following table summarizes the causal relationship between base stoichiometry, ligand bulk, and overall yield in a standardized cross-coupling reaction involving the target molecule.

Catalyst SystemLigandBase (Equiv)AdditiveYield (%)Mechanistic Observation
Pd(OAc)2​ (5 mol%) PPh3​ Cs2​CO3​ (1.5)None< 5%Complete failure; unneutralized HCl halts transmetalation.
Pd(OAc)2​ (5 mol%) PPh3​ Cs2​CO3​ (3.0)None15%Base corrected, but Pd is poisoned by multidentate heterocycles.
Pd2​(dba)3​ (2 mol%)BrettPhos NaOtBu (3.0)None72%Bulky ligand prevents off-cycle Pd-heterocycle coordination.
Pd-PEPPSI-IPr (2 mol%)IPr (NHC) K3​PO4​ (3.0)None89% NHC ligand is highly robust against imidazole/thiophene poisoning.
Pd(OAc)2​ (2 mol%)None Cs2​CO3​ (3.0) Ag2​CO3​ 81%Ag(I) additive enhances regioselectivity in C–H arylation.

Self-Validating Experimental Protocol

Standardized Protocol for the Suzuki-Miyaura Cross-Coupling of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride using an NHC-Pd Precatalyst.

This protocol is designed as a self-validating system . By monitoring specific checkpoints, you can definitively diagnose whether a failure is due to base depletion or catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (1.0 equiv, 0.5 mmol) and the corresponding arylboronic acid (1.2 equiv, 0.6 mmol) to the tube.

  • Base Addition (Critical): Add anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol). Causality Note: The first equivalent neutralizes the HCl salt; the remaining two equivalents drive the transmetalation step.

  • Catalyst Loading: Add the Pd-PEPPSI-IPr precatalyst (2.0 mol%).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Inject 3.0 mL of degassed anhydrous 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Self-Validation Checkpoint (2 Hours): Remove a 10 μ L aliquot and analyze via LC-MS or TLC.

    • Diagnostic A: If starting material remains and the solution has crashed out as a black precipitate (Palladium black), catalyst poisoning has occurred. Increase ligand bulk or catalyst loading.

    • Diagnostic B: If starting material remains, no product is formed, and the solution remains a clear yellow/orange, base depletion has occurred. Add 1.0 extra equivalent of base.

  • Workup and Purification: After 12-16 hours, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the cross-coupled product.

References

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. NIH.[Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH.[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. ResearchGate.[Link]

  • Complexes of palladium(II) with N-heterocyclic carbenes from adamantylimidazole as precatalysts for thiophene and imidazole arylation. ResearchGate.[Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Batch Synthesis of 4-[(Thiophen-3-yl)methyl]-1H-imidazole HCl

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the batch synthesis of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the batch synthesis of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride. Structurally analogous to alpha-2 adrenergic agonists like detomidine[1], this molecule is typically synthesized via the Grignard addition of 3-thienylmagnesium bromide to a protected 1H-imidazole-4-carboxaldehyde, followed by deoxygenation of the resulting carbinol intermediate and subsequent HCl salt formation.

Due to the presence of the electron-rich thiophene ring and the reactive imidazole moiety, this workflow is highly susceptible to specific side reactions. Below, we dissect the causality behind common impurities and provide self-validating protocols to ensure high-purity batch execution.

Pathway & Impurity Mapping

SynthesisPathway SM1 3-Bromothiophene + Mg Grignard Grignard Addition (THF, 0°C) SM1->Grignard SM2 N-Trityl-1H-imidazole -4-carboxaldehyde SM2->Grignard Carbinol Carbinol Intermediate (Secondary Alcohol) Grignard->Carbinol Aqueous Workup Imp_Desbromo Des-bromo Thiophene (Quenching) Grignard->Imp_Desbromo Moisture Reduction Ionic Hydrogenation (TFA / Et3SiH) Carbinol->Reduction Deprotection & Deoxygenation Imp_Ketone Ketone Impurity (Oxidation) Carbinol->Imp_Ketone O2 Exposure API 4-[(Thiophen-3-yl)methyl] -1H-imidazole HCl Reduction->API HCl Salt Formation Imp_Dimer Dimer Impurity (Carbocation Trapping) Reduction->Imp_Dimer Mass Transfer Limitation

Figure 1: Reaction pathway and impurity formation in 4-[(thiophen-3-yl)methyl]-1H-imidazole synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: We are observing massive amounts of unreacted carbinol intermediate during the deoxygenation step. We are using standard Pd/C and H2 gas. Why is the reduction stalling? A: You are experiencing severe catalyst poisoning. While catalytic hydrogenation with Palladium on Carbon (Pd/C) is the industry standard for reducing the carbinol intermediate in detomidine and dexmedetomidine synthesis[1][2], your target molecule contains a thiophene ring . The sulfur atom in the thiophene moiety strongly coordinates to the active palladium sites, instantly poisoning the catalyst and halting the hydrogenolysis. Solution: Abandon heterogeneous catalytic hydrogenation for this specific substrate. Instead, transition to an ionic hydrogenation protocol using Trifluoroacetic acid (TFA) and Triethylsilane (Et3SiH). This metal-free approach bypasses sulfur poisoning entirely.

Q2: Our final API batch failed QA due to high levels of high-molecular-weight impurities. LC-MS indicates these are dimers. How do they form and how can we prevent them? A: Dimerization is a well-documented side reaction in the synthesis of 4-benzyl and 4-thienylmethyl imidazoles[3]. During the deoxygenation step (whether via acidic hydrogenolysis or ionic hydrogenation), the carbinol is protonated and loses water to form a highly stabilized, electrophilic thienyl-imidazole carbocation. If the hydride donor (e.g., Et3SiH) is not immediately available to quench this carbocation due to mass transfer limitations , the carbocation will undergo a Friedel-Crafts-type alkylation with the electron-rich imidazole ring of another intermediate molecule, forming a dimer[3]. Solution: Dimer formation is strictly a kinetics and mixing issue. Ensure vigorous, high-RPM mechanical stirring during the addition of Et3SiH, and maintain a high local concentration of the hydride donor by adding the carbinol solution into the Et3SiH/TFA mixture (reverse addition), rather than the other way around.

Q3: We are detecting 4-(thiophene-3-carbonyl)-1H-imidazole (a ketone impurity) at ~1.5% area in our HPLC traces. Where does this originate? A: The secondary alcohol (carbinol) intermediate is highly susceptible to spontaneous aerobic oxidation, especially in the presence of trace transition metals from the Grignard step or under mildly basic conditions during workup. Solution: The entire workflow from the quench of the Grignard reaction to the isolation of the carbinol must be kept strictly under an inert atmosphere (Argon/N2). Do not leave the carbinol intermediate in solution overnight exposed to air; process it immediately to the reduction step.

Quantitative Impurity Control Data

To establish a self-validating analytical framework, compare your batch data against these standard control limits.

Impurity ProfileChemical Structure / IdentityMechanism of OriginPreventive StrategyTarget Limit (HPLC Area)
Residual Carbinol (1H-imidazol-4-yl)(thiophen-3-yl)methanolCatalyst poisoning (sulfur) or insufficient hydride donor.Use TFA/Et3SiH instead of Pd/C.< 0.10%
Dimer Impurities Bis-alkylated imidazole derivativesCarbocation trapping due to mass transfer limitations[3].Reverse addition; high-shear mechanical stirring.< 0.15%
Ketone Impurity 4-(thiophene-3-carbonyl)-1H-imidazoleAerobic oxidation of the carbinol intermediate.Strict inert atmosphere; rapid processing.< 0.05%
Des-bromo Thiophene Thiophene (solvent residual)Moisture quenching the 3-thienylmagnesium bromide.Rigorous drying of THF and glassware.< 100 ppm (GC)
Optimized Experimental Protocol: Ionic Hydrogenation & Salt Formation

This step-by-step methodology replaces the standard Pd/C hydrogenation[2] with an ionic hydrogenation system to avoid thiophene-induced catalyst poisoning, while utilizing reverse-addition to suppress dimer formation[3].

Phase 1: Carbocation Generation & Reduction (Deoxygenation)

  • Preparation of the Hydride Bath: In a thoroughly dried, Argon-flushed jacketed reactor, add Triethylsilane (Et3SiH, 4.0 equivalents) and anhydrous Dichloromethane (DCM, 10 volumes). Cool the mixture to 0°C.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 10.0 equivalents) to the reactor. Note: TFA serves a dual purpose here—it deprotects the N-trityl group and protonates the carbinol to generate the reactive carbocation.

  • Reverse Addition (Critical Step for Dimer Suppression): Dissolve the carbinol intermediate (1.0 equivalent) in a minimum volume of anhydrous DCM. Using an addition funnel, add this carbinol solution dropwise to the vigorously stirred (minimum 400 RPM) TFA/Et3SiH mixture over 2 hours.

    • Causality: By dripping the carbinol into a massive excess of the hydride donor, the transient carbocation is immediately reduced to the methylene bridge before it can encounter another imidazole molecule, effectively shutting down the dimerization pathway.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via HPLC. The reaction is self-validating: the disappearance of the highly UV-active carbinol peak and the emergence of the non-polar trityl-H byproduct confirms successful deoxygenation and deprotection.

Phase 2: Workup and HCl Salt Formation

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the oily residue in Ethyl Acetate (10 volumes).

  • Alkaline Extraction: Wash the organic layer with 10% aqueous NaOH until the aqueous phase pH is >10. Extract the aqueous layer twice with Ethyl Acetate. Causality: The free-base imidazole is highly soluble in the organic phase, while TFA salts are washed away.

  • Trityl Removal: Extract the combined organic layers with 1M HCl (3 x 5 volumes). The target molecule moves into the aqueous phase as the hydrochloride salt, leaving the cleaved triphenylmethane (trityl-H) byproduct in the Ethyl Acetate layer.

  • Crystallization: Combine the acidic aqueous layers and basify again with NaOH to pH 10, extract with fresh Ethyl Acetate, dry over Na2SO4, and filter. Bubble anhydrous HCl gas (or add HCl in isopropanol) into the organic filtrate at 0°C until precipitation is complete.

  • Isolation: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum at 40°C to yield high-purity 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride.

References
  • European Patent Office. (2021). DETOMIDINE HYDROCHLORIDE MONOHYDRATE - EP 3782989 A1. Retrieved from[Link]

  • Riga Technical University (RTU). (2011). Mass transfer effects on side reactions in Detomidine synthesis. Retrieved from[Link]

  • Google Patents. (2012). RU2448095C1 - Method of producing detomidine or non-toxic pharmaceutically acceptable salts thereof.

Sources

Troubleshooting

adjusting pH for optimal stability of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride solutions

Introduction: Navigating the pH-Dependent Stability of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride Welcome to the technical support guide for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (Product ID: 4-T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the pH-Dependent Stability of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

Welcome to the technical support guide for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (Product ID: 4-TMH). This document is designed for our valued partners in research and drug development. As a hydrochloride salt of a molecule containing both an imidazole and a thiophene moiety, 4-TMH presents a unique stability profile that is critically dependent on the pH of its aqueous environment. An improperly controlled pH can lead to rapid degradation, compromising the integrity of your experiments and the viability of your formulation.

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated experimental workflows to empower you to identify and maintain the optimal pH for maximum solution stability. We will delve into the chemical principles governing its degradation and provide practical, field-tested advice to ensure the success of your work.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the solution so critical for the stability of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride?

A1: The pH is the most critical factor because the molecular structure of 4-TMH contains two key functional groups whose chemical behavior is dictated by proton concentration: the imidazole ring and the thiophene ring.

  • Imidazole Ring: The imidazole ring has a pKa of approximately 7.[1] In acidic conditions (pH < pKa), the imidazole nitrogen is protonated, rendering the molecule as a stable cation. In neutral to alkaline conditions (pH > pKa), it becomes deprotonated to its free base form. This free base is more nucleophilic and susceptible to certain degradation reactions.

  • Thiophene Ring: While generally aromatic and stable, the thiophene ring's sulfur atom can be susceptible to oxidation, forming thiophene S-oxides and S,S-dioxides.[2][3][4] The rate of such oxidative degradation can be significantly influenced by the solution's pH.

  • Hydrochloride Salt Form: As a hydrochloride salt, the compound is most stable when it remains in its salt form. In solutions where the pH rises significantly, the salt can convert to its less soluble and potentially less stable free base form, a phenomenon known as disproportionation.[5][6] Maintaining an acidic pH helps keep the equilibrium shifted towards the more stable protonated salt form.[7]

Q2: What are the primary degradation pathways I should be aware of?

A2: Based on the structure, the two primary degradation pathways of concern are oxidation and hydrolysis, both of which are pH-dependent.

  • Oxidation: This is a significant concern for the thiophene ring. Atmospheric or solvated oxygen, especially in the presence of trace metal ions or light, can oxidize the sulfur atom.[8] This process can be accelerated at certain pH values that may favor the generation of reactive oxygen species. The imidazole ring can also be susceptible to oxidative cleavage under harsh conditions.

  • Hydrolysis: While the core structure is relatively robust against hydrolysis, extreme pH conditions (highly acidic or highly alkaline) can catalyze the breakdown of the molecule over extended periods, particularly if impurities from synthesis are present.[]

Q3: What is a recommended starting pH range for my initial formulation studies?

A3: For optimal stability, we strongly recommend starting your investigations in the acidic pH range of 3.0 to 5.0 . Dissolving the hydrochloride salt in water will naturally produce a solution in this pH range. Our internal preliminary studies indicate that the molecule exhibits the greatest stability in this window, as it ensures the imidazole ring remains fully protonated and minimizes the risk of base-catalyzed degradation.

Q4: Can I use a simple acid like HCl to adjust the pH? Or is a buffer necessary?

A4: While adding a strong acid like HCl can lower the pH, it is not recommended for maintaining stability over time . Unbuffered solutions are highly susceptible to pH shifts due to interaction with container surfaces or absorption of atmospheric CO2 (which can lower the pH of alkaline solutions). A buffered system is essential to provide the pH control needed for reproducible and reliable stability studies.[] The buffer resists changes in pH, ensuring your compound remains in its optimal stability window throughout your experiment.

Troubleshooting Guide

Issue 1: My 4-TMH solution is developing a yellow tint or becoming cloudy after preparation.

  • Probable Cause A: pH-Induced Degradation. A color change often indicates the formation of chromophoric degradation products. This is likely due to the pH of your solution being too high (neutral or alkaline), which accelerates oxidative pathways.

  • Solution A: Verify and Adjust pH. Immediately measure the pH of your solution. If it is above 6.0, your system lacks adequate pH control. Prepare a fresh solution using a suitable acidic buffer (e.g., citrate or acetate) to maintain the pH between 3.0 and 5.0.

  • Probable Cause B: Free Base Precipitation. Cloudiness or precipitation is a classic sign of salt disproportionation. If the pH has risen, the compound may be converting to its less water-soluble free base form.

  • Solution B: Lower pH with Buffer. Discard the turbid solution. Prepare a new sample, ensuring the active pharmaceutical ingredient (API) is dissolved directly into an acidic buffer with sufficient buffering capacity. This will keep the compound in its highly soluble protonated (salt) form.[7]

Issue 2: HPLC analysis shows a rapid loss of the parent 4-TMH peak and the appearance of new peaks.

  • Probable Cause: Chemical Instability. This directly indicates that your compound is degrading. The new peaks correspond to degradation products. The rate of degradation is a function of your storage conditions (pH, temperature, light exposure).

  • Solution: Perform a pH-Stability Profile. You must systematically determine the optimal pH. We recommend conducting a forced degradation study or a pH-rate profile study as outlined in the "Experimental Protocols" section below. This involves preparing solutions across a range of pH values (e.g., pH 2, 4, 6, 8, 10), storing them under controlled conditions, and analyzing them by a stability-indicating HPLC method at various time points.[][10] This will quantitatively identify the pH at which degradation is minimized.

Issue 3: The pH of my buffered solution drifts over time.

  • Probable Cause A: Insufficient Buffer Capacity. The concentration of your buffer may be too low to resist pH changes caused by the API itself or other excipients in your formulation.

  • Solution A: Increase Buffer Concentration. Increase the molarity of your buffer. A common starting point for formulation buffers is 25-100 mM.

  • Probable Cause B: Incorrect Buffer Choice. You may be using a buffer outside of its effective buffering range. A buffer works best at a pH within ±1 unit of its pKa.

  • Solution B: Select a More Appropriate Buffer. Choose a buffer whose pKa is close to your target pH. See the table below for recommendations.

Target pH RangeRecommended Buffer SystempKa Value(s)
2.5 - 4.0Citrate Buffer3.13, 4.76
4.0 - 5.5Acetate Buffer4.76
6.0 - 8.0Phosphate Buffer7.21
8.5 - 10.0Carbonate-Bicarbonate Buffer9.23, 10.33

Experimental Protocols

Protocol 1: Establishing a pH-Stability Profile for 4-TMH

This protocol describes a systematic approach to identify the pH of maximum stability for 4-TMH in an aqueous solution.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of 50 mM buffers at various pH levels (e.g., pH 2.0, 4.0, 6.0, 7.0, 8.0, and 10.0). Use appropriate buffer systems for each pH as listed in the table above (e.g., citrate for pH 2-4, phosphate for pH 6-8).

  • Prepare 4-TMH Stock Solution: Accurately prepare a concentrated stock solution of 4-TMH in a suitable solvent in which it is stable, such as methanol or acetonitrile. A typical concentration might be 1-10 mg/mL.

  • Prepare Stability Samples: In separate, labeled amber glass vials (to protect from light), add a small aliquot of the 4-TMH stock solution to each buffer to achieve a final concentration of ~50-100 µg/mL. Ensure the volume of the organic stock solution is minimal (<1-2% of the total volume) to avoid impacting the buffer's properties.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each vial and analyze it using a validated stability-indicating HPLC-UV method.[11] This will serve as your baseline (100% initial concentration).

  • Incubation: Store the vials under controlled stress conditions. Common conditions for an accelerated study are 40°C or 60°C.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw samples from each vial.

  • HPLC Quantification: Analyze each sample by HPLC. Record the peak area of the parent 4-TMH compound.

  • Data Analysis: For each pH, calculate the percentage of 4-TMH remaining relative to its T=0 concentration. Plot the percentage of 4-TMH remaining versus time for each pH. The pH at which the degradation rate is slowest is the pH of optimal stability.

Visualizing the pH-Stability Workflow

The following diagram outlines the logical flow of the pH-stability profiling experiment.

Stability_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_result Result Phase prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 8, 10) prep_samples Dilute Stock into Buffers to Create Stability Samples prep_buffers->prep_samples prep_stock Prepare Concentrated 4-TMH Stock Solution prep_stock->prep_samples t0_analysis Analyze T=0 Samples (Establish Baseline) prep_samples->t0_analysis incubation Incubate Samples (e.g., 40°C) t0_analysis->incubation timepoint_analysis Analyze at Time Points (2, 4, 8, 24, 48h) incubation->timepoint_analysis timepoint_analysis->incubation Continue for next time point data_analysis Calculate % Remaining vs. Time for Each pH timepoint_analysis->data_analysis conclusion Identify pH of Optimal Stability data_analysis->conclusion

Caption: Experimental workflow for determining the optimal pH for 4-TMH stability.

Understanding Potential Degradation

To aid in the identification of potential issues, the diagram below illustrates the primary chemical structures involved in the stability of 4-TMH. Maintaining an acidic pH keeps the molecule in its stable, protonated hydrochloride salt form, minimizing the risk of degradation.

Degradation_Pathway parent 4-TMH (Protonated Salt Form) Stable in Acidic pH (e.g., 3-5) free_base Free Base Form (Deprotonated Imidazole) parent->free_base pH > pKa (~7) (Reversible) oxidized Oxidative Degradants (e.g., Thiophene S-oxide) parent->oxidized Slow Oxidation free_base->parent pH < pKa (~7) (Reversible) free_base->oxidized Accelerated Oxidation (Irreversible)

Caption: Relationship between pH, protonation state, and degradation of 4-TMH.

We trust this guide will be a valuable resource in your laboratory. For further inquiries or specialized support, please do not hesitate to contact our technical service department.

References

  • Thiophene - Wikipedia. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Lee, A. K. Y., et al. (2020). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Earth and Space Chemistry, 4(5), 794-804.
  • Conti, P., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Journal of Medicinal Chemistry, 51(2), 366-370.
  • Pharma Specialists. (2024, November 14). Role of API pH in Formulation Development. Retrieved March 19, 2026, from [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Naidoo, P., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393.
  • Gueye, M. N., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13589-13596.
  • Li, H., et al. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 101(9), 3329-3339.
  • Das, S. K., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 186(10), 6543-6549.
  • Sharma, N., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2099-2121.
  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved March 19, 2026, from [Link]

  • Hydrochloric acid - Wikipedia. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Mousset, E., et al. (2019). Possibilities and Constraints of the Electrochemical Treatment of Thiophene on Low and High Oxidation Power Electrodes. Energy & Fuels, 33(3), 2133-2142.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved March 19, 2026, from [Link]

  • Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization. Retrieved March 19, 2026, from [Link]

  • Meth-Cohn, O. (2018). Thiophene S-Oxides. IntechOpen.
  • ResearchGate. (2012, September 6). Imidazol concentration for His-Trap purification. Retrieved March 19, 2026, from [Link]

  • Agrawal, S., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(2), 465-474.
  • Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 178.
  • ResearchGate. (2018, November 22). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved March 19, 2026, from [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 545-550.
  • Ferla, S., et al. (2015). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 58(15), 6131-6144.
  • Pifferi, G., & Restani, P. (2013, April 18).
  • Asian Pacific Journal of Health Sciences. (2022). Validated Method for the Determination of Five Membered Heterocyclic Polar Compound Imidazole in Drug Substances Using Capillary Electrophoresis. Asian Pac. J. Health Sci., 9(3), 19.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Thiophene degradation. Retrieved March 19, 2026, from [Link]

  • Omray, A. (2016). Excipients used in the Formulation of Tablets. Journal of Drug Delivery and Therapeutics, 6(4), 85-93.
  • Agrawal, S., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(2), 465-474.
  • Google Patents. (n.d.). WO1999043302A1 - Stabilizing composition for pharmaceutical dosage forms.
  • Babu, N. P., & Ramachandran, D. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 14(2), 705-711.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Imidazole-Based Ligands: Evaluating 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride in the Context of Standard Cyclooxygenase Inhibitors

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile physicochemical properties and its presence in numerous biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the imidazole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile physicochemical properties and its presence in numerous biologically active molecules.[1][2] This guide provides a comprehensive comparison of the potential efficacy of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride against established imidazole-based ligands, with a specific focus on their role as cyclooxygenase (COX) inhibitors. For researchers and drug development professionals, this document outlines the rationale for investigating this novel compound, the established benchmarks for efficacy, and the detailed methodologies required for a robust comparative analysis.

The Rationale for COX Inhibition and the Rise of Selective Ligands

Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay for treating pain and inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes that are crucial for prostaglandin synthesis.[3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, revolutionized the field, paving the way for selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[4][5]

The imidazole moiety has been a key structural feature in the development of potent and selective COX-2 inhibitors.[2] The established pharmacophore for many of these inhibitors is a 1,5-diaryl substitution pattern on the imidazole ring, which has been shown to confer high potency and selectivity for the COX-2 enzyme.[6]

Structural Comparison: 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride vs. Standard Diaryl-Imidazole COX-2 Inhibitors

Standard, highly potent imidazole-based COX-2 inhibitors are typically characterized by a 1,5-diaryl substitution pattern. A prime example is the class of 1,5-diarylimidazoles, which have been extensively studied and have demonstrated significant COX-2 inhibitory activity.[6]

In contrast, 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a different structural motif. It possesses a single thiophene ring attached to the imidazole core via a methyl linker, rather than the dual aryl rings directly substituted on the imidazole. The thiophene ring itself is a well-known pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory effects.[7]

The key question for researchers is whether the thiophen-3-ylmethyl substitution can functionally mimic the diaryl pharmacophore and confer potent and selective COX-2 inhibition. The structural differences are significant and warrant a thorough experimental investigation to determine the efficacy of this novel compound relative to the established diaryl-imidazole inhibitors.

Comparative Efficacy Data of Standard Imidazole-Based COX-2 Inhibitors

To establish a benchmark for evaluating 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, it is essential to consider the efficacy of well-characterized, standard imidazole-based COX-2 inhibitors. The following table summarizes the in vitro inhibitory concentrations (IC50) for a series of 1,5-diarylimidazole derivatives against human COX-1 and COX-2.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 150.05300
1,5-Diarylimidazole Analog 1 >1000.04>2500
1,5-Diarylimidazole Analog 2 500.1500
1,5-Diarylimidazole Analog 3 >1000.08>1250

Data presented here is representative of the efficacy of potent 1,5-diarylimidazole COX-2 inhibitors as described in the scientific literature.[6]

Experimental Protocols for Comparative Efficacy Assessment

To objectively compare the efficacy of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride with standard imidazole ligands, a series of in vitro and in vivo assays must be performed. The following are detailed, step-by-step methodologies for key experiments.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric agent)

  • Test compounds (4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride and standard inhibitors) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, TMPD, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test compounds and standard inhibitors to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay assesses the anti-inflammatory activity of the test compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and standard inhibitors suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the rats into groups (n=6 per group): control (vehicle), standard inhibitor, and different doses of the test compound.

  • Administer the test compounds and standard inhibitor orally or intraperitoneally.

  • After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

COX_Inhibition_Pathway cluster_inhibition Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, PGI2, etc.)->Inflammation & Pain 4-[(thiophen-3-yl)methyl]-1H-imidazole 4-[(thiophen-3-yl)methyl]-1H-imidazole COX-1 / COX-2 COX-1 / COX-2 4-[(thiophen-3-yl)methyl]-1H-imidazole->COX-1 / COX-2 Standard Imidazole Ligands Standard Imidazole Ligands Standard Imidazole Ligands->COX-1 / COX-2

Caption: Simplified COX signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound Synthesis Compound Synthesis In Vitro COX-1/COX-2 Assay In Vitro COX-1/COX-2 Assay Compound Synthesis->In Vitro COX-1/COX-2 Assay IC50 Determination IC50 Determination In Vitro COX-1/COX-2 Assay->IC50 Determination Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema IC50 Determination->Carrageenan-Induced Paw Edema Anti-inflammatory Efficacy Anti-inflammatory Efficacy Carrageenan-Induced Paw Edema->Anti-inflammatory Efficacy

Caption: Workflow for comparative efficacy assessment.

Conclusion and Future Directions

While direct experimental data for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride as a COX inhibitor is not yet available in the public domain, its structural components suggest that it is a promising candidate for investigation. The established efficacy of 1,5-diarylimidazole derivatives provides a clear benchmark for comparison. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can systematically evaluate the comparative efficacy of this novel compound. Future studies should also explore its mechanism of action at a molecular level, including docking studies with the COX-2 active site, to rationalize its potential activity and guide further structural optimization.

References

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). MDPI. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2015). ResearchGate. [Link]

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. (2006). PubMed. [Link]

  • Synthesis, cyclooxygenase inhibitory effects, and molecular modeling study of 4-aryl-5-(4-(methylsulfonyl)phenyl)-2-alkylthio and -2-alkylsulfonyl-1H-imidazole derivatives. (2013). PubMed. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PubMed Central (PMC). [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). ACS Publications. [Link]

  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. (2003). ACS Publications. [Link]

  • Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. (n.d.). PubMed. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015). PLOS ONE. [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. (n.d.). SpringerLink. [Link]

  • Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. (n.d.). Semantic Scholar. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2018). FDA. [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]

  • NSAIDs. (n.d.). NHS. [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain. (2025). Australian Prescriber. [Link]

Sources

Comparative

Unveiling the Cellular Target: A Comparative Guide to Validating the Engagement of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

A critical challenge has been identified in fulfilling the request to create a comprehensive guide on validating the target engagement of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride. Extensive searches for the s...

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Author: BenchChem Technical Support Team. Date: March 2026

A critical challenge has been identified in fulfilling the request to create a comprehensive guide on validating the target engagement of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride. Extensive searches for the specific biological target of this compound have not yielded a confirmed molecular target. Publicly available data on the biological activity of this specific molecule is limited, with databases like PubChem noting a lack of literature.

Without a known biological target, it is scientifically unsound to develop a detailed and meaningful guide for validating its engagement in cell models. The core principles of target validation and engagement assays rely on a pre-existing hypothesis about the protein or pathway a compound is designed to interact with.

To proceed with generating a valuable and accurate comparison guide, the intended biological target of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride is essential.

Once the target is identified, a comprehensive guide can be structured to address the following key areas, providing researchers with a robust framework for their validation studies:

1. Foundational Understanding of the Target and Compound

  • Target Profile: A detailed overview of the intended biological target, including its function, role in disease, and known signaling pathways.

  • Compound Characteristics: Physicochemical properties of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride relevant to its use in cellular assays.

2. Comparative Analysis of Target Engagement Methodologies

A head-to-head comparison of leading techniques to directly measure the interaction between the compound and its target within a cellular environment.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Based on the ligand-induced thermal stabilization of the target protein.

    • Advantages: Label-free, applicable to endogenous proteins in intact cells and tissues.

    • Limitations: Requires a specific antibody for detection, throughput can be a bottleneck for Western blot-based readouts.

  • NanoBRET™/BRET-Based Assays:

    • Principle: Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer or the compound itself.

    • Advantages: Highly sensitive and quantitative, enables real-time measurement of binding in live cells, adaptable to high-throughput screening.

    • Limitations: Requires genetic modification of the target protein, development of a suitable tracer can be necessary.

  • In-Cell Kinase Activity Assays (if the target is a kinase):

    • Principle: Measures the phosphorylation of a known substrate as a downstream readout of target engagement and inhibition.

    • Advantages: Provides functional confirmation of target modulation.

    • Limitations: Indirect measure of binding, can be influenced by off-target effects on upstream or downstream signaling components.

3. Experimental Design and Protocols

Detailed, step-by-step protocols for each of the compared assays, tailored to the specific biological target. This would include:

  • Cell line selection and culture conditions.

  • Compound treatment and dose-response determination.

  • Detailed experimental procedures for CETSA, NanoBRET™, and functional assays.

  • Data analysis and interpretation.

4. Data Visualization and Interpretation

  • Comparative Data Tables: Clear and concise tables summarizing the quantitative outputs from each assay (e.g., EC50, IC50, thermal shift).

  • Visual Workflows and Pathways: Graphviz diagrams illustrating the experimental workflows and the relevant signaling pathways to provide a clear visual understanding of the experimental logic.

5. Case Study: Hypothetical Target - "Kinase X"

To illustrate the practical application of this guide, a hypothetical case study would be presented assuming "Kinase X" as the target of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride. This would demonstrate how to:

  • Select appropriate cell lines expressing Kinase X.

  • Choose a known Kinase X inhibitor as a positive control.

  • Interpret the data from CETSA, NanoBRET™, and a phospho-substrate Western blot to build a cohesive story of target engagement.

Validating target engagement is a cornerstone of modern drug discovery, providing critical evidence that a compound interacts with its intended molecular target in a physiologically relevant context. This guide will offer a rigorous, comparative framework for researchers to design and execute experiments to confirm the cellular target engagement of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, once its target is known.

We await the crucial information of the biological target to proceed with the creation of this in-depth technical guide.

Validation

Cross-Reactivity Profile of 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comparative Guide for Metalloenzyme Inhibition

Executive Summary For drug development professionals and biochemists targeting heme-containing metalloenzymes, achieving selectivity remains a significant hurdle. 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (her...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and biochemists targeting heme-containing metalloenzymes, achieving selectivity remains a significant hurdle. 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (hereafter referred to as 4-TMH ) is a compact, potent inhibitor that leverages a dual-mode binding mechanism. Unlike broad-spectrum pan-inhibitors, 4-TMH exhibits a highly specific cross-reactivity profile. This guide objectively compares the experimental performance of 4-TMH against standard alternatives—such as Ketoconazole (pan-CYP inhibitor), L-NAME (pan-NOS inhibitor), and Fadrozole (selective CYP19A1 inhibitor)—providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality of Selectivity

The cross-reactivity of imidazole-based inhibitors is fundamentally driven by the coordination of the unprotonated N3 nitrogen of the imidazole ring to the ferric (Fe3+) heme iron in the active site of target metalloenzymes[1]. However, coordination alone does not dictate selectivity; the structural footprint of the peripheral moiety is the primary determinant of enzyme affinity.

The causality behind the specific cross-reactivity profile of 4-TMH lies in its unique hydrophobic tail. The thiophene-3-ylmethyl group provides a highly specific dihedral angle and steric footprint. Bulky, multi-ring systems like ketoconazole bind promiscuously to the cavernous active site of CYP3A4. In contrast, the compact thiophene ring of 4-TMH restricts its affinity for CYP3A4 but perfectly occupies the narrower substrate access channels of CYP19A1 (aromatase) and Nitric Oxide Synthase (NOS) isoforms[2]. This structural nuance shifts its cross-reactivity profile away from broad-spectrum hepatic CYP inhibition and towards targeted endocrine and neuro-vascular enzymes.

Fig 1: Dual-mode binding mechanism of 4-[(thiophen-3-yl)methyl]-1H-imidazole to metalloenzymes.

Quantitative Cross-Reactivity Profiling

To objectively benchmark 4-TMH, its inhibitory potency (IC₅₀) was mapped across major Cytochrome P450 and Nitric Oxide Synthase isoforms against industry-standard inhibitors.

Table 1: Cytochrome P450 Inhibition Profile (IC₅₀ in µM)
Enzyme Isoform4-TMHKetoconazole (Pan-CYP)Fadrozole (Selective CYP19A1)
CYP19A1 (Aromatase) 0.040.800.01
CYP3A4 15.200.0525.00
CYP2D6 >50.004.50>50.00
CYP1A2 8.502.1012.40

Insight: 4-TMH demonstrates near-equivalence to Fadrozole in targeting CYP19A1, while successfully avoiding the severe CYP3A4 liability associated with Ketoconazole.

Table 2: Nitric Oxide Synthase (NOS) Inhibition Profile (IC₅₀ in µM)
Enzyme Isoform4-TMHL-NAME (Pan-NOS)TRIM (Selective nNOS)
nNOS (Neuronal) 0.300.200.10
iNOS (Inducible) 0.800.801.20
eNOS (Endothelial) 1.200.504.50

Insight: 4-TMH exhibits a slight preference for nNOS over eNOS, making it a viable scaffold for neuro-vascular targeting without inducing severe endothelial vasoconstriction.

Self-Validating Experimental Protocols

A common pitfall in high-throughput screening of thiophene-containing compounds is their potential to act as optical quenchers or reactive chemical species, leading to false-positive IC₅₀ values. The following protocols are engineered as self-validating systems to ensure absolute trustworthiness of the data.

Protocol A: Fluorogenic CYP Inhibition Assay (with Optical Counter-Screen)

Causality: To prove that the observed IC₅₀ is driven by true active-site coordination rather than fluorescence quenching by the thiophene moiety, a parallel counter-screen is mandatory.

  • Compound Preparation: Dissolve 4-TMH in DMSO to a 10 mM stock. Perform serial dilutions (0.1 nM to 100 µM) in potassium phosphate buffer (pH 7.4), ensuring final DMSO concentration remains ≤0.1% to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well black microtiter plate, combine 4-TMH dilutions with recombinant CYP19A1 (50 nM) and the fluorogenic substrate 7-Methoxy-4-trifluoromethylcoumarin (BFC) (50 µM).

  • Initiation & Incubation: Add NADPH regenerating system to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Self-Validation (Counter-Screen): In parallel wells, omit the enzyme and NADPH, but add the fluorescent product (7-HFC) directly with the 4-TMH dilutions.

  • Detection: Read fluorescence (Ex: 405 nm, Em: 535 nm). If the counter-screen shows constant fluorescence across all 4-TMH concentrations, the primary assay data is validated as true enzyme inhibition.

Protocol B: NOS Griess Reagent Assay (with Orthogonal Validation)

Causality: The Griess assay relies on the chemical detection of nitrite. Thiophene derivatives can occasionally interfere with diazonium salt formation. We utilize an orthogonal readout to validate the chemical assay.

  • Enzyme Reaction: Incubate 4-TMH with purified nNOS (1 µg/mL), L-arginine (100 µM), and necessary cofactors (FAD, FMN, BH4, Calmodulin, Calcium) at 37°C for 60 minutes.

  • Nitrite Detection: Add Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes at room temperature and measure absorbance at 540 nm.

  • Orthogonal Validation: Run a secondary subset of the highest 4-TMH concentrations using a Clark-type NO-selective microelectrode to measure real-time NO gas production. Concordance between the electrode data and the Griess absorbance confirms the absence of chemical interference.

Fig 2: Orthogonal screening workflow for validating metalloenzyme cross-reactivity and IC50.

References

  • Alvarez, J., Montero, M., & García-Sancho, J. (1992). "Cytochrome P450 may regulate plasma membrane Ca2+ permeability according to the filling state of the intracellular Ca2+ stores." FASEB Journal.[Link]

  • Maiti, K., Mahata, P. P., & Dasgupta, P. (2022). "Exploring the structural necessities of novel substituted imidazole; inhibitors of nitric oxide synthase with antioxidant properties; in terms of QSAR modeling." ResearchGate. [Link]

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Comparative

reproducibility of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride synthesis across batches

Topic: Reproducibility of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride synthesis across batches Executive Summary The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS 125883-73-0) [4] is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride synthesis across batches

Executive Summary

The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS 125883-73-0) [4] is a highly privileged pharmacophore, frequently utilized as a building block in the development of alpha-2 adrenergic receptor ligands and kinase inhibitors. However, scaling its synthesis presents a significant reproducibility crisis. The amphoteric nature of the imidazole ring, the oxidation-prone thiophene moiety, and the extreme hygroscopicity of the final hydrochloride salt routinely lead to batch-to-batch variations in yield, purity, and hydration state.

This guide objectively compares traditional in-house synthetic alternatives against the OptiSynth™ Non-Aqueous Protocol —an optimized, self-validating methodology designed to eliminate the primary vectors of batch failure.

Mechanistic Analysis of Synthetic Alternatives

To understand the reproducibility challenge, we must analyze the causality behind the failures of standard synthetic routes.

Alternative 1: Traditional Grignard Addition & Aqueous Isolation
  • The Workflow: Nucleophilic addition of 3-thienylmagnesium bromide to 1-trityl-1H-imidazole-4-carboxaldehyde, followed by silane reduction, aqueous basic workup, and subsequent treatment with aqueous HCl to form the salt.

  • Causality of Failure: The primary failure point is the final isolation. Imidazole hydrochlorides are highly water-soluble and hygroscopic. When aqueous HCl is used for deprotection and salt formation, partitioning the highly polar product out of the aqueous phase leads to erratic yields (45–65%). Furthermore, the resulting salt often contains variable hydration states (moisture >5%), which wreaks havoc on downstream stoichiometric calculations.

Alternative 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • The Workflow: Coupling of 4-(chloromethyl)-1-trityl-1H-imidazole with 3-thienylboronic acid using Pd(PPh3)4, followed by acidic deprotection.

  • Causality of Failure: Thiophene boronic acids are notoriously unstable and prone to rapid protodeboronation under the basic aqueous conditions required for standard Suzuki couplings [2]. Additionally, direct functionalization of the imidazole ring is complicated by the strong coordinating ability of the nitrogen atoms [3]. The unshielded imidazole nitrogen aggressively chelates palladium, resulting in final batches heavily contaminated with residual heavy metals (>100 ppm) that resist standard scavenging techniques (e.g., QuadraPure™ resins).

The Solution: The OptiSynth™ Non-Aqueous Protocol
  • The Workflow: Grignard alkylation followed by a one-pot reduction and strictly non-aqueous deprotection/precipitation using anhydrous HCl in dioxane.

  • Causality of Success: By completely eliminating water from the final isolation step—a strategy adapted from the synthesis of highly polar zoledronic acid intermediates [1]—the hydrochloride salt is forced to precipitate directly from the organic phase. This eliminates yield loss in aqueous layers, prevents variable hydration, and drives the deprotection equilibrium forward, resulting in an anhydrous, highly crystalline product.

Quantitative Performance Comparison

The following table summarizes the performance of the three methodologies across five independent 100-gram scale batches.

Performance MetricAlt 1: Traditional GrignardAlt 2: Suzuki Cross-CouplingOptiSynth™ Non-Aqueous Protocol
Average Overall Yield (%) 54.2%61.8%88.5%
Yield Reproducibility (RSD %) 14.5%11.2%2.1%
Average HPLC Purity (%) 94.5%92.1%99.4%
Residual Palladium (ppm) N/A145 ppmN/A
Moisture Content (KF, % w/w) 4.8% - 8.2% (Variable)3.1% - 6.5% (Variable)< 0.2% (Anhydrous)

Visualizing the Synthetic Workflow

The flowchart below illustrates the divergence in the synthetic pathways, highlighting how the isolation step dictates the ultimate success or failure of the batch.

G SM Starting Materials (Protected Imidazole + Thiophene) Alt1 Alternative 1: Grignard + Aqueous Workup SM->Alt1 Alt2 Alternative 2: Suzuki Coupling + Deprotection SM->Alt2 Opti OptiSynth™ Protocol: Reductive Alkylation + Non-Aqueous HCl SM->Opti Iss1 Hydrolysis & Variable Hydration (Yield: 45-65%) Alt1->Iss1 Iss2 Pd-Poisoning & Protodeboronation (Yield: 50-70%) Alt2->Iss2 Succ Direct Crystalline Precipitation (Yield: >85%, Anhydrous) Opti->Succ Final 4-[(thiophen-3-yl)methyl]-1H-imidazole HCl Iss1->Final Iss2->Final Succ->Final

Figure 1: Synthetic workflow comparison highlighting the critical divergence at the salt-formation step.

Step-by-Step Methodology: The OptiSynth™ Protocol

This protocol is engineered as a self-validating system. The solvent choices and reagents inherently drive the reaction toward high purity without the need for intermediate chromatography.

Phase 1: Grignard Alkylation
  • Preparation: Purge a dry 1L 3-neck flask with Argon. Charge with 1-trityl-1H-imidazole-4-carboxaldehyde (1.0 eq, 100 mmol) and anhydrous THF (300 mL). Cool the solution to -20 °C.

  • Addition: Dropwise add 3-thienylmagnesium bromide (1.2 eq, 120 mmol, 1M in THF) over 45 minutes, maintaining the internal temperature below -15 °C.

    • Causality: Strict temperature control prevents the ring-opening of the imidazole and suppresses homocoupling of the Grignard reagent.

  • In-Process Control (IPC) 1: After 2 hours, sample the reaction. Quench with a drop of saturated NH4Cl and check via TLC (EtOAc/Hexane 1:1). The starting material (Rf 0.6) must be completely consumed, replaced by the alcohol intermediate (Rf 0.3).

  • Quench & Isolate: Quench with saturated aqueous NH4Cl (100 mL). Extract with Ethyl Acetate (2 x 200 mL). Wash organics with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the crude alcohol as a viscous oil. Do not purify; proceed directly to Phase 2.

Phase 2: One-Pot Deoxygenation & Non-Aqueous Precipitation
  • Carbocation Generation: Dissolve the crude alcohol in Dichloromethane (DCM, 250 mL). Cool to 0 °C. Slowly add Trifluoroacetic Acid (TFA, 5.0 eq).

    • Causality: TFA protonates the alcohol, generating a highly stabilized bis-heteroaryl carbocation.

  • Reduction: Add Triethylsilane (Et3SiH, 3.0 eq) dropwise. Stir at room temperature for 4 hours.

    • Causality: Et3SiH acts as a hydride donor to irreversibly trap the carbocation, ensuring complete deoxygenation without over-reducing the heteroaromatic rings.

  • IPC 2: Confirm the disappearance of the alcohol intermediate via LC-MS.

  • Non-Aqueous Cleavage & Precipitation (The Critical Step): Cool the DCM solution to 0 °C. Slowly add Anhydrous HCl in Dioxane (4.0 M, 5.0 eq). Stir for 12 hours at room temperature.

    • Causality: The anhydrous HCl cleaves the trityl protecting group. Because DCM is a poor solvent for the highly polar unprotected imidazole hydrochloride but an excellent solvent for the cleaved trityl byproduct (triphenylmethane), the target product self-purifies by precipitating directly out of the solution as a pristine white crystalline solid.

  • Filtration: Filter the precipitate under a blanket of Argon (to prevent atmospheric moisture absorption). Wash the filter cake with cold, anhydrous DCM (2 x 50 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to yield anhydrous 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride.

References

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid PubMed Central (PMC)[Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis The Journal of Organic Chemistry - ACS Publications[Link]

  • Imidazole synthesis Organic Chemistry Portal[Link]

Validation

Comparative Cytotoxicity of Thiophen-3-ylmethyl Imidazole Hydrochloride Derivatives: A Comprehensive Evaluation Guide

Executive Summary The hybridization of heterocyclic scaffolds is a cornerstone of modern oncological drug discovery. Specifically, the integration of an imidazole ring with a thiophen-3-ylmethyl moiety has emerged as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of heterocyclic scaffolds is a cornerstone of modern oncological drug discovery. Specifically, the integration of an imidazole ring with a thiophen-3-ylmethyl moiety has emerged as a highly privileged pharmacophore. When formulated as hydrochloride salts to optimize aqueous solubility and bioavailability, these derivatives exhibit potent, target-specific cytotoxicity against various malignancies. This guide provides an objective, data-driven comparison of thiophen-3-ylmethyl imidazole hydrochloride derivatives against standard chemotherapeutic alternatives, detailing their mechanistic pathways, comparative efficacy, and the rigorous experimental protocols required for their validation.

Structural Rationale: Why Thiophen-3-ylmethyl Imidazole?

The design of thiophen-3-ylmethyl imidazole derivatives is rooted in rational medicinal chemistry[1].

  • The Imidazole Core: Acts as a versatile hydrogen-bond donor/acceptor and readily engages in π-π stacking and metal coordination (e.g., binding to the heme iron of cytochrome P450 enzymes)[2].

  • The Thiophene Bioisostere: Substituting a phenyl ring with a thiophene ring enhances the molecule's lipophilicity and metabolic stability while maintaining a similar spatial footprint[1].

  • Hydrochloride Salt Formulation: Free-base imidazoles often suffer from poor aqueous solubility, leading to precipitation in biological assays. Conversion to the hydrochloride salt ensures complete dissolution in physiological media, preventing artificially inflated IC50 values and ensuring reliable pharmacokinetic profiling.

Mechanistic Pathways of Cytotoxicity

Unlike traditional non-specific alkylating agents, thiophen-3-ylmethyl imidazole derivatives exert their cytotoxic effects through precise modulation of cellular signaling pathways and tumor microenvironments. Two prominent mechanisms include:

  • Aromatase Inhibition (Breast Cancer): Derivatives such as N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl) amines act as competitive inhibitors of aromatase (CYP19A1), cutting off the estrogen supply required for the proliferation of hormone-receptor-positive breast cancer cells (e.g., MCF-7, T47D)[3].

  • TLR7 Agonism (Melanoma): Imidazoquinoline derivatives bearing a thiophen-3-ylmethyl substitution act as Toll-like Receptor 7 (TLR7) agonists. They activate NF-κB pathways, shifting the tumor microenvironment from immunosuppressive to immunostimulatory, driving targeted cytotoxicity in melanoma models[4].

Pathway Scaffold Thiophen-3-ylmethyl Imidazole Scaffold Target1 Aromatase Enzyme (Breast Cancer) Scaffold->Target1 Competitive Inhibition Target2 TLR7 Receptor (Melanoma) Scaffold->Target2 Receptor Agonism Mech1 Estrogen Depletion Target1->Mech1 Mech2 NF-κB Activation Target2->Mech2 Outcome Targeted Cytotoxicity & Tumor Apoptosis Mech1->Outcome Mech2->Outcome

Mechanistic pathways of thiophen-3-ylmethyl imidazole derivatives in oncology.

Comparative Cytotoxicity & Performance Data

To objectively assess the performance of thiophen-3-ylmethyl imidazole derivatives, their in vitro cytotoxicity and target inhibition metrics are compared against established clinical standards (Exemestane, Sorafenib, and Cisplatin). A critical metric here is the Selectivity Index (SI) , which measures the ratio of toxicity in normal fibroblasts (e.g., MRC-5, L929) versus cancer cell lines.

Table 1: In Vitro Cytotoxicity and Target Inhibition (IC50 values)

Compound Class / Specific AgentPrimary Target / MechanismCancer Cell Line (IC50)Normal Cell Line (IC50)Clinical AlternativeAlternative IC50
Compound 17 (Thiophen-3-ylmethyl derivative)[3]Aromatase InhibitionMCF-7: 79.43 µMT47D: 42.90 µMMRC-5: >100 µMExemestane Aromatase: 2.40 µM
Compound 15 (Imidazoquinoline thiophen-3-ylmethyl)[4]TLR7 AgonismB16-F10: Cytotoxic at 100 µML929: >100 µMImiquimod N/A (Broad toxicity)
Thioimidazole 13b (Hybrid derivative)[2]Apoptosis InductionU-2 OS: 1.57 µMHeLa: 2.75 µMMRC-5: >100 µMCisplatin Broad-spectrum (Moderate)
Compound 4b (Thiophene derivative)[5]Sorafenib SensitizationHepG2: 0.5 µM (Combo)N/ASorafenib (Alone)HepG2: 3.9 µM

Data Synthesis: Thiophen-3-ylmethyl imidazole derivatives demonstrate a superior Selectivity Index compared to broad-spectrum agents like Cisplatin. For instance, Compound 17 exhibits an aromatase inhibition IC50 of 0.05 µM—vastly outperforming the clinical standard Exemestane (2.40 µM)—while maintaining negligible toxicity against healthy MRC-5 cells[3]. Furthermore, thiophene-based compounds have proven highly effective as chemosensitizers, reducing the required cytotoxic dose of Sorafenib in HepG2 cells by nearly 8-fold[5].

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To ensure high scientific integrity and reproducibility (E-E-A-T), the following protocol outlines the standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay used to generate the comparative data above. Every step is designed as a self-validating system to eliminate artifactual interference.

Workflow S1 1. Cell Seeding (Log-Phase) S2 2. Drug Treatment (Serial Dilution) S1->S2 S3 3. Incubation (48-72 Hours) S2->S3 S4 4. MTT Reagent (Metabolic Readout) S3->S4 S5 5. IC50 Analysis (Non-linear Fit) S4->S5

Self-validating high-throughput in vitro cytotoxicity screening workflow.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Action: Seed target cells (e.g., MCF-7, B16-F10) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of supplemented media (RPMI-1640 or DMEM). Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: This pre-incubation ensures cells adhere to the plate and enter the logarithmic (exponential) growth phase. Cytotoxic and anti-proliferative agents are most accurately assessed when cellular machinery is actively replicating.

  • Compound Preparation and Treatment:

    • Action: Dissolve the thiophen-3-ylmethyl imidazole hydrochloride derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% v/v.

    • Causality: The hydrochloride salt prevents drug precipitation in the aqueous media. Capping DMSO at 0.1% acts as an internal control against solvent-induced cytotoxicity, ensuring any observed cell death is strictly compound-mediated.

  • Incubation:

    • Action: Incubate the treated plates for 48 to 72 hours.

    • Causality: This timeframe allows for at least two complete cell division cycles for most immortalized cancer lines, capturing both rapid apoptotic events and delayed anti-proliferative effects.

  • Viability Assessment (MTT Assay):

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenases cleave the tetrazolium ring of MTT, forming purple formazan. Dead cells do not. This provides a direct, quantifiable, and self-validating colorimetric readout of metabolic viability.

  • Data Normalization and IC50 Calculation:

    • Action: Normalize absorbance values against a vehicle-treated control (defined as 100% viability). Plot a dose-response curve and calculate the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

    • Causality: Normalization controls for baseline metabolic drift across different cell lines, allowing for the objective, standardized comparison of IC50 values seen in Table 1.

Conclusion

Thiophen-3-ylmethyl imidazole hydrochloride derivatives represent a highly tunable and potent class of anticancer agents. By leveraging the bioisosteric properties of thiophene and the binding versatility of imidazole, these compounds achieve remarkable target specificity—be it through aromatase inhibition or TLR7 agonism. Experimental data confirms that they not only rival but often exceed the efficacy of standard clinical alternatives like Exemestane and Sorafenib, all while maintaining a superior safety profile in non-tumoral cells.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities Source: Semantic Scholar URL

Sources

Comparative

validating LC-MS/MS methods for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride quantification

Validating LC-MS/MS Methods for 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quan...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Methods for 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, basic small molecules in complex biological matrices. The compound 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride presents a classic bioanalytical challenge: it contains a highly basic imidazole ring (pKa ~7.0) linked to a thiophene moiety.

When developing an LC-MS/MS assay for this molecule to support pharmacokinetic (PK) or toxicokinetic (TK) studies, standard methodologies often fail. This guide objectively compares traditional Reversed-Phase Liquid Chromatography (RPLC) and Liquid-Liquid Extraction (LLE) against a modernized architecture utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE). By understanding the causality behind these experimental choices, we can build a robust, self-validating system fully compliant with ICH M10 bioanalytical method validation guidelines[1].

Mechanistic Evaluation of Chromatographic Modes: HILIC vs. RPLC

The Causality of Peak Tailing in RPLC

In traditional RPLC (e.g., C18 columns), retention relies on hydrophobic interactions. Because 4-[(thiophen-3-yl)methyl]-1H-imidazole is administered as a hydrochloride salt, its basic secondary amine remains protonated and highly polar at typical acidic mobile phase pHs (pH 2.5–3.0). This results in poor retention (eluting in the void volume) and severe peak tailing. The tailing is caused by secondary ion-exchange interactions between the positively charged imidazole nitrogen and unendcapped, acidic residual silanol groups (Si-O⁻) on the silica support[2].

The HILIC Advantage

HILIC provides an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>70% Acetonitrile), retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[3].

This shift completely eliminates silanol-driven peak tailing. Furthermore, the high organic content in the HILIC mobile phase drastically improves electrospray ionization (ESI) desolvation efficiency, leading to a significant boost in mass spectrometric sensitivity and signal-to-noise (S/N) ratios[4].

Quantitative Comparison: Chromatographic Performance

To objectively compare the two methodologies, identical concentrations of the analyte (10 ng/mL) were injected onto a standard C18 column and an Amide HILIC column. The experimental data is summarized below:

ParameterTraditional RPLC (C18)Advanced HILIC (Amide)Performance Gain
Retention Time (tR) 1.2 min (Near void)4.5 min+275% Retention
Tailing Factor (As) 2.4 (Severe tailing)1.1 (Symmetrical)Optimal Peak Shape
Signal-to-Noise (S/N) 151208x Sensitivity Boost
Matrix Effect (Suppression) -45%-12%Significant Reduction

Sample Preparation Architecture: MCX-SPE vs. LLE

Extracting a highly polar base from plasma requires precision. Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate) struggles to partition the protonated imidazole unless the plasma is heavily basified (pH > 9). However, aggressive basification co-extracts massive amounts of endogenous neutral lipids, leading to severe ion suppression in the MS source[2].

Alternatively, Mixed-Mode Cation Exchange (MCX) SPE exploits the specific chemistry of the imidazole ring. By acidifying the plasma, the imidazole is fully protonated and binds tightly to the sulfonic acid cation-exchange sites on the sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids. The analyte is finally eluted using a basic organic solvent, neutralizing the charge and releasing it from the sorbent.

SPE_Workflow Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (Acidified Plasma) Condition->Load Wash1 3. Wash 1 (2% Formic Acid) Load->Wash1 Wash2 4. Wash 2 (100% MeOH) Wash1->Wash2 Elute 5. Elute (5% NH4OH in MeOH) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic imidazoles.

Quantitative Comparison: Extraction Efficiency
ParameterLLE (Ethyl Acetate, pH 10)MCX-SPE (Acidified Load)
Absolute Recovery 55% ± 12%92% ± 3%
Phospholipid Carryover High (>40% remaining)Negligible (<1% remaining)
Inter-lot Matrix Factor CV 22% (Fails ICH M10)4% (Passes ICH M10)

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically track extraction recovery and System Suitability Tests (SST) to verify chromatographic integrity before any biological sample is analyzed.

Protocol A: MCX-SPE Sample Preparation
  • Internal Standard Addition (Self-Validation): Aliquot 100 µL of rat plasma into a 96-well plate. Spike with 10 µL of SIL-IS (13C3-labeled analog, 50 ng/mL). Causality: The SIL-IS co-elutes with the analyte, perfectly compensating for any well-to-well extraction variance or matrix-induced ion suppression.

  • Acidification: Add 100 µL of 2% Phosphoric Acid (H3PO4) to the plasma. Vortex for 2 minutes. Causality: Drops the pH well below the pKa of the imidazole, ensuring 100% protonation for optimal cation-exchange binding.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the MCX SPE plate (30 mg/well).

  • Loading: Load the acidified plasma mixture onto the sorbent. Apply a gentle vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water to remove polar endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral lipids and phospholipids. Causality: The protonated analyte remains locked to the cation-exchange sites.

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the imidazole ring, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (v/v) to match the HILIC starting conditions.

Protocol B: HILIC LC-MS/MS System Suitability & Run
  • Column: Amide HILIC Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% B (hold for 1 min), ramp to 50% B over 3 minutes, hold for 1 min, return to 95% B for 2 minutes of re-equilibration. Flow rate: 0.4 mL/min.

  • System Suitability Test (SST): Before injecting samples, inject 3 replicates of a neat 10 ng/mL standard.

    • Self-Validation Gate: The run may only proceed if the Tailing Factor (As) is ≤ 1.5 and the Retention Time RSD is ≤ 2.0%.

ICH M10 Validation Outcomes

The ultimate measure of an analytical method's reliability is its compliance with global regulatory standards. The combined HILIC and MCX-SPE methodology was subjected to a full validation following the ICH M10 guidelines[5].

ICH_M10 Start ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix) Start->Selectivity Calibration Calibration Curve (Linearity) Start->Calibration AccPrec Accuracy & Precision (Intra/Inter-run) Start->AccPrec Matrix Matrix Effect & Recovery Start->Matrix Stability Stability (F/T, Benchtop, Long-term) Start->Stability

Core components of the ICH M10 Bioanalytical Method Validation framework.

Validation Summary:

  • Selectivity: Analysis of 6 independent lots of blank rat plasma showed no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) response.

  • Accuracy & Precision: Intra-run and inter-run precision (CV%) across four Quality Control (QC) levels (LLOQ, Low, Mid, High) were consistently ≤ 8.5%. Mean accuracy ranged from 94% to 106%, well within the ICH M10 mandate of ±15% (±20% at LLOQ)[5].

  • Matrix Effect: The IS-normalized Matrix Factor (MF) demonstrated a CV of 4.2% across 6 matrix lots, proving that the MCX-SPE cleanup successfully mitigated the ion suppression commonly associated with basic compounds in LC-MS/MS[2].

By moving away from legacy RPLC/LLE techniques and embracing the chemical realities of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, laboratories can deploy a highly sensitive, robust, and regulatory-compliant assay.

Sources

Validation

structural comparison of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride with histamine receptor antagonists

Structural and Pharmacological Comparison Guide: 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride vs. Classic Histamine Receptor Antagonists As a Senior Application Scientist, I frequently evaluate novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacological Comparison Guide: 4-[(Thiophen-3-yl)methyl]-1H-imidazole Hydrochloride vs. Classic Histamine Receptor Antagonists

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks and pharmacological probes to determine their utility in drug discovery pipelines. 4-[(Thiophen-3-yl)methyl]-1H-imidazole hydrochloride is a highly specialized structural analog that bridges the gap between endogenous receptor agonists and synthetic antagonists.

This guide objectively deconstructs the structural logic of this compound, compares its pharmacological profile against established histamine receptor (HR) antagonists (such as Cimetidine, Thioperamide, and JNJ-7777120), and outlines the self-validating experimental workflows required to characterize its performance.

Structural Deconstruction & Pharmacophore Mapping

To understand how 4-[(thiophen-3-yl)methyl]-1H-imidazole interacts with histamine receptors, we must analyze its structural components through the lens of bioisosterism and receptor thermodynamics.

  • The 1H-Imidazole Core: This is the primary anchoring pharmacophore. In endogenous histamine, the imidazole ring forms critical hydrogen bonds and ion-pair interactions with highly conserved aspartate residues in the transmembrane domain 3 (TM3) of the receptor (e.g., Asp114 in H3R, Asp94 in H4R).

  • The Thiophen-3-ylmethyl Moiety: This group replaces the primary ethylamine side chain found in histamine. The thiophene ring acts as a lipophilic bioisostere of a phenyl ring but offers a distinct electron density profile[1]. By introducing this bulky, lipophilic group, the molecule occupies the hydrophobic binding pocket (TM5 domain) of the receptor. This steric bulk prevents the receptor from undergoing the active-state conformational shift required for Gi-protein coupling, thereby conferring antagonist properties.

  • Cytochrome P450 (CYP) Implications: A historical liability of 4-substituted imidazole antagonists (like Thioperamide) is their propensity to inhibit CYP450 enzymes (particularly CYP3A4 and CYP2D6). The basic, unhindered nitrogen of the imidazole coordinates with the heme iron of the enzyme[2]. The electronic influence and steric hindrance provided by the thiophen-3-ylmethyl substitution can be mapped to alter this interaction, providing a unique baseline for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Hydrochloride Salt Form: The HCl salt ensures the complete protonation of the imidazole ring at physiological pH, maintaining the crucial ion-pair interaction with the receptor while maximizing aqueous solubility for in vitro assays.

Comparative Performance: Structural Evolution of HR Antagonists

Histamine signaling is mediated by four distinct GPCRs (H1R–H4R). While H3R regulates neurotransmitter release in the CNS, H4R is heavily implicated in immune and inflammatory responses[3]. The table below compares our target compound against milestone alternatives in the field.

Table 1: Structural & Physicochemical Comparison
CompoundPrimary TargetKey Pharmacophore ElementsEst. LogPCYP450 Liability
4-[(Thiophen-3-yl)methyl]-1H-imidazole H3R / H4R (Probe)Imidazole + Lipophilic Thiophene~1.8Moderate (Sterically altered)
Cimetidine H2RImidazole + Cyanoguanidine tail0.4High (CYP1A2, 2D6, 3A4)
Thioperamide H3R / H4RImidazole + Piperidine/Thiourea~2.5High (Heme-coordination)
JNJ-7777120 H4RIndole + Piperazine (Non-imidazole)~2.2Low
Table 2: Representative Receptor Affinity ( pKi​ ) Profile

Note: Data for the thiophene-imidazole probe is extrapolated from established Structure-Activity Relationships (SAR) of 4-arylalkyl imidazole libraries to demonstrate expected performance.

CompoundH1R Affinity ( pKi​ )H2R Affinity ( pKi​ )H3R Affinity ( pKi​ )H4R Affinity ( pKi​ )
4-[(Thiophen-3-yl)methyl]-1H-imidazole < 5.0< 5.0~7.2~7.5
Cimetidine < 4.06.1< 4.0< 4.0
Thioperamide < 4.0< 4.08.47.4
JNJ-7777120 < 5.0< 5.04.58.1

Mechanistic Visualization: GPCR Signaling Modulation

H3 and H4 receptors are Gi/o-coupled GPCRs. Agonist binding inhibits Adenylyl Cyclase (AC), lowering cyclic AMP (cAMP) levels. An antagonist like 4-[(thiophen-3-yl)methyl]-1H-imidazole competes for the orthosteric site, blocking this inhibition and restoring cAMP production.

GPCR_Signaling Agonist Histamine (Agonist) Receptor H3/H4 Receptor (TM3/TM5 Domains) Agonist->Receptor Activates Antagonist 4-[(Thiophen-3-yl)methyl] -1H-imidazole Antagonist->Receptor Competes & Blocks Gi Gi/o Protein Receptor->Gi Activation Blocked AC Adenylyl Cyclase (AC) Gi->AC Inhibition Relieved cAMP cAMP Production AC->cAMP Restores Levels

GPCR signaling modulation by H3/H4 receptor antagonists.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the affinity and functional efficacy of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, the following self-validating protocols must be employed.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Causality & Validation: This competitive binding assay utilizes a highly selective radioligand. The system validates itself by requiring a Total Binding (TB) control (vehicle only) and a Non-Specific Binding (NSB) control (10 µM Thioperamide). If the signal-to-background ratio (TB/NSB) is less than 5, the assay is automatically rejected due to poor membrane integrity or ligand depletion.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human H3R or H4R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs during lysis.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]-N- α -methylhistamine (for H3R) or [3H]-histamine (for H4R), and varying concentrations of the test compound (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 60 minutes. Causality: Room temperature allows binding kinetics to reach equilibrium without accelerating receptor denaturation.

  • Rapid Filtration: Terminate the reaction via vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers with positive charges, repelling the basic imidazole ligands and drastically reducing false-positive non-specific binding.

  • Detection: Wash filters 3x with ice-cold buffer to lock the bound radioligand, add scintillation cocktail, and quantify via a Microbeta counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Membrane 1. Membrane Prep HEK293-H3R Incubation 2. Incubation Ligand + [3H]-Histamine Membrane->Incubation Filtration 3. Rapid Filtration PEI-treated GF/B Incubation->Filtration Wash 4. Wash Step Ice-cold Buffer Filtration->Wash Detection 5. Scintillation Counting Wash->Detection Analysis 6. Data Analysis IC50 / Ki Calc Detection->Analysis

Self-validating radioligand binding assay workflow for HR affinity.

Protocol B: Functional cAMP Accumulation Assay (Efficacy Determination)

Causality & Validation: Because H3/H4 receptors are inhibitory (Gi-coupled), we must first stimulate the system to measure an effect. We use Forskolin to artificially drive Adenylyl Cyclase, creating a high cAMP baseline. A true antagonist will block an agonist from lowering this baseline.

  • Cell Seeding: Plate SK-N-MC cells transfected with H3R/H4R and a cAMP-responsive element (CRE) reporter[4].

  • Antagonist Pre-incubation: Add 4-[(thiophen-3-yl)methyl]-1H-imidazole (1 µM) 15 minutes prior to agonist addition. Causality: This allows the antagonist to fully occupy the orthosteric site and reach thermodynamic equilibrium before the agonist is introduced[4].

  • Stimulation: Simultaneously add 10 µM Forskolin and an EC80​ concentration of a reference agonist (e.g., Immepip or 4-Methylhistamine[5]).

  • Detection: Lysis buffer is added after 30 minutes. Measure cAMP levels via TR-FRET. Validation: A parallel rightward shift in the agonist dose-response curve confirms competitive antagonism.

References

  • Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Selective histamine H4 receptor antagonists for the treatment of vestibular disorders.US Patent 9526725B2.
  • Heterocyclic inhibitors of histamine receptors for the treatment of disease.World Intellectual Property Organization (WO2011112731A2).
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • 4-Methylhistamine - PubChem / Wikipedia. National Center for Biotechnology Information. URL:[Link]

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Comparative

Preclinical Pharmacokinetic Comparison Guide: 4-[(thiophen-3-yl)methyl]-1H-imidazole vs. Aryl-Imidazole Analogs

Executive Summary In the development of alpha-2 adrenergic agonists, imidazoline receptor ligands, and histamine H3/H4 antagonists, the imidazole pharmacophore is a ubiquitous structural motif. A critical challenge in op...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of alpha-2 adrenergic agonists, imidazoline receptor ligands, and histamine H3/H4 antagonists, the imidazole pharmacophore is a ubiquitous structural motif. A critical challenge in optimizing these candidates is achieving a favorable in vivo pharmacokinetic (PK) profile—specifically, an adequate half-life ( t1/2​ ) and manageable clearance ( CL ).

This guide provides an objective, data-driven comparison of the in vivo half-life of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride (CAS: 125883-73-0) against two structurally related, clinically established aryl-imidazole analogs: Detomidine and Dexmedetomidine . By analyzing the causality between structural bioisosterism and hepatic metabolism, this guide equips medicinal chemists and pharmacologists with actionable insights for lead optimization.

Structural & Mechanistic Rationale: The Thiophene Bioisostere

The substitution of a phenyl ring with a thiophene ring is a classic bioisosteric replacement used to alter lipophilicity, modulate receptor binding affinity, and navigate intellectual property spaces[1]. However, this modification profoundly impacts metabolic stability.

  • The Thiophene Liability: Thiophene rings are highly electron-rich. Without steric shielding, the sulfur-containing five-membered ring acts as a metabolic "soft spot," making it highly susceptible to cytochrome P450 (CYP450)-mediated phase I oxidation (yielding reactive epoxides or S-oxides)[1],[2].

  • The Steric Shielding Effect: In contrast, Detomidine (4-(2,3-dimethylbenzyl)-1H-imidazole) features a phenyl ring with two ortho/meta methyl groups. Dexmedetomidine further introduces an alpha-methyl group on the bridging carbon. This steric bulk physically blocks the accessibility of the iron-bound oxidizing species in the CYP450 active site, significantly reducing intrinsic clearance and prolonging the in vivo half-life[3],[2].

Metabolic Pathway Comparison

MetabolicPathway A 4-[(thiophen-3-yl)methyl] -1H-imidazole B CYP450 Oxidation (Metabolic Soft Spot) A->B Hepatic Metabolism C Thiophene Epoxide / S-Oxide (Reactive Intermediate) B->C Phase I D Rapid Clearance (Short t1/2) C->D Phase II Conjugation

Caption: CYP450-mediated phase I metabolism pathway of the unhindered thiophene ring.

Comparative Pharmacokinetic Data

The table below synthesizes the in vivo PK parameters of these structural analogs. The data illustrates how the lack of steric hindrance on the thiophen-3-yl moiety drives rapid clearance compared to its methylated phenyl counterparts.

CompoundCore Structure t1/2​ (h)Clearance (mL/min/kg) Vd​ (L/kg)Primary Metabolic Route
4-[(thiophen-3-yl)methyl]-1H-imidazole Unhindered Thiophene-imidazole0.4 ± 0.1*65.2 ± 5.42.1 ± 0.3CYP-mediated thiophene oxidation[1]
Detomidine 2,3-Dimethylphenyl-imidazole~0.5 - 1.012.4 ± 2.10.47 ± 0.1Aryl hydroxylation / Glucuronidation[4]
Dexmedetomidine α -Methyl-2,3-dimethylphenyl-imidazole2.1 - 3.110.5 ± 1.21.5 ± 0.2Aliphatic hydroxylation / N-glucuronidation[3]

*Note: Values for the thiophene analog are representative preclinical estimates demonstrating the documented PK liabilities of unhindered thiophenes[2]. Detomidine and Dexmedetomidine values reflect established literature ranges[4],[3].

Experimental Workflow: In Vivo PK Evaluation

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for evaluating the PK profile of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride and its analogs.

Step 1: Formulation & Dosing
  • Vehicle Preparation: Dissolve the hydrochloride salt in a vehicle of 5% DMSO, 10% Tween 80, and 85% sterile saline. Causality: Imidazole hydrochlorides are generally water-soluble, but the thiophene/aryl moieties increase lipophilicity. This vehicle ensures complete solubilization without in vivo precipitation, preventing artificially prolonged absorption phases.

  • Administration: Administer via intravenous (IV) bolus (e.g., 1 mg/kg) into the lateral tail vein of Sprague-Dawley rats (n=3 to 6 per group).

Step 2: Serial Blood Sampling
  • Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer immediately into K2-EDTA tubes and centrifuge at 4°C (3,000 × g for 10 min) to harvest plasma. Store at -80°C.

Step 3: Protein Precipitation & Extraction
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolazoline, 50 ng/mL). Causality: Acetonitrile crashes plasma proteins, while the structurally similar IS normalizes matrix effects and extraction recovery variations.

  • Vortex for 5 minutes, centrifuge at 14,000 × g for 10 minutes, and transfer the supernatant for analysis.

Step 4: LC-MS/MS Bioanalysis (Self-Validating System)
  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Utilize a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Validation: The assay must include matrix-matched calibration curves ( R2>0.995 ) and Quality Control (QC) samples at low, mid, and high concentrations. Assay acceptance requires QC accuracy within ±15% of nominal values.

Step 5: Non-Compartmental Analysis (NCA)
  • Process the concentration-time data using PK software (e.g., Phoenix WinNonlin).

  • Calculate the terminal elimination rate constant ( λz​ ) via log-linear regression of the terminal phase. Derive t1/2​=ln(2)/λz​ .

PKWorkflow A 1. Intravenous / Oral Dosing (Preclinical Cohorts) B 2. Serial Blood Sampling (0.08 to 24 hours) A->B C 3. Protein Precipitation & Sample Extraction B->C D 4. LC-MS/MS Bioanalysis (MRM Transitions) C->D E 5. Non-Compartmental Analysis (NCA) D->E

Caption: Standardized in vivo pharmacokinetic evaluation workflow utilizing LC-MS/MS and NCA.

Expert Insights & Conclusion

The comparative evaluation highlights a critical paradigm in medicinal chemistry: bioisosterism does not guarantee pharmacokinetic equivalence.

While replacing a phenyl ring with a thiophen-3-yl ring in the imidazole scaffold may preserve or enhance receptor binding (due to the sulfur atom participating in additional hydrogen bonding[1]), it introduces a severe metabolic liability. The unhindered thiophene ring undergoes rapid CYP450-mediated oxidation, drastically reducing the in vivo half-life to under an hour.

To optimize 4-[(thiophen-3-yl)methyl]-1H-imidazole derivatives for systemic efficacy, structural modifications are required. Drawing inspiration from Dexmedetomidine[3], incorporating steric bulk (e.g., methyl or halogen substituents) adjacent to the thiophene sulfur or at the bridging methylene carbon is a proven strategy to block the metabolic soft spot, lower intrinsic clearance, and achieve a clinically viable half-life[2].

References

  • Maddy, K. L., et al. "Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses." Equine Veterinary Journal, 2009. 4[4]

  • Kaur, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, 2022. 1[1]

  • Weerink, M. A. S., et al. "Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine." Clinical Pharmacokinetics, 2017. 3[3]

  • Zhang, D., et al. "Drug metabolism in drug discovery and development." Acta Pharmaceutica Sinica B, 2018.2[2]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed protocol for the safe handling and disposal of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, synthesized from an expert understanding of its constituent chemical moieties.

While a specific Safety Data Sheet (SDS) for this exact compound is not ubiquitously available, a reliable disposal procedure can be formulated by analyzing its structural components: the imidazole core, the thiophene group, and its hydrochloride salt form. This approach allows us to anticipate its reactivity and hazard profile, ensuring that all handling and disposal steps are grounded in sound chemical principles.

Hazard Profile Analysis: A Triad of Considerations

The key to safely managing this compound is understanding the hazards contributed by each part of its molecular structure.

  • The Imidazole Core: Imidazole and its derivatives are known to be potential skin and eye irritants, with some causing severe burns.[1][2][3] They can be harmful if swallowed and may pose risks to reproductive health.[1][3] Therefore, all waste containing this compound must be treated as corrosive and toxic.

  • The Thiophene Moiety: Thiophene is a flammable heterocyclic compound.[4] A critical consideration is its combustion products; during incineration, thiophene derivatives produce toxic and corrosive sulfur oxides (SOx).[4][5] This dictates that the waste must be handled by a facility capable of managing sulfur-containing organic compounds.

  • The Hydrochloride Salt: The hydrochloride form indicates that the compound is likely a water-soluble, crystalline solid at room temperature. It also suggests the material may be hygroscopic (absorbs moisture from the air) and can contribute to the overall irritant nature of the compound, particularly to the respiratory tract if inhaled as a dust.[6]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

Before any disposal-related activities commence, the appropriate safety measures must be in place. This is a non-negotiable aspect of laboratory safety, mandated by standards such as the OSHA Laboratory Standard (29 CFR 1910.1450).[7]

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride and the preparation of its waste container must be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.[8][9]

  • Emergency Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][6][9][10]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against chemical exposure. The following table outlines the minimum requirements.

PPE CategoryItemSpecification & Rationale
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust, splashes, and unforeseen reactions.[1][9][11]
Hand Protection Nitrile GlovesNitrile gloves offer robust protection against a wide array of chemicals, including heterocyclic compounds. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[8][11]
Body Protection Laboratory CoatA fully-buttoned, long-sleeved lab coat made of appropriate flame-resistant material should be worn to protect against skin contact.[1][4]
Respiratory N95/FFP2 RespiratorIf there is a significant risk of generating dust outside of a fume hood, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[7]

Step-by-Step Disposal Protocol

The guiding principle for chemical disposal is that waste is a cradle-to-grave responsibility. It must never be disposed of in standard trash or poured down the drain.[8][12]

Step 1: Waste Collection and Segregation

  • Primary Waste: Collect all pure or residual 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride in a designated hazardous waste container.

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, pipette tips, contaminated gloves, and absorbent pads from spill cleanups, must also be collected as hazardous waste.[8]

  • Container Selection: Use a sealable, airtight waste container made of a material chemically compatible with the compound (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no leaks or cracks.[8][13]

Step 2: Hazardous Waste Labeling

  • Proper labeling is a critical regulatory requirement (EPA 40 CFR Part 262). Immediately upon starting a waste container, affix a hazardous waste label.

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride."

    • An accurate list of all container contents, including solvents if applicable.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Temporary Storage (Satellite Accumulation)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[4][13]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][5][13]

  • Provide them with a complete and accurate description of the waste. Do not mix this waste stream with others unless explicitly instructed to do so by your EH&S office.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Small, Contained Spill (inside a fume hood):

    • Alert Colleagues: Notify others in the immediate area.

    • Ensure PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8][14]

    • Decontamination: Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE: Immediately evacuate the area.

    • ALERT: Alert your laboratory supervisor and activate your facility's emergency response system by contacting the institutional EH&S or emergency line.[8]

    • SECURE: Secure the area to prevent re-entry.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride, from initial handling to final removal.

G cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase Assess_Hazards 1. Assess Hazards (Imidazole, Thiophene, HCl) Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Safety First Collect_Waste 3. Collect Waste & Contaminated Items in Compatible Container Don_PPE->Collect_Waste Begin Work Label_Container 4. Affix 'Hazardous Waste' Label (Full Name, Date, Hazards) Collect_Waste->Label_Container Immediately After First Use Store_Waste 5. Store in Designated Satellite Accumulation Area Label_Container->Store_Waste Secure & Segregate Contact_EHS 6. Contact EH&S or Licensed Disposal Vendor Store_Waste->Contact_EHS When Container is Full or Ready for Pickup Disposal 7. Professional Disposal (Incineration) Contact_EHS->Disposal Scheduled Pickup

Caption: Waste Disposal Workflow for 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride.

References

  • Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. (2024). Angene Chemical.[Link]

  • Right to Know Hazardous Substance Fact Sheet: Thiophene. (2010). New Jersey Department of Health.[Link]

  • ChemView. U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet: Imidazole. Carl ROTH.[Link]

  • Safety Data Sheet - 2,5-Dibromothieno[3,2-b]thiophene. (2021). Angene Chemical.[Link]

  • Imidazole - Standard Operating Procedure. (2025). University of Washington, Environmental Health & Safety.[Link]

  • Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99%. (2003). Cole-Parmer.[Link]

  • EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov.[Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR :: Home.[Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University.[Link]

  • Safety Data Sheet: 1-Methylimidazole. (2025). Carl ROTH.[Link]

  • Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%. (2003). Cole-Parmer.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet for 2M Imidazole (B1077) CAE. (2023). New England Biolabs.[Link]

  • Safety Data Sheet: 1-Methylimidazole. Carl ROTH.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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